N-methyl-2-phenoxyethanamine
Description
The exact mass of the compound N-methyl-2-phenoxyethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165619. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-2-phenoxyethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-phenoxyethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMBNOITRNRLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190862 | |
| Record name | Ethylamine, N-methyl-2-phenoxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37421-04-8 | |
| Record name | N-Methyl-2-phenoxyethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37421-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylamine, N-methyl-2-phenoxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037421048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37421-04-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165619 | |
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| Record name | Ethylamine, N-methyl-2-phenoxy- | |
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| Record name | methyl(2-phenoxyethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-2-phenoxyethanamine
This guide offers a comprehensive overview of the chemical and physical properties of N,N-Dimethyl-2-phenoxyethanamine, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to provide a logical flow from fundamental identification to practical application and safety considerations.
Introduction and Chemical Identity
N,N-Dimethyl-2-phenoxyethanamine is a substituted phenoxyethylamine derivative. Its chemical structure, featuring a phenoxy group linked via an ethyl bridge to a dimethylamino moiety, makes it a valuable intermediate in organic synthesis. Notably, it is recognized for its application as a precursor in the preparation of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for their therapeutic potential in oncology and other diseases[1][2][3].
The compound is identified by the Chemical Abstracts Service (CAS) number 13468-02-5 [1][2][3][4][5][6][7][8].
Chemical Structure
Caption: 2D Structure of N,N-Dimethyl-2-phenoxyethanamine.
Chemical Identifiers
For unambiguous identification and use in computational chemistry, the following identifiers are provided:
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyl-2-phenoxyethanamine | [7] |
| Molecular Formula | C₁₀H₁₅NO | [1][2][4][6] |
| Molecular Weight | 165.23 g/mol | [1][3] |
| InChI | 1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | [6][7] |
| InChIKey | RUHVDRGWCIAFLG-UHFFFAOYSA-N | |
| SMILES | CN(C)CCOc1ccccc1 | [4][6][7] |
Physicochemical Properties
The physicochemical properties of N,N-Dimethyl-2-phenoxyethanamine are crucial for its handling, storage, and application in chemical reactions. It is typically described as a pale yellow to light yellow oil or liquid[1][2].
| Property | Value | Source(s) |
| Physical Form | Oil / Liquid | [1][2] |
| Color | Pale Yellow to Light Yellow | [1][2][3] |
| Melting Point | 163-164 °C (solvent: isopropanol) | [1][3] |
| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [5] |
| 232 °C | [1][3] | |
| Density | 0.970 g/cm³ | [1][3] |
| 1.0 ± 0.1 g/cm³ | [5] | |
| Flash Point | 67 °C | [1][3] |
| 67.1 ± 24.9 °C | [5] | |
| pKa (Predicted) | 8.80 ± 0.28 | [1][3] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | [1][3] |
Synthesis and Reaction Pathways
The synthesis of N,N-Dimethyl-2-phenoxyethanamine is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenol is deprotonated to form sodium phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-(dimethylamino)ethyl halide.
Proposed Synthetic Pathway
Caption: Proposed reaction pathway for the synthesis of N,N-Dimethyl-2-phenoxyethanamine.
Exemplary Synthesis Protocol
This protocol is a generalized representation of the Williamson ether synthesis adapted for this specific molecule.
-
Deprotonation of Phenol:
-
Step 1.1: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve phenol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Step 1.2: Add a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at a controlled temperature (e.g., 0 °C) to facilitate the formation of the sodium phenoxide intermediate. The choice of a strong base is critical to ensure complete deprotonation of the weakly acidic phenol.
-
-
Nucleophilic Substitution:
-
Step 2.1: To the solution containing the sodium phenoxide, add 2-(dimethylamino)ethyl chloride (or bromide) dropwise. The reaction is often exothermic, so maintaining temperature control is essential to prevent side reactions.
-
Step 2.2: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
-
Work-up and Purification:
-
Step 3.1: After cooling to room temperature, quench the reaction by adding water.
-
Step 3.2: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product from the aqueous phase.
-
Step 3.3: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Step 3.4: Remove the solvent under reduced pressure using a rotary evaporator.
-
Step 3.5: Purify the crude product, typically an oil, via vacuum distillation or column chromatography to obtain N,N-Dimethyl-2-phenoxyethanamine of high purity[6].
-
Analytical Characterization
The structural elucidation and purity assessment of N,N-Dimethyl-2-phenoxyethanamine are typically performed using a combination of spectroscopic and chromatographic methods. While specific spectra are proprietary to suppliers, the expected outcomes are predictable based on the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the phenyl group, two methylene groups (-O-CH₂-CH₂-N-), and the two equivalent methyl groups on the nitrogen atom.
-
¹³C NMR: Would reveal distinct peaks for the carbon atoms in the phenyl ring, the two aliphatic carbons, and the methyl carbons.
-
-
Mass Spectrometry (MS): Techniques like LC-MS would be used to confirm the molecular weight (165.23 g/mol ) and provide fragmentation patterns that can further validate the structure[4].
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to determine the purity of the compound, with results often exceeding 95%[6].
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-O-C (ether) stretching, C-N stretching, aromatic C-H stretching, and aliphatic C-H stretching.
Safety and Handling
N,N-Dimethyl-2-phenoxyethanamine is associated with several hazards and requires careful handling in a laboratory setting.
GHS Hazard Information
-
Hazard Statements:
Safe Handling and Storage Protocol
Sources
- 1. N,N-Dimethyl-2-phenoxyethanamine , 98% , 13468-02-5 - CookeChem [cookechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. dimethyl(2-phenoxyethyl)amine | 13468-02-5 [m.chemicalbook.com]
- 4. 13468-02-5|N,N-Dimethyl-2-phenoxyethanamine|BLD Pharm [bldpharm.com]
- 5. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5 | Chemsrc [chemsrc.com]
- 6. N,N-Dimethyl-2-phenoxyethanamine | LGC Standards [lgcstandards.com]
- 7. N,N-Dimethyl-2-phenoxyethanamine | LGC Standards [lgcstandards.com]
- 8. N,N-Dimethyl-2-phenoxyethanamine | 13468-02-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenoxyethanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to N,N-Dimethyl-2-phenoxyethanamine, a valuable intermediate in the development of various pharmaceutical agents, including histone deacetylase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and field-proven experimental protocols. The guide focuses on two primary and industrially relevant synthetic routes: the classic Williamson ether synthesis and a modern approach via reductive amination. A comparative analysis of these methods is presented to aid in the selection of the most appropriate pathway based on factors such as yield, scalability, and environmental impact.
Introduction: The Significance of N,N-Dimethyl-2-phenoxyethanamine
N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine featuring a phenoxy ether moiety. Its structural motifs are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules. The terminal dimethylamino group provides a basic center that can be crucial for receptor binding and pharmacokinetic properties, while the phenoxy group can engage in various intermolecular interactions. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex pharmaceutical compounds.
Synthetic Pathways: A Comparative Analysis
Two principal synthetic routes to N,N-Dimethyl-2-phenoxyethanamine dominate the landscape: the Williamson ether synthesis and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and considerations for process safety and efficiency.
| Parameter | Williamson Ether Synthesis | Reductive Amination |
| Starting Materials | Phenol, 2-(Dimethylamino)ethyl chloride | Phenoxyacetaldehyde, Dimethylamine |
| Key Transformation | Nucleophilic substitution (SN2) | Imine/enamine formation and reduction |
| Typical Yields | 70-90% | 75-95% |
| Reaction Conditions | Basic, elevated temperatures | Mild, often one-pot |
| Key Advantages | Well-established, reliable | High atom economy, convergent |
| Key Disadvantages | Potential for side reactions (elimination) | Precursor synthesis may be required |
Pathway 1: The Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry, remains a widely employed method for the preparation of ethers.[3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4]
Reaction Mechanism
The synthesis of N,N-Dimethyl-2-phenoxyethanamine via the Williamson ether synthesis involves two key steps:
-
Deprotonation of Phenol: In the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), phenol is deprotonated to form the highly nucleophilic sodium or potassium phenoxide.
-
Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride and displacing the chloride leaving group to form the desired ether linkage.
Caption: Williamson Ether Synthesis of N,N-Dimethyl-2-phenoxyethanamine.
Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis.[5]
Materials:
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Triethylamine (TEA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the sodium hydride with hexanes to remove the mineral oil and suspend it in anhydrous DMF.
-
Dissolve phenol (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
In a separate flask, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq) in anhydrous DMF and neutralize it with triethylamine (1.1 eq).
-
Add the neutralized solution of 2-(dimethylamino)ethyl chloride to the phenoxide solution.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield N,N-Dimethyl-2-phenoxyethanamine.
Pathway 2: Reductive Amination
Reductive amination is a powerful and efficient method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Precursor Synthesis: Phenoxyacetaldehyde
A key starting material for the reductive amination route is phenoxyacetaldehyde. This can be synthesized from phenoxyethanol via oxidation. A patented process describes the vapor-phase oxidation of phenoxyethanol over a silver catalyst to produce phenoxyacetaldehyde with yields of 30-40%.[8] Alternatively, a deprotection of 2-(phenoxymethyl)-1,3-dioxolane can yield pure phenoxyacetaldehyde.[9]
Reaction Mechanism
The synthesis of N,N-Dimethyl-2-phenoxyethanamine via reductive amination proceeds as follows:
-
Imine/Enamine Formation: Phenoxyacetaldehyde reacts with dimethylamine to form an unstable iminium ion or enamine intermediate.
-
In Situ Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture and selectively reduces the iminium ion/enamine to the final tertiary amine product.
Sources
- 1. CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)ether - Google Patents [patents.google.com]
- 2. pellwall.com [pellwall.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. US2918497A - Production of phenoxyacetaldehyde - Google Patents [patents.google.com]
- 9. US20180022853A1 - Method for producing an ablative resin - Google Patents [patents.google.com]
Unveiling the Enigmatic Mechanism of N-methyl-2-phenoxyethanamine: A Preliminary Investigation of Hypothetical Actions
Disclaimer: The following document is a speculative exploration of the potential mechanisms of action of N-methyl-2-phenoxyethanamine. As of the date of this publication, there is a notable absence of direct scientific literature detailing the pharmacological properties of this specific compound. The hypotheses presented herein are inferred from the well-documented activities of structurally analogous compounds. This guide is intended for research and drug development professionals to stimulate further investigation and is not a definitive statement on the biological function of N-methyl-2-phenoxyethanamine. All proposed mechanisms require rigorous experimental validation.
Introduction
N-methyl-2-phenoxyethanamine is a small molecule whose biological activity remains largely uncharacterized in the public domain. Its structure, featuring a phenoxy group linked by an ethyl bridge to a secondary methylamine, is reminiscent of several classes of pharmacologically active agents. This structural motif suggests the potential for interaction with various biogenic amine receptors and transporters, as well as enzymes. This in-depth technical guide will dissect the chemical architecture of N-methyl-2-phenoxyethanamine to propose several plausible, yet unproven, mechanisms of action. For each hypothesized mechanism, we will delineate the underlying scientific rationale, propose detailed experimental protocols for validation, and present visual workflows and data tables to guide future research.
Hypothesis 1: Adrenergic Receptor Antagonism
Scientific Rationale
The most compelling hypothesis for the action of N-methyl-2-phenoxyethanamine stems from its structural similarity to phenoxybenzamine, a well-established and irreversible antagonist of α-adrenergic receptors.[1][2] Phenoxybenzamine also possesses a phenoxyethylamine core. Although N-methyl-2-phenoxyethanamine lacks the N-benzyl and chloroethyl groups of phenoxybenzamine, which are crucial for its covalent binding and irreversibility, the core phenoxyethylamine structure may still confer affinity for adrenergic receptors, potentially as a competitive antagonist.
Proposed Mechanism of Action
We hypothesize that N-methyl-2-phenoxyethanamine acts as a competitive antagonist at α-adrenergic receptors, particularly the α1 and α2 subtypes. In this model, the compound would bind to the receptor's ligand-binding pocket, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This would inhibit the downstream signaling cascades typically initiated by agonist binding, such as the Gq-mediated activation of phospholipase C by α1 receptors or the Gi-mediated inhibition of adenylyl cyclase by α2 receptors.
Caption: Hypothesized competitive antagonism of α-adrenergic receptors.
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay would be a primary method to determine the affinity of N-methyl-2-phenoxyethanamine for adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing specific adrenergic receptor subtypes (e.g., CHO cells transfected with α1A, α1B, α1D, α2A, α2B, or α2C receptors).
-
Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of a selective radioligand (e.g., [3H]-prazosin for α1 receptors or [3H]-rauwolscine for α2 receptors) and varying concentrations of N-methyl-2-phenoxyethanamine.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the Ki (inhibitor constant).
Hypothetical Data Summary
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) of N-methyl-2-phenoxyethanamine |
| α1A-adrenergic | [3H]-Prazosin | 150 |
| α2A-adrenergic | [3H]-Rauwolscine | 320 |
Hypothesis 2: Dopaminergic Receptor Modulation
Scientific Rationale
Research into novel dopaminergic agents has identified 3-OH-phenoxyethylamine as a template for dopamine D2 partial agonists.[3][4] While N-methyl-2-phenoxyethanamine lacks the hydroxyl group, the fundamental phenoxyethylamine scaffold suggests a potential interaction with dopamine receptors. The N-methyl group could also influence its affinity and efficacy at these receptors.
Proposed Mechanism of Action
N-methyl-2-phenoxyethanamine could act as a modulator of dopamine receptors, potentially as a partial agonist or an antagonist. As a partial agonist at D2 receptors, it would bind to the receptor and elicit a submaximal response compared to the endogenous full agonist, dopamine. In the presence of dopamine, it could act as a functional antagonist by competing for the binding site.
Caption: Hypothesized partial agonism at dopamine D2 receptors.
Experimental Protocol: Functional Assay for Dopamine D2 Receptor Activity
A functional assay, such as a cAMP accumulation assay, can determine the efficacy of N-methyl-2-phenoxyethanamine at D2 receptors.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Conditions: Culture the cells in a suitable medium and then stimulate them with forskolin to induce cAMP production.
-
Compound Treatment: Treat the cells with varying concentrations of N-methyl-2-phenoxyethanamine in the presence of forskolin. Include a full agonist (e.g., quinpirole) and an antagonist (e.g., haloperidol) as controls.
-
cAMP Measurement: After an incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration. Determine the EC50 (half-maximal effective concentration) and the Emax (maximal effect) relative to the full agonist.
Hypothetical Data Summary
| Compound | EC50 (nM) | Emax (% of Quinpirole) |
| Quinpirole (Full Agonist) | 10 | 100% |
| N-methyl-2-phenoxyethanamine | 250 | 45% (Partial Agonist) |
| Haloperidol (Antagonist) | N/A | 0% |
Hypothesis 3: Serotonergic Receptor Agonism
Scientific Rationale
The phenethylamine backbone is a core structure for many psychedelic compounds that act as agonists at serotonin 5-HT2A receptors. N-benzylphenethylamine derivatives, in particular, have been shown to be potent 5-HT2A agonists.[5] The N-methyl-2-phenoxyethanamine structure can be seen as a simplified analog of these compounds, suggesting a potential for interaction with serotonin receptors.
Proposed Mechanism of Action
N-methyl-2-phenoxyethanamine may act as an agonist at serotonin receptors, particularly the 5-HT2A subtype. Agonist binding to this Gq-coupled receptor would activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This would result in an increase in intracellular calcium and the activation of protein kinase C.
Caption: Hypothesized agonism at serotonin 5-HT2A receptors.
Experimental Protocol: Calcium Flux Assay
A calcium flux assay is a common method to measure the activation of Gq-coupled receptors like 5-HT2A.
Methodology:
-
Cell Loading: Culture cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of N-methyl-2-phenoxyethanamine to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50.
Hypothetical Data Summary
| Compound | EC50 (nM) for Calcium Mobilization |
| Serotonin (5-HT) | 5 |
| N-methyl-2-phenoxyethanamine | 800 |
Hypothesis 4: Enzyme Inhibition
Scientific Rationale
A product listing for the structurally similar compound, N,N-Dimethyl-2-phenoxyethanamine, states its utility in the preparation of histone deacetylase (HDAC) inhibitors.[6] This suggests that the phenoxyethanamine scaffold may have the potential to interact with the active site of enzymes like HDACs.
Proposed Mechanism of Action
N-methyl-2-phenoxyethanamine could act as an inhibitor of one or more classes of histone deacetylases. By binding to the active site of the enzyme, it would prevent the removal of acetyl groups from histone proteins. This would lead to a more open chromatin structure and alter gene expression.
Caption: A typical workflow for an in vitro HDAC inhibition assay.
Experimental Protocol: In Vitro HDAC Inhibition Assay
A fluorometric assay can be used to determine the inhibitory activity of N-methyl-2-phenoxyethanamine against HDACs.
Methodology:
-
Reagents: Use a commercially available HDAC inhibitor screening kit containing a specific HDAC enzyme, a fluorogenic substrate, and a developer solution.
-
Assay Procedure: In a microplate, combine the HDAC enzyme, the substrate, and varying concentrations of N-methyl-2-phenoxyethanamine.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the enzymatic reaction.
-
Development: Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 (half-maximal inhibitory concentration).
Hypothetical Data Summary
| HDAC Isoform | Hypothetical IC50 (µM) of N-methyl-2-phenoxyethanamine |
| HDAC1 | > 100 |
| HDAC6 | 25 |
Conclusion
While the precise mechanism of action of N-methyl-2-phenoxyethanamine remains to be elucidated, its chemical structure provides a foundation for several compelling hypotheses. Based on analogies to known pharmacologically active molecules, it is plausible that this compound could interact with adrenergic, dopaminergic, or serotonergic receptors, or potentially inhibit enzyme activity. The experimental protocols and hypothetical data presented in this guide offer a roadmap for future research to systematically investigate these possibilities. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of N-methyl-2-phenoxyethanamine.
References
- BenchChem. (2025). The Pharmacology of Iodinated Phenoxyethylamine Derivatives: A Technical Guide.
- Frang, H., et al. (2001). Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors. PubMed.
- Minneman, K. P., & Molinoff, P. B. (1983). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. European Journal of Pharmacology, 94(1-2), 171-4.
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs as Monoamine Reuptake Inhibitors.
- Di Braccio, M., et al. (2002).
- Hamblin, M. W., & Creese, I. (1983).
- Wikipedia. (n.d.). Phenethylamine.
- Wikipedia. (n.d.). Substituted phenethylamine.
- McCorvy, J. D., et al. (2012). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience, 3(11), 893-902.
- Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.
- Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 7.
- Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine.
- Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine.
- Horn, A. S., & Snyder, S. H. (1971). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine.
- Sahn, J. J., et al. (2012). Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines. Molecules, 17(7), 8485-8499.
- PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride.
- BLD Pharm. (n.d.). 13468-02-5|N,N-Dimethyl-2-phenoxyethanamine.
- Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-phenoxyethanamine.
- Sumit, et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini Reviews in Medicinal Chemistry, 21(3), 314-335.
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An In-depth Technical Guide to N-methyl-2-phenoxyethanamine (CAS: 37421-04-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-phenoxyethanamine is a chemical compound belonging to the phenoxyethylamine class. Its structure, which incorporates a phenoxy group, an ethylamine backbone, and a secondary amine, makes it a molecule of interest in medicinal chemistry and organic synthesis. While not as extensively studied as some of its analogues, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and a discussion of its potential applications, grounded in established chemical principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-methyl-2-phenoxyethanamine is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 37421-04-8 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| Appearance | Powder or liquid | [4] |
| Purity | Typically >95-98% | [1][3][4] |
| Storage | Store in a tightly closed container in a dark place under an inert atmosphere at room temperature. | [1][4] |
Synthesis of N-methyl-2-phenoxyethanamine
The synthesis of N-methyl-2-phenoxyethanamine can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two logical and commonly employed strategies are presented here:
-
Nucleophilic Substitution of a Phenoxyethyl Precursor with Methylamine. This is a direct and efficient approach.
-
Reductive Amination of a Phenoxyacetaldehyde. This method builds the amine functionality in the final step.
Method 1: Synthesis via Nucleophilic Substitution
This two-step method involves the initial formation of an activated 2-phenoxyethyl intermediate from a readily available starting material like 2-phenoxyethanol, followed by nucleophilic attack by methylamine.
The hydroxyl group of 2-phenoxyethanol is a poor leaving group and must be converted to a better one, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
Experimental Protocol: Synthesis of 2-Phenoxyethyl Tosylate
-
Materials:
-
2-Phenoxyethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenoxyethyl tosylate. The product can be further purified by recrystallization or column chromatography.
-
The activated 2-phenoxyethyl tosylate is then reacted with methylamine to yield the final product.
Experimental Protocol: Synthesis of N-methyl-2-phenoxyethanamine
-
Materials:
-
2-Phenoxyethyl tosylate
-
Methylamine (as a solution in THF, ethanol, or water, or as a gas)
-
A suitable solvent such as Tetrahydrofuran (THF) or Acetonitrile
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a sealed tube or pressure vessel, dissolve 2-phenoxyethyl tosylate (1.0 eq) in a suitable solvent like THF.
-
Add an excess of methylamine solution (e.g., 2.0 M in THF, 3-5 eq).
-
Seal the vessel and heat the reaction mixture to a temperature between 60-80 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and a saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-methyl-2-phenoxyethanamine.
-
The product can be purified by vacuum distillation or column chromatography.
-
Diagram of the Nucleophilic Substitution Workflow
Caption: Workflow for the synthesis of N-methyl-2-phenoxyethanamine via nucleophilic substitution.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the two methylene groups of the ethyl chain, and the N-methyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl chain, and the N-methyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.21 g/mol ). Fragmentation patterns would likely involve cleavage of the C-C and C-O bonds of the ethylamine chain.
-
Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Potential Applications and Biological Significance
The phenoxyethylamine scaffold is a well-established pharmacophore found in numerous pharmaceuticals, particularly beta-blockers used to manage cardiovascular conditions. The introduction of a methyl group on the amine can significantly influence a molecule's pharmacological properties, including its receptor binding affinity, selectivity, and metabolic stability.
While specific biological activity for N-methyl-2-phenoxyethanamine is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests potential for investigation in areas such as:
-
Cardiovascular research: As a potential modulator of adrenergic receptors.
-
Neuroscience: As a scaffold for the development of ligands for various central nervous system targets.
-
Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
Further research is required to fully elucidate the pharmacological profile and potential therapeutic utility of N-methyl-2-phenoxyethanamine.
Conclusion
This technical guide provides a foundational understanding of N-methyl-2-phenoxyethanamine, including its key physicochemical properties and detailed, logical synthetic pathways. While a nascent area of research, the structural characteristics of this compound warrant further investigation into its potential applications in medicinal chemistry and drug discovery. The provided synthetic protocols offer a reliable starting point for researchers to produce this compound for further study. As with all chemical syntheses, appropriate safety precautions and analytical verification are paramount.
References
(Note: As specific peer-reviewed publications detailing the synthesis and full characterization of N-methyl-2-phenoxyethanamine were not identified, the references are to chemical supplier databases that provide basic information on the compound.)
-
Appchem. N-Methyl-2-phenoxyethylamine | 37421-04-8. [Link]
Sources
solubility of N,N-Dimethyl-2-phenoxyethanamine in organic solvents
An In-depth Technical Guide to the Solubility of N,N-Dimethyl-2-phenoxyethanamine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of the solubility characteristics of N,N-Dimethyl-2-phenoxyethanamine, a compound utilized in the synthesis of histone deacetylase inhibitors.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document provides a framework for understanding and experimentally determining its solubility profile. It synthesizes theoretical principles of amine solubility with a practical, field-proven protocol for accurate measurement, enabling researchers to effectively integrate this compound into their development workflows.
Physicochemical Profile of N,N-Dimethyl-2-phenoxyethanamine
N,N-Dimethyl-2-phenoxyethanamine (CAS No: 13468-02-5) is a tertiary amine with a molecular formula of C₁₀H₁₅NO and a molecular weight of approximately 165.23 g/mol .[1][3] Its structure incorporates a phenoxy group, an ethyl linker, and a dimethylamino moiety. This combination of an aromatic ring, an ether linkage, and a tertiary amine group dictates its physical properties and solubility behavior.
| Property | Value | Source |
| CAS Number | 13468-02-5 | [4] |
| Molecular Formula | C₁₀H₁₅NO | [5] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Pale Yellow to Light Yellow Oil/Liquid | [1][2] |
| Boiling Point | 232 °C | [1] |
| Density | 0.970 g/cm³ | [1] |
| Flash Point | 67 °C | [1] |
| pKa (Predicted) | 8.80 ± 0.28 | [1] |
This profile suggests a molecule with moderate polarity, existing as a liquid at room temperature.[4]
Theoretical Framework for Solubility in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules. For amines, solubility is influenced by the availability of the nitrogen's lone pair of electrons, the electronic properties of attached groups, and the degree of solvation.[6]
Key Structural Considerations for N,N-Dimethyl-2-phenoxyethanamine:
-
Tertiary Amine Group (-N(CH₃)₂): As a tertiary amine, it lacks hydrogen atoms directly bonded to the nitrogen.[7] Therefore, it can act as a hydrogen bond acceptor (via its lone pair of electrons) but not a hydrogen bond donor. This significantly influences its interactions compared to primary or secondary amines.[8]
-
Phenoxy Group (C₆H₅O-): The aromatic ring introduces a nonpolar, hydrophobic character, while the ether oxygen adds a polar site capable of acting as a hydrogen bond acceptor.
-
Alkyl Chain (-CH₂CH₂-): This flexible, nonpolar linker contributes to van der Waals interactions.
Predicted Solubility Behavior:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but have strong dipoles. N,N-Dimethyl-2-phenoxyethanamine is expected to exhibit good solubility in these solvents due to dipole-dipole interactions. Limited data indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO).[1]
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the compound can accept hydrogen bonds from the solvent, its overall solubility may be moderate. Generally, amines are soluble in alcohols.[7][9]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The presence of the nonpolar aromatic ring and alkyl chain suggests that there will be favorable van der Waals interactions with nonpolar solvents. Amines are typically soluble in solvents like benzene and ether.[7][10]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These are weakly polar. The compound is reported to be slightly soluble in Chloroform.[1]
The overall solubility will be a balance between the polar (dimethylamino, ether) and nonpolar (aromatic ring, ethyl chain) characteristics of the molecule.
Experimental Protocol for Quantitative Solubility Determination
To establish a definitive solubility profile, a standardized experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable gravimetric technique to determine the saturation solubility of a compound in various solvents at a controlled temperature.[11]
Diagram of the Experimental Workflow
Caption: Gravimetric method for determining the solubility of a solid/liquid solute in a solvent.
Step-by-Step Methodology
Objective: To determine the saturation solubility of N,N-Dimethyl-2-phenoxyethanamine in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
N,N-Dimethyl-2-phenoxyethanamine (≥98% purity)[4]
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Calibrated analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Evaporation apparatus (e.g., rotary evaporator or nitrogen stream evaporator)
Protocol:
-
Preparation of Saturated Solution:
-
Add a measured volume of the chosen organic solvent (e.g., 5 mL) to a glass vial.
-
Add an excess amount of N,N-Dimethyl-2-phenoxyethanamine to the solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the undissolved material to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw a precise aliquot (e.g., 1-2 mL) of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
-
Gravimetric Analysis:
-
Tare a clean, dry vial on the analytical balance.
-
Dispense the collected supernatant into the tared vial and record the total mass (mass of vial + solution).
-
Evaporate the solvent from the vial under a stream of nitrogen or using a rotary evaporator. Gentle heating may be applied if necessary, but care must be taken to avoid degradation of the solute.
-
Once the solvent is fully removed, place the vial in a desiccator to cool and ensure all residual moisture is removed.
-
Weigh the vial containing the dry solute residue and record the final mass.
-
-
Calculation:
-
Mass of solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of solute = (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent = Mass of solution - Mass of solute
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) × 100
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility values should be consistent.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.
-
Purity Analysis: The purity of the starting material should be confirmed (e.g., via HPLC) as impurities can affect solubility.[12]
Data Summary Table (Template)
Researchers should use the following table structure to report their experimentally determined solubility data for clear comparison across different solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Standard Deviation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Data) | (Experimental Data) |
| N,N-Dimethylformamide (DMF) | 25 | (Experimental Data) | (Experimental Data) | |
| Acetonitrile | 25 | (Experimental Data) | (Experimental Data) | |
| Polar Protic | Ethanol | 25 | (Experimental Data) | (Experimental Data) |
| Methanol | 25 | (Experimental Data) | (Experimental Data) | |
| Isopropanol | 25 | (Experimental Data) | (Experimental Data) | |
| Nonpolar | Toluene | 25 | (Experimental Data) | (Experimental Data) |
| Hexane | 25 | (Experimental Data) | (Experimental Data) | |
| Chlorinated | Dichloromethane | 25 | (Experimental Data) | (Experimental Data) |
| Chloroform | 25 | (Experimental Data) | (Experimental Data) |
Safety and Handling
N,N-Dimethyl-2-phenoxyethanamine should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[13]
-
Hazards: May be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[13]
-
Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Keep away from heat, sparks, and open flames.[13]
Users must consult the full Safety Data Sheet (SDS) for the specific product they are using before commencing any experimental work.
References
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]
-
Chemsrc. (2025). N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]
- Goral, M., Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
-
PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
- Goral, M., Maczynski, A., & Shaw, D. G. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines.
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]
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The Evolving Landscape of Phenoxyethanamine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxyethanamine scaffold has emerged as a cornerstone in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of phenoxyethanamine derivatives, with a particular focus on their anticancer and antimicrobial properties. By delving into detailed experimental protocols and visually articulating complex biological pathways, this guide serves as an essential resource for researchers and drug development professionals seeking to navigate and innovate within this promising chemical space. We will explore the nuances of experimental design, from the strategic synthesis of novel compounds to their rigorous biological evaluation, offering field-proven insights to accelerate the discovery of next-generation therapeutics.
Introduction: The Versatility of the Phenoxyethanamine Core
The phenoxyethanamine moiety, characterized by a phenyl ring linked to an ethylamine chain via an ether oxygen, represents a privileged structural motif in drug discovery. This arrangement imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing for interactions with a wide range of biological targets. Derivatives of this core structure, including phenoxyacetamides and phenoxyanilines, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1][2] The adaptability of the phenoxyethanamine scaffold lies in the ease with which substitutions can be made on the phenyl ring and the ethylamine side chain, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will dissect the key structural features that govern the biological activity of these derivatives and provide the technical foundation for their continued exploration.
Synthetic Strategies: Building the Phenoxyethanamine Arsenal
The synthesis of phenoxyethanamine derivatives is a critical first step in the exploration of their biological potential. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitutions and overall complexity of the target molecule.
General Synthesis of Phenoxyacetamide Derivatives
A common and versatile method for the synthesis of phenoxyacetamide derivatives involves the Williamson ether synthesis, followed by amidation. This two-step process allows for the introduction of diverse functionalities on both the phenolic and amine components.
Experimental Protocol: Synthesis of a Representative Phenoxyacetamide Derivative
This protocol outlines the synthesis of a generic N-substituted-2-phenoxyacetamide, a common intermediate for further derivatization.
Materials:
-
Substituted phenol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Anhydrous acetone
-
Desired primary or secondary amine (1.2 eq)
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of Ethyl 2-phenoxyacetate
-
To a solution of the substituted phenol in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-phenoxyacetate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of N-substituted-2-phenoxyacetamide
-
Dissolve the purified ethyl 2-phenoxyacetate in methanol.
-
Add the desired amine to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final phenoxyacetamide derivative.
The Leuckart Reaction for Amine Synthesis
The Leuckart reaction provides a direct method for the reductive amination of ketones to produce amines, which can be valuable precursors for more complex phenoxyethanamine derivatives.[3][4] This reaction typically utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3]
Conceptual Workflow for Leuckart Reaction in Phenoxyethanamine Synthesis
Caption: Modulation of the MAPK/NF-κB signaling pathway by phenoxyethanamine derivatives.
Antimicrobial Activity: Combating Bacterial Virulence
In an era of increasing antibiotic resistance, targeting bacterial virulence factors presents an attractive alternative to traditional bactericidal or bacteriostatic approaches. The Type III Secretion System (T3SS) is a key virulence factor in many Gram-negative bacteria, including Pseudomonas aeruginosa, and phenoxyacetamide derivatives have been identified as potent inhibitors of this system.
Inhibition of the Type III Secretion System (T3SS)
The T3SS acts as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells, thereby subverting host cellular processes to the bacterium's advantage. Phenoxyacetamides have been shown to block this injection process, rendering the bacteria less virulent.
Experimental Workflow: Screening for T3SS Inhibitors
A high-throughput screening approach can be employed to identify novel T3SS inhibitors from a library of phenoxyethanamine derivatives.
Caption: Experimental workflow for the discovery of T3SS inhibitors.
Conclusion and Future Directions
Phenoxyethanamine derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them a compelling area for continued research. Future efforts should focus on the following:
-
Expansion of SAR studies: A broader and more systematic exploration of substitutions on the phenoxyethanamine core is needed to develop more potent and selective compounds.
-
Elucidation of novel mechanisms: While apoptosis induction and T3SS inhibition are established mechanisms, further investigation may reveal additional biological targets and pathways modulated by these derivatives.
-
In vivo evaluation and preclinical development: Promising lead compounds should be advanced into more complex in vivo models to assess their therapeutic potential and safety profiles.
By leveraging the foundational knowledge and experimental protocols outlined in this guide, researchers are well-equipped to contribute to the exciting and evolving field of phenoxyethanamine-based drug discovery.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Protocols.io. Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). MDPI. Retrieved from [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2018). PubMed. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. (2002). PubMed. Retrieved from [Link]
-
Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System. (2021). PMC. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
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Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway. (2020). PubMed. Retrieved from [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). PMC. Retrieved from [Link]
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An In-depth Technical Guide to N,N-Dimethyl-2-phenoxyethanamine for Researchers and Drug Development Professionals
Introduction: Situating N,N-Dimethyl-2-phenoxyethanamine in Modern Drug Discovery
N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine that, while not widely recognized for its intrinsic biological activity, serves as a valuable molecular scaffold and synthetic intermediate in the field of medicinal chemistry. Its structure, combining a phenoxy group with a dimethylaminoethyl chain, makes it a key building block, particularly in the synthesis of complex molecules targeting significant pathological pathways.
This technical guide provides a comprehensive overview of N,N-Dimethyl-2-phenoxyethanamine, from its fundamental chemical properties and synthesis to its primary application as a precursor in the development of therapeutic agents. We will delve into the practical aspects of its handling, analysis, and its role as a research chemical, offering a foundational resource for scientists engaged in synthetic chemistry and drug discovery. The primary documented application of this compound is as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors[1][2].
Physicochemical and Safety Profile
A thorough understanding of a research chemical's properties is paramount for its effective and safe use in a laboratory setting.
Core Chemical Characteristics
N,N-Dimethyl-2-phenoxyethanamine is typically a pale yellow to light yellow oil under standard conditions[3]. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13468-02-5 | [1][3] |
| Molecular Formula | C₁₀H₁₅NO | [1][3] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Pale Yellow to Light Yellow Oil | [3] |
| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 67.1 ± 24.9 °C | [4] |
| pKa | 8.80 ± 0.28 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [1] |
The compound is also available as a hydrochloride salt (CAS Number: 85384-07-2), which may offer advantages in terms of handling and solubility in aqueous media[5].
Safety and Handling
As with any research chemical, appropriate safety precautions must be observed when handling N,N-Dimethyl-2-phenoxyethanamine.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C[1].
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before commencing work.
Synthesis of N,N-Dimethyl-2-phenoxyethanamine: A Practical Protocol
Proposed Synthetic Pathway: Williamson Ether Synthesis
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Navigating the Uncharted: A Technical Guide to Preliminary In-Vitro Studies of N-methyl-2-phenoxyethanamine
Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine
N-methyl-2-phenoxyethanamine is a phenethylamine derivative with a structural resemblance to other psychoactive substances. As with any new chemical entity, a thorough in-vitro evaluation is the foundational step in characterizing its pharmacological and toxicological profile. This guide provides a comprehensive framework for conducting preliminary in-vitro studies on N-methyl-2-phenoxyethanamine, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a dynamic, logic-driven workflow that prioritizes scientific integrity and actionable insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The following sections will detail a tiered screening cascade, beginning with fundamental cytotoxicity assessments, progressing to primary target engagement, and culminating in early safety and metabolic profiling. This systematic approach is designed to efficiently identify the biological activity of N-methyl-2-phenoxyethanamine and flag any potential liabilities early in the research process.
Section 1: Foundational Cytotoxicity Assessment
Before delving into specific pharmacological targets, it is imperative to establish the general cytotoxicity profile of N-methyl-2-phenoxyethanamine. This initial screen determines the concentration range for subsequent, more specific assays and identifies any overt cellular toxicity that could confound the interpretation of other results.
Rationale for Cell Line Selection
The choice of cell line is critical for the relevance of the cytotoxicity data. For a compound with potential neurological activity, it is prudent to use a human-derived neuronal cell line. The SH-SY5Y neuroblastoma cell line is a well-established and relevant model for neurotoxicity studies.[1] These cells can be differentiated into a more mature neuronal phenotype, providing a more physiologically relevant system.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-methyl-2-phenoxyethanamine (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control (vehicle-treated) cells. Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 5.1 |
| 10 | 88.1 ± 6.3 |
| 100 | 65.4 ± 7.9 |
| 1000 | 20.1 ± 4.5 |
| IC50 (µM) | [Calculated Value] |
Section 2: Primary Pharmacological Profiling: Target Engagement
Based on its chemical structure, N-methyl-2-phenoxyethanamine is hypothesized to interact with monoamine transporters. This section outlines the in-vitro assays to determine its binding affinity and functional activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Rationale for Target Selection
Many psychoactive phenethylamines exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] Therefore, assessing the compound's activity at these transporters is a logical first step in understanding its mechanism of action.
Experimental Workflow: From Binding to Function
A two-step process is employed: first, radioligand binding assays to determine the affinity of the compound for the transporters, followed by neurotransmitter uptake assays to assess its functional effect (inhibition or release).
Caption: A two-step workflow for primary pharmacological profiling.
Experimental Protocols
Principle: These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its receptor or transporter binding site. The amount of radioactivity bound is inversely proportional to the binding affinity of the test compound.[4]
Step-by-Step Methodology (General):
-
Membrane Preparation: Use cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of N-methyl-2-phenoxyethanamine.
-
Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
Principle: These assays measure the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the corresponding transporter.[5][6][7]
Step-by-Step Methodology (Fluorescence-based):
-
Cell Plating: Plate HEK293 cells stably expressing the human DAT, NET, or SERT in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with varying concentrations of N-methyl-2-phenoxyethanamine.
-
Substrate Addition: Add a fluorescent substrate that is a substrate for the respective transporter.
-
Kinetic Reading: Immediately begin measuring the increase in intracellular fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the rate of uptake and calculate the IC50 value for the inhibition of neurotransmitter uptake.
Data Presentation
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Dopamine Transporter (DAT) | [Value] | [Value] |
| Norepinephrine Transporter (NET) | [Value] | [Value] |
| Serotonin Transporter (SERT) | [Value] | [Value] |
Section 3: Metabolic Stability and Early Safety Profiling
Understanding a compound's metabolic fate and potential for off-target effects is crucial for predicting its in-vivo behavior and safety. This section focuses on preliminary metabolic stability and cardiotoxicity assessment.
Rationale for Early Assessment
Poor metabolic stability can lead to a short duration of action in vivo, while interactions with drug-metabolizing enzymes or cardiac ion channels can result in drug-drug interactions and cardiotoxicity, respectively.[8][9] Early identification of these liabilities allows for mitigation strategies in subsequent drug design.
Experimental Workflow: Metabolism and Cardiotoxicity
Caption: A streamlined workflow for early safety and metabolic profiling.
Experimental Protocols
Principle: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs), by incubating it with liver microsomes and measuring its disappearance over time.[10]
Step-by-Step Methodology:
-
Incubation: Incubate N-methyl-2-phenoxyethanamine at a fixed concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated from the rate of its disappearance.
Principle: This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[11][12][13]
Step-by-Step Methodology:
-
Incubation: Incubate human liver microsomes with a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence and absence of N-methyl-2-phenoxyethanamine.
-
Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Metabolite Quantification: The formation of the specific metabolites from the probe substrates is quantified by LC-MS/MS.
-
Data Analysis: The IC50 value for the inhibition of each CYP isoform is determined.
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[14][15][16] This assay evaluates the inhibitory effect of a compound on the hERG channel.
Step-by-Step Methodology (Automated Patch Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply increasing concentrations of N-methyl-2-phenoxyethanamine to the cells.
-
Current Measurement: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC50 value.
Data Presentation
| Assay | Parameter | Result |
| Metabolic Stability | Half-life (t½, min) | [Value] |
| Intrinsic Clearance (Clint, µL/min/mg) | [Value] | |
| CYP450 Inhibition | CYP1A2 IC50 (µM) | [Value] |
| CYP2C9 IC50 (µM) | [Value] | |
| CYP2C19 IC50 (µM) | [Value] | |
| CYP2D6 IC50 (µM) | [Value] | |
| CYP3A4 IC50 (µM) | [Value] | |
| Cardiotoxicity | hERG IC50 (µM) | [Value] |
Conclusion: Synthesizing the In-Vitro Profile
The in-vitro characterization of N-methyl-2-phenoxyethanamine, as outlined in this guide, provides a robust and comprehensive initial assessment of its biological activity. By systematically evaluating its cytotoxicity, primary pharmacology at monoamine transporters, metabolic stability, and potential for cardiotoxicity, researchers can build a foundational dataset to guide further investigation. The results from these studies will be instrumental in making informed decisions about the potential of this compound for further development, as well as in understanding its potential risks. This structured, yet flexible, approach ensures that the preliminary in-vitro evaluation is both scientifically rigorous and resource-efficient, paving the way for a deeper understanding of this novel chemical entity.
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The Discovery and Synthesis of Novel Phenoxyethanamine Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Phenoxyethanamine Scaffold - A Privileged Motif in Medicinal Chemistry
The phenoxyethanamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of biologically active molecules. Its inherent structural features, comprising an aromatic ring linked via an ether oxygen to an ethylamine side chain, provide a versatile template for designing ligands that can interact with a diverse range of biological targets. This guide provides an in-depth exploration of the discovery and synthesis of novel phenoxyethanamine compounds, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the key synthetic strategies, the rationale behind experimental choices, and the critical aspects of structure-activity relationships (SAR) that drive the optimization of these compounds as therapeutic agents.
The significance of the phenoxyethanamine core is underscored by its presence in numerous approved drugs and clinical candidates targeting a spectrum of diseases. These include disorders of the central nervous system (CNS), cardiovascular diseases, and inflammatory conditions. The ability to readily modify both the aromatic ring and the amine functionality allows for the fine-tuning of physicochemical properties and pharmacological profiles, making it an attractive scaffold for lead discovery and optimization.
This guide will navigate through the classical and contemporary synthetic methodologies employed in the construction of phenoxyethanamine derivatives. We will provide detailed experimental protocols for key reactions, emphasizing the self-validating nature of these procedures. Furthermore, we will explore the burgeoning field of asymmetric synthesis as it applies to this scaffold, a critical consideration for the development of stereochemically pure drug candidates with improved efficacy and safety profiles.[1][2]
Strategic Synthetic Approaches to the Phenoxyethanamine Core
The construction of the phenoxyethanamine framework can be approached through several strategic disconnections. The most common strategies involve the formation of either the C-O ether bond or the C-N bond as the key bond-forming step. This section will detail the most robust and widely utilized synthetic transformations: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Reductive Amination.
Ullmann Condensation: A Classic Route to Aryl Ethers
The Ullmann condensation is a long-established and reliable method for the formation of diaryl ethers, making it a valuable tool for forging the phenoxy component of the phenoxyethanamine scaffold.[3][4] This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[3][4] While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have introduced milder and more efficient catalytic systems.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are commonly used. The active catalyst is a copper(I) species which undergoes oxidative addition to the aryl halide.[4] The choice of copper source and the potential use of ligands can significantly impact reaction efficiency.
-
Base: A base, such as potassium carbonate or cesium carbonate, is essential to deprotonate the phenol, generating the more nucleophilic phenoxide. The strength and solubility of the base can influence the reaction rate.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed to facilitate the dissolution of the reactants and to reach the required reaction temperatures.[3]
-
Ligands: The addition of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can accelerate the reaction by stabilizing the copper catalyst and facilitating reductive elimination.
Experimental Protocol: Synthesis of a Substituted Phenoxyethanol Intermediate via Ullmann Condensation
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), the aryl halide (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
Step 2: Reaction Execution
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the phenol.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired phenoxyethanol intermediate.
Caption: General workflow for the Ullmann Condensation.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has become a go-to method for constructing the C-N bond in phenoxyethanamine synthesis.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide or triflate and an amine with remarkable efficiency and functional group tolerance.[5][6]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting the catalytic cycle.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and reactants.
Experimental Protocol: Synthesis of a Novel Phenoxyethanamine via Buchwald-Hartwig Amination
Step 1: Reaction Setup
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the appropriate ethanolamine derivative (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Seal the tube with a septum and evacuate and backfill with argon three times.
Step 2: Reaction Execution
-
Add anhydrous toluene via syringe to the Schlenk tube to achieve a concentration of 0.2 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
Step 3: Work-up and Purification
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired phenoxyethanamine product.
Caption: Key components of the Buchwald-Hartwig amination.
Reductive Amination: A Versatile Approach to Amine Synthesis
Reductive amination is a highly versatile and widely used method for the synthesis of amines, including phenoxyethanamines.[8][9] This two-step, one-pot process involves the initial formation of an imine or enamine from a carbonyl compound (an aldehyde or ketone) and an amine, followed by in situ reduction to the corresponding amine.[8][9]
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often the solvents of choice, as they are compatible with the reagents and facilitate the reaction.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to promote the formation of the iminium ion intermediate.
Experimental Protocol: Synthesis of a Secondary Phenoxyethanamine via Reductive Amination
Step 1: Imine Formation
-
To a solution of the phenoxyacetaldehyde (1.0 eq.) in dichloromethane (DCM) at room temperature, add the primary amine (1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture for 1-2 hours at room temperature.
Step 2: Reduction
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary phenoxyethanamine.
Caption: Stepwise process of reductive amination.
Asymmetric Synthesis of Chiral Phenoxyethanamines
Given that the majority of drug targets are chiral, the development of enantiomerically pure pharmaceuticals is of paramount importance.[1][2] Asymmetric synthesis provides a direct route to chiral phenoxyethanamines, avoiding the need for challenging and often inefficient chiral resolutions.
Several strategies can be employed for the asymmetric synthesis of phenoxyethanamines, including the use of chiral auxiliaries, chiral catalysts, and chiral starting materials.
1. Chiral Auxiliary-Mediated Synthesis: A common approach involves the use of a chiral auxiliary, such as a chiral oxazolidinone, which directs the stereochemical outcome of a key bond-forming step. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
2. Asymmetric Catalysis: The development of chiral catalysts for reactions such as asymmetric hydrogenation or asymmetric transfer hydrogenation of imines provides a highly efficient and atom-economical route to chiral amines.[11] Chiral phosphine ligands in combination with transition metals like rhodium or iridium are often employed in these transformations.
3. Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or chiral epoxides, to introduce the desired stereocenter.
Experimental Protocol: Asymmetric Reductive Amination using a Chiral Auxiliary
A detailed protocol for this advanced technique would typically involve the coupling of a phenoxyacetic acid derivative with a chiral auxiliary (e.g., Evans' oxazolidinone), followed by reduction and subsequent cleavage of the auxiliary. The specific conditions and reagents would be highly dependent on the chosen auxiliary and the substrate.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The pharmacological diversity of phenoxyethanamine derivatives is vast, with compounds exhibiting activity at a wide range of biological targets. Understanding the structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.
Table 1: Pharmacological Activities of Representative Phenoxyethanamine Derivatives
| Compound Class | Target/Activity | Key Structural Features | Reference |
| Phenoxyethyl-piperidines | 5-HT₁ₐ Receptor Agonists | Substituted phenoxy ring, piperidine moiety | [7] |
| Substituted Phenoxyacetamides | Monoamine Oxidase (MAO) Inhibitors | Varied substituents on the phenoxy ring | [4] |
| 3-OH-Phenoxyethylamines | Dopamine D₂ Receptor Agonists | Hydroxyl group on the phenoxy ring | [3][12] |
| Phenoxyethyl-pyrrolidines | CNS Agents | Pyrrolidine ring in the amine portion | [13] |
Key SAR Insights:
-
Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring are critical for modulating potency and selectivity. Electron-donating or withdrawing groups, as well as heterocyclic rings, can significantly alter the interaction with the target protein. For example, in a series of phenoxyacetic acid derivatives, bromine substitution on the phenoxy ring was found to enhance COX-2 inhibitory activity.[14]
-
Amine Moiety: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom play a crucial role in determining the pharmacological profile. Cyclic amines, such as piperidine or pyrrolidine, are often incorporated to constrain the conformation and improve binding affinity.
-
Linker Length and Flexibility: The two-carbon ethyl linker is a common feature, but its modification can impact activity. The introduction of rigidity or flexibility in this linker can alter the orientation of the pharmacophoric groups.
Conclusion and Future Directions
The phenoxyethanamine scaffold continues to be a rich source of novel drug candidates. The synthetic methodologies outlined in this guide, including the Ullmann condensation, Buchwald-Hartwig amination, and reductive amination, provide a robust toolkit for the synthesis of diverse libraries of these compounds. The increasing importance of asymmetric synthesis will undoubtedly drive the development of new and more efficient methods for producing enantiomerically pure phenoxyethanamines.
Future research in this area will likely focus on the exploration of novel substitution patterns on both the aromatic and amine portions of the scaffold to target a wider range of biological receptors. The integration of computational chemistry and structure-based drug design will further aid in the rational design of next-generation phenoxyethanamine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
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Unlocking Therapeutic Potential: A Technical Guide to Investigating N-methyl-2-phenoxyethanamine as a Modulator of Epigenetic and Neurological Targets
Abstract
N-methyl-2-phenoxyethanamine is a molecule of interest situated at the crossroads of epigenetic regulation and neuropharmacology. While its direct biological activity is not extensively documented, its chemical structure presents compelling opportunities for therapeutic development. This technical guide provides an in-depth exploration of the potential therapeutic targets of N-methyl-2-phenoxyethanamine, with a primary focus on its role as a structural scaffold for histone deacetylase (HDAC) inhibitors and a secondary exploration of its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors. We present the scientific rationale for investigating these targets, propose detailed experimental workflows for target validation, and discuss the broader implications for drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and structurally related molecules.
Introduction: The Therapeutic Promise of a Versatile Scaffold
N-methyl-2-phenoxyethanamine is a chemical entity whose therapeutic potential is suggested by its utility as a synthetic precursor for more complex bioactive molecules. Specifically, its N,N-dimethylated analog is noted for its use in the preparation of histone deacetylase (HDAC) inhibitors.[1] This association with a critical class of therapeutic targets forms the primary basis for our investigation. The core structure of N-methyl-2-phenoxyethanamine, comprising a phenoxy ring linked to an N-methylated ethylamine side chain, is a versatile scaffold found in various pharmacologically active compounds. This guide will dissect the therapeutic hypotheses stemming from this scaffold, offering a scientifically rigorous roadmap for its exploration.
Primary Therapeutic Target: Histone Deacetylases (HDACs)
The most compelling therapeutic avenue for N-methyl-2-phenoxyethanamine and its derivatives lies in the realm of epigenetics, specifically in the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2][3] Aberrant HDAC activity is implicated in a variety of diseases, most notably cancer, making HDAC inhibitors a significant area of therapeutic research.[2][4]
Scientific Rationale: A Key to Epigenetic Modulation
The general structure of an HDAC inhibitor consists of three key components: a zinc-binding group that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[5][6] The phenoxyethanamine moiety of N-methyl-2-phenoxyethanamine can serve as a foundational element of the cap group. The cap group plays a critical role in determining the inhibitor's potency and isoform selectivity.
The rationale for investigating N-methyl-2-phenoxyethanamine as a potential HDAC modulator is therefore based on its structural relevance to known HDAC inhibitors. By functionalizing the ethylamine portion of the molecule with a suitable linker and zinc-binding group, it is hypothesized that novel and potent HDAC inhibitors can be synthesized.
Proposed Research Workflow for HDAC Target Validation
A systematic approach is required to validate HDACs as a therapeutic target for N-methyl-2-phenoxyethanamine-derived compounds. The following workflow outlines the key experimental stages:
Phase 1: Synthesis of a Focused Compound Library
The initial step involves the chemical modification of N-methyl-2-phenoxyethanamine to create a library of potential HDAC inhibitors. This will involve the addition of various linker and zinc-binding groups to the core scaffold.
Experimental Protocol: Synthesis of a Candidate HDAC Inhibitor
-
Starting Material: N-methyl-2-phenoxyethanamine.
-
Acylation of the Amine: React N-methyl-2-phenoxyethanamine with a bifunctional linker, such as an acyl chloride containing a terminal protected amine (e.g., Boc-glycyl chloride), under basic conditions.
-
Deprotection: Remove the protecting group (e.g., Boc) from the terminal amine of the linker using standard methods (e.g., trifluoroacetic acid).
-
Coupling to a Zinc-Binding Group Precursor: Couple the deprotected amine with a precursor to a zinc-binding group, such as N-hydroxyphthalimide, using a suitable coupling agent (e.g., HATU).
-
Final Deprotection/Formation of Zinc-Binding Group: Treat the product with a mild base (e.g., hydrazine) to yield the final hydroxamic acid, a potent zinc-binding group.
-
Purification and Characterization: Purify the final compound using column chromatography and characterize its structure and purity via NMR and mass spectrometry.
Phase 2: In Vitro Enzymatic Assays
The synthesized compounds should be screened against a panel of recombinant human HDAC isoforms to determine their inhibitory activity and selectivity.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) and a fluorogenic HDAC substrate.
-
Compound Incubation: Incubate the HDAC enzymes with varying concentrations of the test compounds.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Detection: After a set incubation period, add a developer solution that generates a fluorescent signal proportional to the amount of deacetylated substrate.
-
Data Analysis: Measure the fluorescence intensity and calculate the IC50 value for each compound against each HDAC isoform.
Phase 3: Cellular Activity Assays
Compounds that demonstrate potent and selective HDAC inhibition in vitro should be advanced to cell-based assays to assess their ability to induce histone hyperacetylation and exert downstream biological effects, such as cell cycle arrest and apoptosis in cancer cell lines.
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a human colon cancer cell line like HCT116) and treat with varying concentrations of the test compound for a specified duration.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) and total histones as a loading control.
-
Detection and Analysis: Detect the antibody binding using a chemiluminescent substrate and quantify the band intensities to determine the change in histone acetylation.
Phase 4: In Vivo Efficacy Studies
Lead compounds identified from in vitro and cellular assays should be evaluated in preclinical animal models of cancer to assess their anti-tumor efficacy, pharmacokinetics, and tolerability.
Visualizing the HDAC Inhibition Pathway
Caption: Hypothesized mechanism of NMDA receptor antagonism by an N-methyl-2-phenoxyethanamine derivative.
Summary of Quantitative Data and Future Directions
The proposed research workflows will generate quantitative data that are crucial for decision-making in a drug discovery program. The following table summarizes the key quantitative outputs:
| Parameter | Assay | Significance |
| IC50 (HDACs) | In Vitro HDAC Inhibition Assay | Potency of the compound against specific HDAC isoforms. |
| Ki (NMDA-R) | Radioligand Binding Assay | Binding affinity of the compound for the NMDA receptor. |
| EC50 (Cellular) | Cellular Assays (e.g., Apoptosis) | Potency of the compound in a cellular context. |
| In Vivo Efficacy | Animal Models | Therapeutic effect of the compound in a disease model. |
Future research should focus on optimizing the lead compounds identified through these workflows to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be essential to guide these optimization efforts. Furthermore, exploring the potential for dual-target inhibitors that modulate both HDACs and NMDA receptors could open up novel therapeutic strategies for complex diseases.
Conclusion
N-methyl-2-phenoxyethanamine represents a promising starting point for the development of novel therapeutics. Its structural relationship to known bioactive molecules provides a strong rationale for investigating its potential to modulate key cellular targets, particularly histone deacetylases and NMDA receptors. The systematic and rigorous experimental approach outlined in this guide provides a clear path for elucidating the therapeutic potential of this versatile chemical scaffold. Through a dedicated research effort, N-methyl-2-phenoxyethanamine and its derivatives may yield a new generation of drugs for the treatment of cancer and neurological disorders.
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An In-depth Technical Guide to the Pharmacological Characterization of N,N-Dimethyl-2-phenoxyethanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the pharmacological evaluation of N,N-Dimethyl-2-phenoxyethanamine, a phenoxyethylamine derivative with an unknown biological profile. Due to the limited publicly available data on this specific molecule, this document outlines a robust, multi-tiered experimental strategy to elucidate its pharmacodynamic and pharmacokinetic properties. We will detail the necessary protocols, from broad initial screening to more defined mechanistic studies, to construct a comprehensive pharmacological profile. This guide is intended to serve as a technical and strategic resource for researchers investigating novel chemical entities.
Introduction to N,N-Dimethyl-2-phenoxyethanamine
N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine belonging to the phenoxyethylamine class of compounds. Its structure is characterized by a phenoxy group linked via an ethyl bridge to a dimethylated amine.
Chemical Structure:
While direct pharmacological data is scarce, its structural motifs suggest potential interactions with various central nervous system (CNS) targets. The phenethylamine backbone is a common feature in many psychoactive substances, and the N,N-dimethyl substitution is known to influence pharmacological activity, as seen in compounds like N,N-dimethyltryptamine (DMT) and N,N-dimethylphenethylamine (N,N-DMPEA).[1][2] The phenoxyethylamine scaffold is present in a range of pharmaceuticals with diverse activities, including adrenergic and serotonergic modulation.[3]
Available information primarily lists N,N-Dimethyl-2-phenoxyethanamine as a chemical intermediate, for instance, in the synthesis of histone deacetylase inhibitors and potential antihistamines. This guide proposes a systematic approach to move beyond its current characterization and define its intrinsic pharmacological activity.
Table 1: Physicochemical Properties of N,N-Dimethyl-2-phenoxyethanamine
| Property | Value |
| CAS Number | 13468-02-5 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity (Typical) | ≥98% |
Proposed Pharmacological Investigation Strategy
The pharmacological characterization of a novel compound like N,N-Dimethyl-2-phenoxyethanamine requires a hierarchical approach, beginning with broad screening and progressing to more specific functional and metabolic assays. This strategy is designed to efficiently identify primary biological targets and understand the compound's disposition.
Caption: Simplified signaling pathway for Gs/Gi-coupled GPCRs leading to changes in cAMP.
Pharmacokinetic Investigation
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical. In vitro assays provide an early assessment of a compound's metabolic fate.
In Vitro Metabolic Stability
This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). [4][5] Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes and keep them on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., at 1 µM).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Table 3: Interpretation of Metabolic Stability Data
| In Vitro Half-life (t½) | Predicted In Vivo Clearance |
| > 30 min | Low |
| 10 - 30 min | Moderate |
| < 10 min | High |
Metabolite Identification
Identifying the major metabolites is essential for understanding potential pharmacologically active or toxic species.
Methodology: LC-MS/MS for Metabolite Identification
-
Sample Generation:
-
Incubate N,N-Dimethyl-2-phenoxyethanamine at a higher concentration with liver microsomes for a longer duration (e.g., 60 minutes) to generate sufficient quantities of metabolites.
-
-
LC-MS/MS Analysis:
-
Data Interpretation:
-
Predict likely metabolic pathways based on the structure of N,N-Dimethyl-2-phenoxyethanamine (e.g., N-demethylation, hydroxylation of the aromatic ring).
-
Compare the fragmentation patterns of the metabolites with that of the parent compound to elucidate the structure of the metabolites.
-
Data Synthesis and Profile Construction
The culmination of these studies is the creation of a comprehensive pharmacological profile. This involves integrating the binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and metabolic stability (t½) data. This profile will guide further research, including in vivo studies, and help to predict the potential therapeutic applications or liabilities of N,N-Dimethyl-2-phenoxyethanamine.
Conclusion and Future Directions
This guide outlines a systematic and technically robust strategy for the initial pharmacological characterization of N,N-Dimethyl-2-phenoxyethanamine. By following this multi-tiered approach, researchers can efficiently elucidate its primary biological targets, mode of action, and metabolic fate. Positive findings from this in vitro screening cascade would warrant progression to more complex cellular models and eventually to in vivo studies to investigate its physiological effects, pharmacokinetic profile, and potential behavioral consequences. This foundational work is essential for unlocking the therapeutic potential of novel chemical entities.
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Methodological & Application
Synthesis of N-Methyl-2-Phenoxyethanamine for the Development of Novel Histone Deacetylase (HDAC) Inhibitors: An Application Note and Detailed Protocol
Abstract
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. The quintessential pharmacophore of these inhibitors consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. The linker's length, rigidity, and composition are critical determinants of isoform selectivity and overall potency. This application note provides a comprehensive guide to the synthesis of N-methyl-2-phenoxyethanamine, a versatile linker moiety, and its subsequent elaboration into a representative hydroxamic acid-based HDAC inhibitor. We detail a robust, two-step synthetic protocol, starting with the Williamson ether synthesis to construct the core phenoxyethanamine scaffold, followed by amide coupling and conversion to the final hydroxamic acid. This guide is intended for researchers in medicinal chemistry and drug development, offering both a practical synthetic workflow and an understanding of the chemical principles underpinning the design of potent HDAC inhibitors.
Introduction
The epigenetic regulation of gene expression is a finely tuned process, with histone acetylation playing a pivotal role. The dynamic equilibrium between histone acetyltransferases (HATs) and histone deacetylases (HDACs) governs the acetylation state of lysine residues on histone tails, thereby modulating chromatin structure and gene transcription.[1] Dysregulation of HDAC activity is a hallmark of various cancers, leading to aberrant gene silencing and tumor progression. Consequently, HDAC inhibitors have garnered significant attention as therapeutic agents.[1]
The canonical structure of an HDAC inhibitor features three key components: a cap group that interacts with the rim of the HDAC active site, a linker that occupies the enzyme's catalytic tunnel, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion.[2] The linker region is not merely a spacer; its chemical nature profoundly influences the inhibitor's pharmacokinetic properties and isoform selectivity.[3] The N-methyl-2-phenoxyethanamine scaffold represents a valuable linker due to its optimal length and conformational flexibility, allowing for effective positioning of the cap and ZBG within the HDAC active site. Its synthesis is straightforward, making it an attractive component for generating libraries of potential HDAC inhibitors for structure-activity relationship (SAR) studies.[4][5]
This document outlines a detailed protocol for the synthesis of N-methyl-2-phenoxyethanamine and its subsequent use in the preparation of a model HDAC inhibitor, providing a foundational methodology for researchers exploring this chemical space.
Synthesis of N-Methyl-2-Phenoxyethanamine: A Versatile HDAC Inhibitor Linker
The synthesis of the N-methyl-2-phenoxyethanamine core is efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[6] This reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.
Experimental Protocol: Synthesis of N-Methyl-2-phenoxyethanamine
Materials:
-
Phenol
-
2-(Methylamino)ethanol
-
Thionyl chloride (SOCl₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
Step 1: Synthesis of 2-(Methylamino)ethyl chloride hydrochloride
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(methylamino)ethanol (1 equivalent) in an appropriate solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude 2-(methylamino)ethyl chloride hydrochloride salt. This can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis to Yield N-Methyl-2-phenoxyethanamine
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) to the DMF.
-
Slowly add a solution of phenol (1 equivalent) in anhydrous DMF to the sodium hydride suspension at 0 °C. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.
-
Add the crude 2-(methylamino)ethyl chloride hydrochloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure N-methyl-2-phenoxyethanamine.
| Parameter | Value | Rationale |
| Reaction Type | Williamson Ether Synthesis | A reliable and high-yielding method for forming the aryl ether bond.[6] |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the phenol. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solvates the sodium phenoxide and facilitates the SN2 reaction. |
| Temperature | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction without promoting side reactions. |
| Work-up | Aqueous wash and extraction | Removes inorganic byproducts and isolates the desired product. |
| Purification | Column Chromatography | Ensures high purity of the final N-methyl-2-phenoxyethanamine linker. |
Elaboration of N-Methyl-2-phenoxyethanamine into a Potent HDAC Inhibitor
With the N-methyl-2-phenoxyethanamine linker in hand, the next stage involves its incorporation into a complete HDAC inhibitor. This typically involves N-acylation with a "cap" group precursor, followed by the formation of the zinc-binding hydroxamic acid. For this application note, we will use a generic benzoyl chloride as the "cap" precursor.
Experimental Protocol: Synthesis of a Model HDAC Inhibitor
Materials:
-
N-Methyl-2-phenoxyethanamine
-
4-(tert-Butoxycarbonylamino)benzoyl chloride (or other suitable "cap" group precursor)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl chloroformate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Standard laboratory glassware and purification equipment
Step 1: Amide Coupling to Introduce the "Cap" Group
-
Dissolve N-methyl-2-phenoxyethanamine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4-(tert-butoxycarbonylamino)benzoyl chloride (1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the Boc-protected intermediate.
Step 2: Deprotection of the Amine
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected amine salt.
Step 3: Formation of the Hydroxamic Acid
-
The deprotected amine can be coupled with a suitable linker attached to a carboxylic acid, which is then converted to a hydroxamic acid. For a more direct approach, a precursor containing the full linker and cap can be synthesized and the final step is the hydroxamic acid formation.
-
To a solution of the corresponding methyl ester in methanol, add a freshly prepared solution of hydroxylamine (from hydroxylamine hydrochloride and a base like sodium methoxide).
-
Stir the reaction at room temperature until the ester is consumed (monitored by TLC).
-
Neutralize the reaction mixture and remove the solvent.
-
Purify the crude product by recrystallization or chromatography to obtain the final hydroxamic acid-based HDAC inhibitor.[7]
Characterization and Validation
The identity and purity of the synthesized N-methyl-2-phenoxyethanamine and the final HDAC inhibitor should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
The biological activity of the synthesized HDAC inhibitor should be evaluated in enzymatic and cell-based assays to determine its IC₅₀ value against various HDAC isoforms and its anti-proliferative effects on cancer cell lines.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-methyl-2-phenoxyethanamine, a key building block for the development of novel HDAC inhibitors. The described Williamson ether synthesis is a robust method for constructing the core linker structure. The subsequent elaboration to a model HDAC inhibitor demonstrates a practical workflow for medicinal chemists. The versatility of this synthetic route allows for the facile introduction of diverse "cap" groups, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. This foundational protocol serves as a valuable resource for researchers dedicated to the discovery of next-generation epigenetic therapeutics.
Visualizations
Synthetic Workflow for N-Methyl-2-phenoxyethanamine
Caption: Pharmacophore of a phenoxyethanamine-based HDAC inhibitor.
References
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Al-Sanea, M. M., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Drug Design, Development and Therapy, 14, 637–653. Available from: [Link]
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Bieliauskas, A., et al. (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. European Journal of Medicinal Chemistry, 283, 116987. Available from: [Link]
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Chen, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(15), 4987. Available from: [Link]
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Ciampi, C., et al. (2020). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). European Journal of Medicinal Chemistry, 208, 112794. Available from: [Link]
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Dowling, D. P., et al. (2016). Structure of 'Linkerless' Hydroxamic Acid Inhibitor-HDAC8 Complex Confirms the Formation of an Isoform-Specific Subpocket. ACS Medicinal Chemistry Letters, 7(8), 751–756. Available from: [Link]
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Eckschlager, T., et al. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. Available from: [Link]
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Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470–4476. Available from: [Link]
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KrennHrubec, K., et al. (2007). Design and Synthesis of Novel Histone Deacetylase Inhibitors. Current Opinion in Drug Discovery & Development, 10(4), 429-440. Available from: [Link]
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Lu, Y., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Scientific Reports, 13(1), 5462. Available from: [Link]
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Mandal, S., et al. (2018). Appraisal of GABA and PABA as linker: design and synthesis of novel benzamide based histone deacetylase inhibitors. Medicinal Chemistry Research, 27(4), 1238–1251. Available from: [Link]
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Miller, N. R., et al. (2011). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 738–742. Available from: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5684, N-Methyl-2-phenoxyethylamine. Retrieved January 11, 2026 from [Link].
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Patnala, S., et al. (2024). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel. Scientific Reports, 14(1), 15467. Available from: [Link]
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Petruccelli, M., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 795. Available from: [Link]
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Piaz, F. D., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Archiv der Pharmazie, 355(10), 2200234. Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of HDAC inhibitors. Most inhibitors comprise cap, spacer, and functional groups. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Chemically synthesized hydroxamic acids reported for HDAC inhibitors. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Novel Histone Deacetylase-2 (HDAC2) Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved January 11, 2026, from [Link]
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Vannini, A., et al. (2009). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology, 19(6), 683–690. Available from: [Link]
-
Wang, Z., et al. (2015). Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 26(3), 856–860. Available from: [Link]
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Wank, A., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. ACS Medicinal Chemistry Letters, 4(3), 331–335. Available from: [Link]
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Zhang, X., et al. (2018). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. Molecules, 23(11), 2951. Available from: [Link]
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Application Note & Protocol: A Guided Synthesis of N,N-Dimethyl-2-phenoxyethanamine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N,N-Dimethyl-2-phenoxyethanamine, a valuable intermediate in pharmaceutical research, notably in the development of histone deacetylase inhibitors.[1][2] The procedure is based on the robust Williamson ether synthesis, a cornerstone of organic chemistry.[3][4] This guide is designed for researchers and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization techniques required for a successful and reproducible synthesis.
Introduction and Scientific Principle
N,N-Dimethyl-2-phenoxyethanamine serves as a key building block in medicinal chemistry. Its synthesis is most reliably achieved through the Williamson ether synthesis, a reaction celebrated for its broad scope and versatility in forming both symmetrical and asymmetrical ethers.[3][5]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][6][7] The core of this process involves two key stages:
-
Deprotonation: A strong base is used to deprotonate a weakly acidic alcohol—in this case, phenol—to generate a potent nucleophile, the sodium phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks an electrophilic alkyl halide, displacing the halide leaving group and forming the desired ether linkage.
For the synthesis of N,N-Dimethyl-2-phenoxyethanamine, the strategy involves the reaction of sodium phenoxide with an N,N-dimethyl-substituted ethyl halide. This pathway is generally preferred over the alternative (reacting sodium 2-(dimethylamino)ethan-1-olate with a halobenzene) because SN2 reactions are most efficient with primary alkyl halides and are notoriously difficult to perform on unactivated aryl halides.[5][6]
Protocol Steps:
Part A: Sodium Phenoxide Formation
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure the entire apparatus is dry.
-
NaH Preparation: In the fume hood, place the NaH dispersion into the flask. Add 50 mL of anhydrous hexane and stir for 10 minutes. Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant via cannula. This step removes the protective mineral oil. [8]Repeat once.
-
Reaction Initiation: Suspend the washed NaH in 100 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.
-
Phenol Addition: Dissolve the phenol in 50 mL of anhydrous THF and add it to the dropping funnel. Add the phenol solution dropwise to the stirred NaH suspension over 30 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium phenoxide.
Part B: Williamson Ether Synthesis
-
Free Base Preparation: The alkylating agent, 2-Bromo-N,N-dimethylethanamine, is supplied as a hydrobromide salt. It must be converted to its free base form before use. Dissolve the salt in a minimal amount of water, cool in an ice bath, and basify by slowly adding 5 M NaOH until the pH is >12. Extract the free base into diethyl ether (3 x 50 mL), combine the organic layers, and dry over anhydrous MgSO₄. Note: This free base is volatile and should be used immediately without concentration.
-
SN2 Reaction: Add the ethereal solution of the free base to the dropping funnel and add it dropwise to the sodium phenoxide suspension at room temperature.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (~66 °C for THF) for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the phenol spot.
Part C: Work-up and Purification
-
Quenching: Cool the flask to 0 °C in an ice bath. Very slowly and carefully, add 10 mL of isopropanol dropwise to quench any unreacted NaH. Then, add 10 mL of ethanol, followed by 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Perform an acid-base extraction to isolate the basic amine product. [9] * Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.
-
Extract the organic layer with 2 M HCl (3 x 50 mL). The amine product will be protonated and move into the aqueous layer.
-
Combine the acidic aqueous layers. Cool in an ice bath and add 5 M NaOH until the solution is strongly basic (pH > 12), which deprotonates the amine.
-
Extract the product back into diethyl ether (3 x 75 mL).
-
-
Final Isolation: Combine the final organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting pale yellow oil by vacuum distillation to obtain N,N-Dimethyl-2-phenoxyethanamine as a clear liquid. [9]
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques. [9]The product is a liquid at room temperature. Expected Analytical Data:
| Analysis Technique | Expected Result |
| Appearance | Pale yellow to light yellow oil. [2] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 6.99-6.90 (m, 3H, Ar-H), 4.10 (t, 2H, -O-CH₂-), 2.75 (t, 2H, -CH₂-N-), 2.35 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.8 (Ar-C-O), 129.5 (Ar-CH), 120.9 (Ar-CH), 114.6 (Ar-CH), 66.5 (-O-CH₂-), 58.4 (-CH₂-N-), 45.9 (-N(CH₃)₂) |
| Mass Spec (ESI+) | m/z: 166.12 [M+H]⁺ |
| Purity (GC-MS) | >98% [1] |
References
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Williamson ether synthesis. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Retrieved January 11, 2026, from [Link]
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Williamson Ether Synthesis. ChemTalk. Retrieved January 11, 2026, from [Link]
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Reaction Mechanism of Williamson's synthesis. Physics Wallah. Retrieved January 11, 2026, from [Link]
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Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]
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Sodium Hydride Hazard Summary. New Jersey Department of Health. Retrieved January 11, 2026, from [Link]
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Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. Retrieved January 11, 2026, from [Link]
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MSDS for Sodium Hydride. Alkali Metals Limited. Retrieved January 11, 2026, from [Link]
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N,N-Dimethyl-2-phenoxyethanamine. Chemsrc. Retrieved January 11, 2026, from [Link]
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N,N-Dimethyl-2-phenoxyethanamine hydrochloride. PubChem, National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Application Note: A Robust HPLC-UV Method for Purity Determination of N-methyl-2-phenoxyethanamine
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for N-methyl-2-phenoxyethanamine. N-methyl-2-phenoxyethanamine is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol developed from foundational chromatographic principles, covering method parameters, sample preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The proposed reversed-phase HPLC method utilizes a C18 stationary phase with UV detection, offering excellent specificity and sensitivity for the target analyte and potential impurities.
Introduction and Analytical Principle
N-methyl-2-phenoxyethanamine is a secondary amine containing a phenoxy moiety. The accurate quantification of its purity is essential to control downstream synthetic processes and ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, accuracy, and reproducibility.
The method described herein is based on reversed-phase chromatography, the most common and versatile mode of HPLC.[5] The stationary phase is a non-polar, octadecylsilane (C18) bonded silica, which retains the analyte based on hydrophobic interactions. The mobile phase consists of an aqueous buffer and an organic modifier.
Rationale for Method Design:
-
Analyte Structure: N-methyl-2-phenoxyethanamine possesses both hydrophobic (phenoxy group) and polar/basic (secondary amine) characteristics.
-
Stationary Phase Selection: A C18 column is chosen for its strong hydrophobic retention capabilities.[5][6] Crucially, a modern, base-deactivated, end-capped C18 column is specified. The secondary amine group in the analyte is basic and can interact strongly with acidic residual silanol groups on the silica surface, a primary cause of severe peak tailing.[7][8] Base-deactivated columns minimize these secondary interactions, ensuring symmetrical peak shapes and improved accuracy.[7][8]
-
Mobile Phase Strategy:
-
pH Control: The mobile phase pH is controlled in the acidic range (pH ~3.0). At this pH, the secondary amine (pKa typically 9-10) is fully protonated (R₂NH₂⁺). This ensures a single, stable ionic form of the analyte, leading to consistent retention and sharp peaks. Operating at a low pH also suppresses the ionization of residual silanol groups on the column, further mitigating peak tailing.[7]
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile is optimized to achieve an ideal retention time and separation from potential impurities.
-
-
Detection: The phenoxy group contains a benzene ring, a strong chromophore that absorbs UV light.[9] The UV absorption maximum for phenoxy compounds is typically observed near 270 nm, with significant absorbance also occurring around 254 nm.[10][11] Therefore, a UV detector set to 272 nm is employed for sensitive and selective detection of the analyte and related aromatic impurities.
Materials and Methods
2.1 Equipment and Consumables
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC vials.
2.2 Reagents and Standards
-
N-methyl-2-phenoxyethanamine reference standard (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, ACS grade or higher).
-
Phosphoric acid (H₃PO₄, ~85%, ACS grade or higher).
-
Water (HPLC grade, 18.2 MΩ·cm).
2.3 Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | Base-Deactivated C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent ZORBAX SB-C18, Waters SunFire™ C18) | Provides hydrophobic retention. Base-deactivation is critical to prevent peak tailing from the secondary amine.[7][8] |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 3.0 | Buffered aqueous phase to maintain consistent analyte ionization. pH 3.0 ensures the amine is protonated and silanols are suppressed.[7] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient | Isocratic at 60% A / 40% B | A simple isocratic method is sufficient for a purity assay and ensures robustness. (Gradient may be required if late-eluting impurities are expected). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and viscosity. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion due to solvent effects. |
| Detector Wavelength | 272 nm | Corresponds to the UV absorbance maximum of the phenoxy group, providing high sensitivity.[10] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Experimental Protocols
3.1 Protocol 1: Preparation of Solutions
-
Mobile Phase A (Buffer):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. This ensures solvent compatibility with the mobile phase and prevents peak distortion.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of N-methyl-2-phenoxyethanamine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 25 mg of the N-methyl-2-phenoxyethanamine sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
3.2 Protocol 2: HPLC System Operation and Analysis
-
System Startup: Purge all pump lines with their respective mobile phases.
-
Equilibration: Equilibrate the column with the mobile phase (60% A / 40% B) at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the data acquisition software. Include blank injections (diluent), system suitability injections (Working Standard), and sample injections.
-
System Suitability Test (SST):
-
Inject the Working Standard Solution five times.
-
The acceptance criteria are:
-
Tailing Factor (Asymmetry): ≤ 1.5 (ensures good peak shape).
-
Theoretical Plates (N): ≥ 2000 (ensures column efficiency).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures injection precision).
-
-
-
Analysis: Once the SST passes, proceed with injecting the sample solutions.
Data Analysis and Purity Calculation
The purity of the N-methyl-2-phenoxyethanamine sample is determined using the area percent method. This method assumes that all impurities have a similar UV response at the chosen wavelength.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
Integrate all peaks in the chromatogram, excluding solvent front and blank-related peaks.
-
Sum the areas of all peaks to get the "Total Area".
-
Identify the peak corresponding to N-methyl-2-phenoxyethanamine ("Main Peak").
-
Apply the formula to calculate the purity.
Method Validation Strategy (ICH Q2(R1))
To ensure the analytical procedure is suitable for its intended purpose, a comprehensive validation must be performed. The following parameters should be evaluated according to ICH Q2(R1) guidelines.[2]
Caption: Interdependencies of ICH Q2(R1) validation parameters.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This can be done via forced degradation studies (acid, base, peroxide, heat, light) and confirming peak purity using a PDA detector.
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the working concentration). Plot peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be compared to demonstrate consistency.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established as the concentration giving a signal-to-noise ratio of approximately 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain reliable under these minor variations.
Workflow and Troubleshooting
The overall analytical process is summarized in the workflow diagram below.
Caption: General workflow for HPLC purity analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary interactions with column silanols.[7][12] 2. Column degradation. 3. Extra-column dead volume.[13] | 1. Ensure mobile phase pH is correctly set to ~3.0. 2. Replace the column with a new, base-deactivated column. 3. Check and tighten all fittings. Use appropriate low-volume tubing. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Mobile phase composition changing. 3. Column temperature fluctuation. | 1. Equilibrate the column for a longer period. 2. Prepare fresh mobile phase. Ensure pump is mixing correctly. 3. Verify the column thermostat is stable at 30 °C. |
| Split Peaks | 1. Clogged inlet frit. 2. Column void. 3. Sample solvent incompatible with mobile phase.[12] | 1. Reverse-flush the column (if permitted by manufacturer) or replace the frit. 2. Replace the column. 3. Ensure samples are dissolved in the specified diluent. |
| Low Sensitivity | 1. Incorrect detector wavelength. 2. Sample concentration too low. 3. Detector lamp failing. | 1. Verify detector is set to 272 nm. 2. Prepare a more concentrated sample if necessary. 3. Check lamp energy and replace if necessary. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for determining the purity of N-methyl-2-phenoxyethanamine. By employing a base-deactivated C18 column and an acidic mobile phase, common chromatographic issues like peak tailing are effectively mitigated. The method is straightforward, sensitive, and, upon successful validation according to ICH guidelines, is suitable for use in quality control and research environments within the pharmaceutical industry.
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Application Notes and Protocols for the Cellular Investigation of N-methyl-2-phenoxyethanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-methyl-2-phenoxyethanamine in cell-based assays. While specific biological activities of N-methyl-2-phenoxyethanamine are not yet extensively documented in peer-reviewed literature, this guide offers a foundational framework for its initial characterization. The protocols herein are designed to be robust and self-validating, enabling the systematic evaluation of this compound's cytotoxic profile and its potential as a modulator of cellular processes. We present a logical, stepwise approach, beginning with fundamental cytotoxicity screening to establish a viable concentration range, followed by a representative secondary assay to explore a plausible mechanism of action. The causality behind experimental choices is elucidated to empower researchers to adapt these protocols to their specific cell models and research questions.
Introduction and Scientific Background
N-methyl-2-phenoxyethanamine belongs to the phenoxyethanamine class of compounds. While direct studies on this specific molecule are limited, its structural analogs have been investigated for a range of biological activities. For instance, the related compound, N,N-Dimethyl-2-phenoxyethanamine, has been noted as a useful intermediate in the synthesis of histone deacetylase (HDAC) inhibitors[1]. Furthermore, broader families of compounds containing phenoxy moieties have been evaluated for their cytotoxic effects against various cancer cell lines[2].
Given the structural alerts, it is plausible to hypothesize that N-methyl-2-phenoxyethanamine may exhibit biological activity worthy of investigation. This application note, therefore, serves as a starting point for researchers to systematically unravel the cellular effects of this compound. The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. This primary screen is essential for identifying a concentration range that is suitable for subsequent, more specific mechanistic studies. A compound that is highly cytotoxic at low concentrations may be a candidate for an anti-cancer therapeutic, while a compound with low cytotoxicity may be more suitable for probing other cellular pathways without inducing cell death.
This guide will first detail a robust protocol for assessing the cytotoxicity of N-methyl-2-phenoxyethanamine. Subsequently, we will present a hypothetical secondary assay—a cell proliferation assay—to illustrate how one might begin to investigate the compound's sublethal effects on cell cycle progression.
Preliminary Compound Handling and Preparation
Prior to initiating any cell-based assay, it is imperative to properly handle and prepare N-methyl-2-phenoxyethanamine to ensure experimental reproducibility.
2.1. Material Sourcing and Purity
N-methyl-2-phenoxyethanamine can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to confirm the compound's identity and purity. Impurities can significantly impact experimental outcomes.
2.2. Stock Solution Preparation
A high-concentration stock solution should be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic molecules for use in cell culture. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Protocol for Stock Solution Preparation:
-
Determine the desired stock concentration: A 10 mM stock solution is a common starting point.
-
Calculate the required mass: Based on the molecular weight of N-methyl-2-phenoxyethanamine (151.21 g/mol ), calculate the mass needed to prepare the desired volume of stock solution.
-
Dissolution: Dissolve the calculated mass of the compound in high-purity, sterile DMSO. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Primary Assay: Cytotoxicity Screening
The initial evaluation of N-methyl-2-phenoxyethanamine should involve a cytotoxicity assay to determine the concentration range over which it affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
3.1. Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
3.2. Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of N-methyl-2-phenoxyethanamine.
3.3. Detailed Protocol for MTT Assay
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, A549, or a cell line relevant to your research) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase by incubating overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of the N-methyl-2-phenoxyethanamine stock solution in complete cell culture medium. A common starting range is a 10-point, two-fold serial dilution starting from 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of N-methyl-2-phenoxyethanamine.
-
Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.
-
3.4. Expected Results and Interpretation
The results of the MTT assay will provide the IC50 value of N-methyl-2-phenoxyethanamine for the chosen cell line and incubation time. This information is critical for designing subsequent experiments.
| Parameter | Description |
| IC50 Value | The concentration of a drug that is required for 50% inhibition in vitro. |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of the effect. |
| Time-Dependence | The effect of the duration of exposure on the cytotoxicity of the compound. |
Secondary Assay: Cell Proliferation (BrdU Incorporation Assay)
Once a sublethal concentration range for N-methyl-2-phenoxyethanamine has been established, you can investigate its effects on other cellular processes, such as cell proliferation. The BrdU (Bromodeoxyuridine) incorporation assay is a common method for quantifying cell proliferation.
4.1. Principle of the BrdU Assay
BrdU is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of proliferating cells. The incorporated BrdU can be detected using a specific anti-BrdU antibody.
4.2. Hypothetical Signaling Pathway for Proliferation Modulation
While the exact mechanism of N-methyl-2-phenoxyethanamine is unknown, a hypothetical pathway illustrating how a compound could modulate cell proliferation is presented below. This could involve interactions with growth factor receptors, downstream signaling cascades, or cell cycle checkpoints.
Caption: A hypothetical signaling pathway for the modulation of cell proliferation.
4.3. Detailed Protocol for BrdU Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with sublethal concentrations of N-methyl-2-phenoxyethanamine (e.g., IC50/2, IC50/4, IC50/8) for a desired period (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.
-
Absorbance Reading: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Compare the absorbance values of the treated cells to the vehicle control to determine the effect of N-methyl-2-phenoxyethanamine on cell proliferation.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, each protocol should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent on the cells.
-
Positive Control: Cells treated with a compound known to produce the expected effect (e.g., a known cytotoxic agent for the MTT assay or a known proliferation inhibitor for the BrdU assay). This confirms that the assay is working correctly.
-
Negative Control (Untreated Cells): Cells that are not exposed to any treatment. This provides a baseline for normal cell behavior.
By including these controls, you can be confident that any observed effects are due to the N-methyl-2-phenoxyethanamine and not to experimental artifacts.
Conclusion
This application note provides a foundational guide for the initial characterization of N-methyl-2-phenoxyethanamine in cell-based assays. By first establishing a cytotoxicity profile and then investigating its effects on specific cellular processes, researchers can begin to elucidate the biological activity of this novel compound. The protocols provided are designed to be adaptable and should be optimized for the specific cell lines and experimental conditions used in your laboratory.
References
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PubChem. N,N-Dimethyl-2-phenoxyethanamine hydrochloride. [Link]
-
Pharmaffiliates. N,N-Dimethyl-2-phenoxyethanamine | CAS No : 13468-02-5. [Link]
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Singh, V., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 74(1), 137-145. [Link]
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Application Notes and Protocols: N,N-Dimethyl-2-phenoxyethanamine as a Versatile Building Block in Organic Synthesis
Abstract
N,N-Dimethyl-2-phenoxyethanamine is a valuable and versatile building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, incorporating a phenoxy group, a flexible ethyl linker, and a tertiary amine, provides a scaffold that is readily amenable to a variety of chemical transformations. This guide offers an in-depth exploration of the applications of N,N-Dimethyl-2-phenoxyethanamine, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility. The content herein is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic endeavors.
Introduction: The Strategic Importance of N,N-Dimethyl-2-phenoxyethanamine
N,N-Dimethyl-2-phenoxyethanamine, with CAS Number 13468-02-5, is a key intermediate in the synthesis of a diverse array of more complex molecules.[1][2] Its utility stems from the presence of two key functional moieties: the phenoxy group, which can be further functionalized on the aromatic ring, and the dimethylamino group, which can be involved in a variety of reactions, including salt formation and quaternization. This compound serves as a crucial synthon for introducing the 2-(dimethylamino)ethoxy moiety, a common feature in many biologically active compounds.
The phenoxyethylamine scaffold is of particular interest in medicinal chemistry due to its prevalence in a range of therapeutic classes, including antihistamines, antidepressants, and histone deacetylase (HDAC) inhibitors.[3][4] The flexibility of the ethyl linker and the electronic properties of the phenoxy group can be fine-tuned through synthetic modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
Table 1: Physicochemical Properties of N,N-Dimethyl-2-phenoxyethanamine
| Property | Value | Reference |
| CAS Number | 13468-02-5 | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 231.5 °C | [5] |
| InChI Key | RUHVDRGWCIAFLG-UHFFFAOYSA-N |
Synthesis of the Building Block: N,N-Dimethyl-2-phenoxyethanamine
The most common and efficient method for the synthesis of N,N-Dimethyl-2-phenoxyethanamine is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The choice of a strong base and an appropriate solvent is critical to ensure a high yield and minimize side reactions.
Underlying Principles of the Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism. In the first step, a strong base, such as sodium hydride (NaH), is used to deprotonate phenol, forming the more nucleophilic sodium phenoxide. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol. The phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it solvates the cation of the base without solvating the nucleophile, thereby enhancing its reactivity.
Caption: Williamson ether synthesis of N,N-Dimethyl-2-phenoxyethanamine.
Detailed Protocol for the Synthesis of N,N-Dimethyl-2-phenoxyethanamine
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF at 0 °C.
-
Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a saturated aqueous sodium bicarbonate solution and extract the free base into diethyl ether. Dry the ethereal solution over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the free amine.
-
Add the free 2-(dimethylamino)ethyl chloride (1.0 equivalent) to the solution of sodium phenoxide in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield pure N,N-Dimethyl-2-phenoxyethanamine.
Applications in the Synthesis of Bioactive Molecules
The N,N-Dimethyl-2-phenoxyethanamine scaffold is a gateway to a multitude of pharmacologically relevant molecules. The following sections provide exemplary protocols for the synthesis of analogs of important drug classes, demonstrating the versatility of this building block.
Synthesis of Antihistamine Analogs: A Representative N-Alkylation Protocol
Many first-generation antihistamines, such as Diphenhydramine, contain a diarylmethoxyethylamine core. While not a direct precursor to Diphenhydramine itself, N,N-Dimethyl-2-phenoxyethanamine can be utilized in the synthesis of structurally related compounds through N-alkylation of a suitable precursor. The following protocol details a representative N-alkylation reaction.
Principle:
This protocol illustrates the N-alkylation of a secondary amine with a substituted benzyl halide. The reaction proceeds via an SN2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic benzylic carbon, displacing the halide. The choice of a non-nucleophilic base is crucial to deprotonate the resulting ammonium salt without competing in the alkylation reaction.
Caption: General workflow for N-alkylation to form antihistamine analogs.
Protocol: Synthesis of a Hypothetical Diphenhydramine Analog
Materials:
-
N-Methyl-2-phenoxyethanamine (prepared via demethylation of N,N-Dimethyl-2-phenoxyethanamine)
-
Substituted benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of N-Methyl-2-phenoxyethanamine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add the substituted benzyl bromide (1.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain the desired tertiary amine.
Synthesis of Antidepressant Analogs: Aryl Ether Formation
The phenoxyethylamine moiety is a core component of certain antidepressants. For instance, the former antidepressant Medifoxamine (N,N-Dimethyl-2,2-diphenoxyethylamine) features this structural motif. N,N-Dimethyl-2-phenoxyethanamine can be envisioned as a precursor to analogs of such compounds.
Principle:
This protocol demonstrates a nucleophilic aromatic substitution (SNAr) reaction. For the reaction to proceed, the aromatic ring must be activated by an electron-withdrawing group (EWG) in the ortho or para position to the leaving group (e.g., a halogen). The phenoxide, generated in situ from a substituted phenol, acts as the nucleophile.
Protocol: Synthesis of a Hypothetical Medifoxamine Analog
Materials:
-
N,N-Dimethyl-2-(4-fluorophenoxy)ethanamine (prepared from 4-fluorophenol and 2-(dimethylamino)ethyl chloride)
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the substituted phenol (1.0 equivalent) in anhydrous DMSO, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add N,N-Dimethyl-2-(4-fluorophenoxy)ethanamine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 120-140 °C and monitor by TLC.
-
After completion, cool the reaction and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Histone Deacetylase (HDAC) Inhibitor Scaffolds
N,N-Dimethyl-2-phenoxyethanamine has been identified as a useful starting material for the preparation of histone deacetylase (HDAC) inhibitors.[3][4] These inhibitors often feature a cap group that interacts with the rim of the HDAC active site, a linker, and a zinc-binding group. The phenoxy group of N,N-Dimethyl-2-phenoxyethanamine can serve as a versatile cap group that can be further elaborated.
Principle:
The following protocol outlines a Vilsmeier-Haack formylation of the activated aromatic ring of N,N-Dimethyl-2-phenoxyethanamine, followed by further functionalization. The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings.
Caption: Synthetic strategy for HDAC inhibitor scaffolds.
Protocol: Formylation of N,N-Dimethyl-2-phenoxyethanamine
Materials:
-
N,N-Dimethyl-2-phenoxyethanamine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium acetate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N,N-Dimethyl-2-phenoxyethanamine (1.0 equivalent) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium acetate solution.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude formylated product, which can be purified by column chromatography. This intermediate can then be further elaborated to introduce the linker and zinc-binding group of an HDAC inhibitor.
Conclusion
N,N-Dimethyl-2-phenoxyethanamine is a building block of significant strategic value in organic synthesis. Its utility in the construction of diverse molecular architectures, particularly those of pharmaceutical relevance, is well-established. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the effective application of this versatile compound in their synthetic campaigns. The straightforward synthesis of N,N-Dimethyl-2-phenoxyethanamine, coupled with its reactivity at multiple sites, ensures its continued importance in the discovery and development of new chemical entities.
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Chemsrc. (2025). N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Retrieved from [Link]
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- U.S. Patent No. 7,666,954. (2010). Epoxy resin amine curing agent of N, N′-dimethyl secondary diamine polymer.
- U.S. Patent No. 9,527,800. (2016). Process for total synthesis of venlafaxine.
- Chinese Patent No. 103265439. (2014).
- German Patent No. 3617343. (1987). METHOD FOR PRODUCING DIPHENHYDRAMINE.
- Al-Hourani, B. J., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inh. Drug Design, Development and Therapy, 14, 435-449.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Frontiers in Chemistry, 10, 1066225.
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National Center for Biotechnology Information. (n.d.). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods of histone deacetylase inhibitors (hdacis).
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Application of N-methyl-2-phenoxyethanamine in Medicinal Chemistry: A Guide for Researchers
Introduction: The Phenoxyethylamine Scaffold and the Significance of N-Methylation
The phenoxyethylamine moiety is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. Its inherent structural features, combining an aromatic ring linked via an ether bridge to an ethylamine side chain, allow for versatile interactions with various biological targets. This scaffold is present in drugs targeting adrenergic and dopaminergic receptors, among others.[1][2][3] The strategic modification of this core structure is a cornerstone of drug design, enabling the fine-tuning of a compound's pharmacological profile.
One such modification, N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, can profoundly impact a molecule's properties.[4] This seemingly minor alteration can influence a compound's stability, bioavailability, and receptor binding affinity and selectivity.[4][5][6][7] N-methylation can also alter a molecule's lipophilicity and aqueous solubility, key determinants of its pharmacokinetic behavior.[5]
This document provides a detailed guide for researchers interested in exploring the potential of N-methyl-2-phenoxyethanamine in medicinal chemistry. While its N,N-dimethyl analog has been noted as a precursor in the synthesis of histone deacetylase inhibitors, the specific applications of the secondary amine, N-methyl-2-phenoxyethanamine, remain largely unexplored.[8] This guide will therefore focus on its synthesis and potential, yet to be validated, applications based on the known activities of structurally related compounds.
Synthesis of N-methyl-2-phenoxyethanamine via Reductive Amination
A reliable and widely used method for the synthesis of secondary amines is reductive amination.[9][10][11][12] This one-pot reaction involves the formation of an imine from a primary amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.
Experimental Protocol: Synthesis of N-methyl-2-phenoxyethanamine
This protocol outlines the synthesis of N-methyl-2-phenoxyethanamine from 2-phenoxyacetaldehyde and methylamine.
Materials:
-
2-Phenoxyacetaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyacetaldehyde (1.0 eq) in the chosen solvent (DCM or DCE).
-
Amine Addition: To the stirred solution, add methylamine (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture. Note: NaBH₃CN is more selective but also more toxic. NaBH(OAc)₃ is a milder and often preferred reagent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-methyl-2-phenoxyethanamine.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Reagent Quantities for a Typical Synthesis
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 1g of starting material) |
| 2-Phenoxyacetaldehyde | 1.0 | 136.15 | 1.0 g |
| Methylamine (40% in H₂O) | 1.1 | 31.06 | ~0.6 g |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | ~2.33 g |
| Dichloromethane | - | - | ~20 mL |
| Acetic Acid | 0.1 | 60.05 | ~0.04 g |
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of N-methyl-2-phenoxyethanamine.
Potential Applications in Medicinal Chemistry
Given the pharmacological activities of related phenoxyethylamine derivatives, N-methyl-2-phenoxyethanamine presents several intriguing avenues for investigation.
Modulator of Adrenergic and Dopaminergic Systems
The phenoxyethylamine scaffold is a known pharmacophore for adrenergic and dopamine receptors.[1][2] The N-methyl group can modulate the affinity and selectivity for different receptor subtypes.
Hypothetical Research Protocol: Receptor Binding Assay
Objective: To determine the binding affinity of N-methyl-2-phenoxyethanamine for a panel of adrenergic and dopaminergic receptors.
Methodology:
-
Receptor Preparation: Utilize commercially available cell lines stably expressing the human adrenergic (e.g., α₁, α₂, β₁, β₂) and dopaminergic (e.g., D₁, D₂, D₃, D₄, D₅) receptors. Prepare cell membrane homogenates according to standard protocols.
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]prazosin for α₁, [³H]raclopride for D₂).
-
Add increasing concentrations of N-methyl-2-phenoxyethanamine to compete with the radioligand for binding.
-
Include a known reference compound for each receptor as a positive control.
-
-
Data Analysis:
-
Measure the amount of bound radioligand using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Expected Outcome: The binding affinities will reveal whether N-methyl-2-phenoxyethanamine has a preference for specific adrenergic or dopaminergic receptor subtypes, guiding further functional studies.
Precursor for Novel Bioactive Molecules
The secondary amine functionality of N-methyl-2-phenoxyethanamine makes it an excellent starting point for further chemical modifications, allowing for the generation of a library of derivatives for screening.
Potential Synthetic Modifications:
-
Acylation: Reaction with various acyl chlorides or anhydrides to produce a series of amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Further Alkylation: Introduction of a second, different alkyl group on the nitrogen atom.
Caption: Potential derivatization pathways for N-methyl-2-phenoxyethanamine.
Exploration of Psychedelic and Entactogenic Properties
The phenoxyethylamine structure is related to several psychedelic compounds.[13][14] While the parent compound, 2-phenoxyethylamine, is not known to be active, substitutions on the phenyl ring and modifications of the amine can lead to psychoactive properties. The N-methyl group is a common feature in many psychoactive phenethylamines.
Caution: Research in this area should be conducted with appropriate ethical and legal considerations.
Hypothetical Screening Protocol: In Vitro 5-HT₂A Receptor Activation Assay
Objective: To assess the agonist activity of N-methyl-2-phenoxyethanamine at the serotonin 5-HT₂A receptor, a key target for classic psychedelics.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) engineered to express the human 5-HT₂A receptor and a reporter system (e.g., a calcium-sensitive dye or a luciferase reporter gene).
-
Assay Procedure:
-
Plate the cells in a microplate format.
-
Add varying concentrations of N-methyl-2-phenoxyethanamine.
-
Include a known 5-HT₂A agonist (e.g., serotonin or a reference psychedelic) as a positive control.
-
-
Data Acquisition: Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Expected Outcome: This assay will determine if N-methyl-2-phenoxyethanamine can activate the 5-HT₂A receptor, suggesting potential for further investigation into its psychoactive properties.
Conclusion
N-methyl-2-phenoxyethanamine represents an under-explored molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the known biological activities of the broader phenoxyethylamine class provide a strong rationale for its investigation as a modulator of key CNS targets and as a versatile building block for the creation of novel therapeutic agents. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers to unlock the full potential of this intriguing compound.
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]
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The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry. [Link]
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developing a standard operating procedure for handling N,N-Dimethyl-2-phenoxyethanamine
Introduction and Scope
This document provides a comprehensive guide for the safe handling, use, and disposal of N,N-Dimethyl-2-phenoxyethanamine (CAS No. 13468-02-5). It is intended for researchers, scientists, and drug development professionals engaged in activities involving this compound. N,N-Dimethyl-2-phenoxyethanamine is a versatile intermediate primarily utilized in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds with significant therapeutic potential.[1][2] Given its chemical properties and potential hazards, adherence to this Standard Operating Procedure (SOP) is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before commencing any work with N,N-Dimethyl-2-phenoxyethanamine. The primary hazards associated with this compound are summarized below.
2.1 Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 13468-02-5 | [3][4] |
| Molecular Formula | C10H15NO | [3][4] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Pale yellow to light yellow oil | [1] |
| Boiling Point | 232 °C | [1] |
| Melting Point | 163-164 °C (isopropanol) | [1] |
| Density | 0.970 g/cm³ | [1] |
| Flash Point | 67 °C | [1] |
2.2 Health Hazard Information
N,N-Dimethyl-2-phenoxyethanamine is classified as a hazardous substance. The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Toxicological Information: Detailed toxicological properties of N,N-Dimethyl-2-phenoxyethanamine have not been fully investigated.[5] However, based on its classification and the nature of similar amine compounds, exposure can lead to irritation of the skin, eyes, and respiratory tract. Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5] Some individuals may develop allergic reactions upon repeated exposure.[5]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling N,N-Dimethyl-2-phenoxyethanamine, a combination of engineering controls and appropriate PPE is mandatory.
3.1 Engineering Controls
-
Chemical Fume Hood: All handling of N,N-Dimethyl-2-phenoxyethanamine that may generate vapors, aerosols, or dust (if in solid form) must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of vapors.
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are essential in the work area.
3.2 Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling N,N-Dimethyl-2-phenoxyethanamine:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling the compound.
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Experimental Protocols
The following protocols provide a framework for the safe handling of N,N-Dimethyl-2-phenoxyethanamine during common laboratory procedures.
4.1 General Handling and Dispensing
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Container Inspection: Inspect the container of N,N-Dimethyl-2-phenoxyethanamine for any signs of damage or leaks.
-
Dispensing:
-
For liquid form (oil): Use a calibrated pipette or a syringe to transfer the desired amount. Perform all transfers over a secondary containment tray to catch any spills.
-
For solid form (if applicable): Use a spatula or scoop to transfer the solid. Avoid creating dust.
-
-
Sealing: After dispensing, securely seal the container.
-
Cleaning: Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
4.2 Use in Histone Deacetylase (HDAC) Inhibitor Synthesis
N,N-Dimethyl-2-phenoxyethanamine is a key building block in the synthesis of various HDAC inhibitors. These syntheses often involve reactions with other organic molecules and require careful control of reaction conditions.
-
Reaction Setup: All reactions should be set up in a chemical fume hood. Use appropriate glassware and ensure all joints are properly sealed.
-
Inert Atmosphere: Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions or degradation of reagents.
-
Temperature Control: Use appropriate heating or cooling baths to maintain the desired reaction temperature.
-
Monitoring: Monitor the reaction progress using suitable analytical techniques (e.g., TLC, LC-MS).
-
Work-up: Quench the reaction carefully and perform extractions and purifications in the fume hood.
Diagram: Generalized Workflow for HDAC Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of HDAC inhibitors.
Spill and Emergency Procedures
In the event of a spill or other emergency, the following procedures should be followed.
5.1 Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For small spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills: Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
5.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Waste Disposal
All waste containing N,N-Dimethyl-2-phenoxyethanamine must be treated as hazardous waste.
-
Waste Segregation: Keep N,N-Dimethyl-2-phenoxyethanamine waste separate from other waste streams to prevent potentially hazardous reactions.[6]
-
Containerization: Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.
-
Disposal: Arrange for the disposal of hazardous waste through the institution's EHS office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in the regular trash.[6] Incineration is a common method for the disposal of amine-containing organic waste.[7][8]
Diagram: Waste Disposal Decision Workflow
Caption: A decision workflow for the safe disposal of N,N-Dimethyl-2-phenoxyethanamine waste.
Storage Requirements
-
Store N,N-Dimethyl-2-phenoxyethanamine in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.
-
The recommended storage temperature is under an inert gas (nitrogen or argon) at 2-8°C.[1]
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Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]
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Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]
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N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. (n.d.). Chemsrc. Retrieved from [Link]
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- Synthesis methods of histone deacetylase inhibitors (hdacis). (n.d.). Google Patents.
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- SAFETY D
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CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Application Note & Protocols: High-Throughput Screening for Modulators of Novel Phenoxyethanamine Scaffolds
Introduction
The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-methyl-2-phenoxyethanamine is an investigational compound whose biological targets and therapeutic potential are currently under exploration. High-throughput screening (HTS) provides an essential methodology for rapidly characterizing the bioactivity of such novel chemical entities against a wide array of potential targets. Over 30% of all FDA-approved drugs target G protein-coupled receptors (GPCRs), making this receptor family a primary focus for new drug discovery efforts.[1]
This document provides a comprehensive guide for the high-throughput characterization of N-methyl-2-phenoxyethanamine. Given the structural similarities to known GPCR ligands, we present two robust, industry-standard HTS assays designed to detect and quantify interaction with a hypothetical Gq-coupled GPCR, referred to herein as "Target Receptor X". The protocols are designed to be adaptable for screening compound libraries to identify novel modulators, establish structure-activity relationships (SAR), and triage hits for further development.
The methodologies detailed include:
-
A Homogeneous Fluorescence Polarization (FP) Competition Binding Assay: To quantify direct binding affinity of the compound to Target Receptor X.
-
A Cell-Based Calcium Mobilization Functional Assay: To measure the compound's functional activity (agonist or antagonist) by monitoring a downstream signaling event.[2][3]
These protocols emphasize self-validation through rigorous quality control, ensuring data integrity and reproducibility.
Assay Principles and Rationale
Fluorescence Polarization (FP) for Binding Affinity
FP is a powerful biophysical technique used to monitor molecular binding events in solution.[4][5] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").
-
When a small, fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution before emitting light. This rapid rotation results in the emission of largely depolarized light, yielding a low FP signal .
-
When the tracer binds to a larger molecule, such as our Target Receptor X, its rotational motion is significantly slowed. This results in the emission of light that remains highly polarized, yielding a high FP signal .[6][7]
In our competitive assay format, N-methyl-2-phenoxyethanamine (an unlabeled "competitor") is introduced. If it binds to Target Receptor X, it will displace the fluorescent tracer, causing the FP signal to decrease. The degree of this decrease is proportional to the binding affinity of the test compound.[6] This homogeneous, "mix-and-read" format is exceptionally well-suited for HTS.[4]
Calcium Mobilization for Functional Activity
Many GPCRs, particularly those coupled to the Gαq subunit, transduce extracellular signals by activating Phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca²⁺]i) concentration.[1] This calcium flux is a robust and widely used readout for receptor activation.[2][8]
The assay uses cells engineered to express Target Receptor X and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
In a resting state, the dye exhibits low fluorescence.
-
Upon receptor activation by an agonist, the subsequent release of Ca²⁺ from intracellular stores causes a conformational change in the dye, leading to a dramatic increase in its fluorescence intensity.
-
Antagonists are identified by their ability to block the fluorescence increase induced by a known agonist.
This kinetic assay, often performed on instruments like a FlexStation® or FLIPR®, provides a direct measure of the functional consequences of compound binding.[9][10]
Protocol 1: Fluorescence Polarization Competition Binding Assay
This protocol details the steps to determine the inhibitory concentration (IC₅₀) of N-methyl-2-phenoxyethanamine for the binding of a fluorescent tracer to Target Receptor X.
Experimental Workflow & Design
Caption: Fluorescence Polarization (FP) Assay Workflow.
Materials & Reagents
-
Assay Plate: 384-well, black, low-volume, non-binding surface microplate.
-
Test Compound: N-methyl-2-phenoxyethanamine, dissolved in 100% DMSO.
-
Target Receptor X: Purified protein preparation.
-
Fluorescent Tracer: A ligand for Target Receptor X conjugated to a fluorophore (e.g., TAMRA).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Positive Control: Unlabeled ligand known to bind Target Receptor X.
-
Negative Control: 100% DMSO.
Step-by-Step Protocol
Note: All reagent concentrations must be optimized during assay development. The values below are representative.[11]
-
Compound Plating (Dose-Response):
-
Prepare a serial dilution series of N-methyl-2-phenoxyethanamine in 100% DMSO. A typical 11-point, 1:3 dilution starting at 10 mM is recommended.
-
Using an acoustic dispenser or liquid handler, transfer 100 nL of each compound concentration into the appropriate wells of the 384-well assay plate.
-
Dispense 100 nL of 100% DMSO into negative control (min signal) wells and 100 nL of a high-concentration positive control into positive control (max signal) wells.
-
-
Reagent Preparation:
-
Prepare the "Tracer/Receptor Mix" in Assay Buffer. The final concentration in the well should be approximately the Kd of the tracer for the receptor. For this example, we'll target 2 nM Tracer and 5 nM Receptor X.
-
To do this, prepare a 2X working solution (4 nM Tracer, 10 nM Receptor X) in Assay Buffer.
-
-
Reagent Addition:
-
Dispense 10 µL of the Tracer/Receptor Mix into all wells containing test compounds and negative controls.
-
Dispense 10 µL of a "Tracer Only" mix (4 nM Tracer in Assay Buffer) into the positive control wells. This represents the signal from unbound tracer.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Plate Reading:
-
Read the plate on a microplate reader equipped for FP.
-
Use appropriate excitation and emission filters for the chosen fluorophore (e.g., 530 nm excitation / 590 nm emission for TAMRA).
-
Record the data in millipolarization (mP) units.
-
Data Analysis and Quality Control
-
Assay Quality (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[12][13] It is calculated using the positive (PC) and negative (NC) controls.
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the separation between control distributions.[12] | ≥ 0.5 |
| Signal Window | The difference between the mean NC and PC signals. | ≥ 100 mP[11] |
| CV% of Controls | Coefficient of variation for control wells. | < 10% |
-
IC₅₀ Curve Fitting:
-
Normalize the data. The high control (DMSO, max binding) is set to 0% inhibition, and the low control (unlabeled ligand, min binding) is set to 100% inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[16][17] The IC₅₀ is the concentration of N-methyl-2-phenoxyethanamine that displaces 50% of the bound tracer.[18][19]
-
Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol measures the ability of N-methyl-2-phenoxyethanamine to act as an agonist (stimulating a calcium response) or an antagonist (blocking the response of a known agonist).
Signaling Pathway & Assay Principle
Caption: Gq-coupled GPCR Calcium Mobilization Pathway.
Materials & Reagents
-
Assay Plate: 384-well, black-walled, clear-bottom microplate.
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing Target Receptor X.[8]
-
Culture Medium: Appropriate medium for the cell line (e.g., Ham's F12) with 10% FBS.
-
Calcium Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist Control: A known agonist for Target Receptor X.
-
Antagonist Control: A known antagonist for Target Receptor X.
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at an optimized density (e.g., 10,000 cells/well) in 40 µL of culture medium.[20]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves reconstituting Fluo-4 AM in DMSO and then diluting it in Assay Buffer.
-
Remove the culture medium from the cell plate.
-
Add 20 µL of the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂. A "no-wash" dye formulation can simplify this process.[8]
-
-
Compound Addition & Plate Reading (FLIPR):
-
Prepare a separate 384-well "compound plate" containing the test compounds, agonist, and controls at a 5X final concentration in Assay Buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first establish a baseline fluorescence reading for ~15 seconds.
-
It will then automatically transfer 5 µL from the compound plate to the cell plate.
-
Fluorescence is monitored kinetically for an additional 2-3 minutes to capture the calcium flux.
-
Data Analysis and Interpretation
-
Agonist Mode:
-
The response is measured as the maximum fluorescence signal minus the baseline signal.
-
Plot the response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (Effective Concentration 50), which is the concentration that produces 50% of the maximal response.[19]
-
-
Antagonist Mode:
-
Cells are pre-incubated with the test compound (N-methyl-2-phenoxyethanamine) for 10-15 minutes before the addition of a known agonist at its EC₈₀ concentration.
-
The response is measured as the percent inhibition of the agonist's signal.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ .
-
Hit Triage and Confirmation
A critical step in any HTS campaign is the confirmation and prioritization of initial "hits." A compound is typically classified as a hit if its activity exceeds a defined threshold (e.g., >50% inhibition or activation at a single concentration).
Caption: High-Throughput Screening Hit Triage Funnel.
Hits from the primary screens should be re-tested using freshly prepared compound solutions to confirm activity. Confirmed hits are then progressed to full dose-response analysis to determine potency (IC₅₀/EC₅₀). Promising compounds should subsequently be evaluated in orthogonal assays (e.g., measuring cAMP accumulation or β-arrestin recruitment) to build a more complete pharmacological profile and rule out assay artifacts.[3][21]
References
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]
-
High-Throughput GPCR Assay Development. (2021, February 2). Agilent Technologies. [Link]
-
Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021, October 29). Bioinformatics, Oxford Academic. [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science. [Link]
-
On HTS: Z-factor. (2023, December 12). On HTS. [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). NC State University. [Link]
-
Z-factor - Wikipedia. (n.d.). Wikipedia. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BMG LABTECH. [Link]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC. (2017, March 27). National Center for Biotechnology Information. [Link]
-
High-Throughput Dose-Response Data Analysis. (2024, February 22). Medium. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (n.d.). MDPI. [Link]
-
Data Standardization for Results Management - Assay Guidance Manual. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009, December 1). PubMed. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. [Link]
-
Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. (2022, June 16). YouTube. [Link]
-
Validation of a high-throughput calcium mobilization assay for the human trace amine-associated receptor 1. (n.d.). RTI International. [Link]
-
Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Surrogate. [Link]
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Application Notes and Protocols for the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors from N,N-Dimethyl-2-phenoxyethanamine Derivatives
Abstract
This document provides a comprehensive guide for the rational design and synthesis of novel histone deacetylase (HDAC) inhibitors, utilizing an N,N-Dimethyl-2-phenoxyethanamine moiety as a surface recognition "cap" group. The protocol details a strategic synthetic route, starting from a functionalized phenoxyethanamine precursor, followed by the introduction of a linker and formation of a zinc-binding hydroxamic acid group. This guide is intended for researchers in drug discovery and medicinal chemistry, offering detailed experimental procedures, explanations of the chemical principles, and methods for preliminary biological evaluation.
Introduction: The Rationale for Targeting HDACs with Novel Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[1] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[3] Therefore, inhibiting HDACs has emerged as a promising therapeutic strategy in oncology.[4]
The general pharmacophore for an HDAC inhibitor consists of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site.[5] Hydroxamic acids are a well-established class of ZBGs used in several FDA-approved HDAC inhibitors, such as Vorinostat (SAHA).[2][6]
This protocol outlines the synthesis of a novel HDAC inhibitor incorporating an N,N-Dimethyl-2-phenoxyethanamine scaffold as the cap group. This moiety is selected for its potential to form favorable interactions with the surface of the HDAC active site. The synthetic strategy is designed to be robust and adaptable for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Overview of the Synthetic Strategy
The synthesis is designed as a multi-step process that is logical and utilizes well-established chemical transformations. The overall workflow is depicted below.
Caption: Synthetic workflow for the target HDAC inhibitor.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | Supplier | Purity |
| N,N-Dimethyl-2-(4-hydroxyphenoxy)ethanamine | Commercial | >95% |
| Ethyl 6-bromohexanoate | Commercial | >97% |
| Potassium Carbonate (K₂CO₃) | Commercial | >99% |
| Acetone | Commercial | Anhydrous |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Commercial | >98% |
| Potassium Hydroxide (KOH) | Commercial | >85% |
| Methanol (MeOH) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | ACS Grade |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade |
| Hexanes | Commercial | ACS Grade |
| Magnesium Sulfate (MgSO₄) | Commercial | Anhydrous |
Step 1: Synthesis of Ethyl 6-(4-(2-(dimethylamino)ethoxy)phenoxy)hexanoate (Ester Intermediate)
This step involves the attachment of the linker to the phenolic starting material via a Williamson ether synthesis. The phenoxide, generated in situ by the base, acts as a nucleophile, displacing the bromide from the alkyl halide linker.
Procedure:
-
To a stirred solution of N,N-Dimethyl-2-(4-hydroxyphenoxy)ethanamine (1.0 eq) in anhydrous acetone (20 mL/mmol), add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 6-bromohexanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:MeOH mobile phase.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0-5% MeOH in DCM to yield the pure ester intermediate.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Synthesis of N-hydroxy-6-(4-(2-(dimethylamino)ethoxy)phenoxy)hexanamide (Target HDAC Inhibitor)
The final step is the conversion of the ester to the corresponding hydroxamic acid. This is typically achieved by aminolysis of the ester with hydroxylamine.[7]
Procedure:
-
Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (5.0 eq) in anhydrous methanol (10 mL/mmol).
-
To this solution, add a solution of potassium hydroxide (5.0 eq) in methanol (5 mL/mmol) at 0 °C. A precipitate of KCl will form.
-
Stir the mixture at 0 °C for 30 minutes and then filter to remove the precipitate.
-
Add the ester intermediate (1.0 eq) dissolved in a minimal amount of methanol to the filtrate.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC (10:1 DCM:MeOH).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final hydroxamic acid.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity assessed by HPLC.
In Vitro Biological Evaluation
HDAC Enzyme Inhibition Assay
The inhibitory activity of the synthesized compound against various HDAC isoforms can be determined using a commercially available HDAC fluorometric assay kit.
Protocol:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the inhibitor. Include a well with a known inhibitor (e.g., SAHA) as a positive control and a well with DMSO as a negative control.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the HDAC enzyme inhibition assay.
Cellular Acetylation Assay (Western Blot)
To confirm the cellular activity of the inhibitor, a Western blot analysis can be performed to measure the acetylation levels of HDAC substrates, such as histone H3 or α-tubulin.[8]
Protocol:
-
Culture a relevant cancer cell line (e.g., HeLa) to 70-80% confluency.
-
Treat the cells with varying concentrations of the synthesized inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-histone H3 and total histone H3 (as a loading control).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Conclusion
The protocol described herein provides a detailed and logical pathway for the synthesis of novel HDAC inhibitors based on an N,N-Dimethyl-2-phenoxyethanamine scaffold. By following these procedures, researchers can synthesize and perform preliminary biological evaluations of new chemical entities for potential therapeutic applications in oncology and other diseases where HDACs are implicated. The modular nature of this synthetic route allows for the facile generation of analogues to explore the structure-activity relationships and optimize the inhibitory potency and selectivity.
References
-
Methods for Hydroxamic Acid Synthesis. PubMed Central - NIH. Available at: [Link]
-
Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. PubMed Central. Available at: [Link]
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Semantic Scholar. Available at: [Link]
-
Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. ResearchGate. Available at: [Link]
-
Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inh. DDDT. Available at: [Link]
-
Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. PubMed Central - NIH. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. NIH. Available at: [Link]
-
Synthetic routes of HDAC inhibitors 58-83. Reagents and conditions. ResearchGate. Available at: [Link]
- Synthesis methods of histone deacetylase inhibitors (hdacis). Google Patents.
-
N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Chemsrc. Available at: [Link]
-
N,N-Dimethyl-2-phenoxyethanamine. MySkinRecipes. Available at: [Link]
-
HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. Available at: [Link]
-
N,N-Dimethyl-2-phenoxyethanamine hydrochloride | C10H16ClNO. PubChem. Available at: [Link]
-
CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Pharmaffiliates. Available at: [Link]
-
Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. Available at: [Link]
-
HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available at: [Link]
-
Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). PubMed Central. Available at: [Link]
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- 8. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating N-methyl-2-phenoxyethanamine Derivatives in Cellular Models
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Neurological and Oncological Research
The N-methyl-2-phenoxyethanamine scaffold represents a privileged chemical structure in medicinal chemistry, serving as a foundational backbone for compounds targeting critical biological pathways. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, most notably as modulators of monoamine oxidase (MAO) enzymes, which are pivotal in the metabolism of neurotransmitters.[1][2] Dysregulation of MAO activity is implicated in a host of neurological disorders, including depression, Parkinson's disease, and Alzheimer's disease, making MAO inhibitors a significant area of therapeutic research.[1][3][4][5]
Beyond their role as MAO inhibitors, specific modifications to the N-methyl-2-phenoxyethanamine core have yielded compounds with potent cytotoxic effects against various cancer cell lines and the ability to modulate other key proteins such as the dopamine transporter.[6][7] This guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to investigate the cellular applications of novel N-methyl-2-phenoxyethanamine derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Part 1: Characterizing Monoamine Oxidase (MAO) Inhibition
A primary application for this class of compounds is the inhibition of MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamines, including key neurotransmitters.[1][2][3] Identifying selective inhibitors for MAO-A or MAO-B is a key strategy in the treatment of depression (MAO-A) and neurodegenerative diseases (MAO-B).[1]
Mechanism of MAO Action and Inhibition
MAO enzymes catalyze the oxidation of monoamines, producing corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[2][3] The generation of H₂O₂ is a key principle behind many commercially available assay kits, which use a probe that reacts with H₂O₂ to produce a fluorescent or colorimetric signal.[3][4][5] By measuring the change in signal in the presence of a test compound, its inhibitory effect on MAO activity can be quantified.
Caption: Workflow for MAO activity and inhibition assay.
Protocol 1: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against both MAO-A and MAO-B isoforms using recombinant human enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich or similar suppliers)
-
MAO substrate (e.g., p-tyramine)[4]
-
Fluorescent probe (e.g., Amplex Red or similar H₂O₂-sensitive dye)
-
Horseradish peroxidase (HRP)
-
MAO-A selective inhibitor (Clorgyline, for control)[5]
-
MAO-B selective inhibitor (Selegiline, for control)[5]
-
Test N-methyl-2-phenoxyethanamine derivatives
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Ex/Em = ~530/585 nm)[4]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test derivative in DMSO.
-
Create a serial dilution series of the test compound in assay buffer. A typical starting range would be from 100 µM to 1 nM final concentration. Also, prepare dilutions for the control inhibitors (Clorgyline and Selegiline).
-
-
Reaction Mixture Preparation:
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the appropriate compound dilution (or buffer for 'no inhibitor' control, and DMSO for vehicle control).
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 25 µL of the MAO substrate (p-tyramine) to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity) and buffer control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value Range |
| Enzyme Concentration | Final concentration of recombinant MAO-A or MAO-B per well. | 5-20 µg/mL |
| Substrate Concentration | Final concentration of p-tyramine. Should be close to the Kₘ value for the enzyme. | 10-50 µM |
| Test Compound Range | Final concentrations used to generate the dose-response curve. | 1 nM - 100 µM |
| IC₅₀ | The concentration of the derivative that inhibits 50% of the MAO enzyme activity. | Compound-dependent |
| Selectivity Index (SI) | Calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI > 10 indicates selectivity for MAO-B. An SI < 0.1 indicates selectivity for MAO-A. | Compound-dependent |
Part 2: Assessing Cytotoxic and Anti-proliferative Effects
Certain N-methyl-4-phenoxypicolinamide derivatives, which share a core structural similarity, have shown significant cytotoxic activity against cancer cell lines.[7] This suggests that novel N-methyl-2-phenoxyethanamine derivatives should be screened for potential anti-cancer properties.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, H460 - lung, HT-29 - colon)[7]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test N-methyl-2-phenoxyethanamine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a 'no treatment' control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Part 3: Evaluation of Neuroprotective Potential
Given the prevalence of these derivatives as CNS-active agents, assessing their ability to protect neurons from excitotoxicity is a logical application. Glutamate-induced toxicity in neuronal cell lines like the human neuroblastoma SH-SY5Y is a common model for this purpose.[8]
Protocol 3: Neuroprotection Assay Against Glutamate-Induced Toxicity
This protocol uses the LDH (Lactate Dehydrogenase) release assay to quantify cell death. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Glutamate solution (e.g., 500 mM stock in water)
-
Test N-methyl-2-phenoxyethanamine derivatives
-
Commercially available LDH Cytotoxicity Assay Kit
-
96-well clear microplates
Step-by-Step Methodology:
-
Cell Seeding and Differentiation (Optional but Recommended):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 20,000 cells/well.
-
For a more neuron-like phenotype, differentiate the cells by treating with low-serum medium containing retinoic acid (10 µM) for 3-5 days.
-
-
Pre-treatment with Derivatives:
-
Prepare dilutions of the test compounds in serum-free medium.
-
Remove the culture medium and replace it with 100 µL of medium containing the test compounds (e.g., 1 µM to 50 µM).
-
Incubate for 2 hours at 37°C.
-
-
Glutamate-Induced Injury:
-
Prepare a high-concentration glutamate solution in serum-free medium (e.g., 500 µM).[8]
-
Add the glutamate solution to the wells (except for the 'no injury' control wells).
-
Incubate for 24 hours at 37°C.
-
-
LDH Release Measurement:
-
Follow the instructions of the commercial LDH assay kit. Typically, this involves:
-
Transferring a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Adding the LDH reaction mixture to each well.
-
Incubating for 30 minutes at room temperature in the dark.
-
Adding the stop solution.
-
-
Measure the absorbance at the recommended wavelength (usually ~490 nm).
-
-
Data Analysis:
-
Include controls for:
-
Untreated Control: Cells with no compound and no glutamate.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Glutamate Injury Control: Cells treated with glutamate but no test compound.
-
-
Calculate the percentage of cytotoxicity or neuroprotection relative to the controls.
-
% Neuroprotection = ((LDH_Glutamate - LDH_Test) / (LDH_Glutamate - LDH_Untreated)) * 100
-
Conclusion
The N-methyl-2-phenoxyethanamine framework provides a rich foundation for the development of novel therapeutics. The protocols outlined in this guide offer robust, validated methods for characterizing the biological activities of new derivatives in key cell culture applications. By systematically evaluating their effects on MAO enzymes, cancer cell viability, and neuronal health, researchers can effectively profile these compounds and identify promising candidates for further preclinical development.
References
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Deli, M. A., et al. (2000). Effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine on the blood-brain barrier permeability in the rat. European Journal of Pharmacology, 387(1), 63-72. [Link]
-
Deli, M. A., et al. (2003). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers. Inflammation Research, 52 Suppl 1, S39-40. [Link]
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N,N-Dimethyl-2-phenoxyethanamine. Pharmaffiliates. [Link]
-
N,N-Dimethyl-2-phenoxyethanamine hydrochloride. PubChem. [Link]
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N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. PubMed. [Link]
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Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]
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Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. [Link]
-
Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. ResearchGate. [Link]
-
N,N-Dimethyl-2-phenoxyethanamine. MySkinRecipes. [Link]
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3,4,5-Trimethoxyphenoxyethylamine. Wikipedia. [Link]
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Udenfriend, S., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 652736. [Link]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
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Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. [Link]
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Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. PubMed Central. [Link]
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N,N-Dimethyl-2-phenoxyethanamine. Chemsrc. [Link]
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Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH. [Link]
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Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. PNAS. [Link]
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[Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues]. PubMed. [Link]
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Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [Link]
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Application Notes and Protocols for In-Vitro Evaluation of N-methyl-2-phenoxyethanamine
Introduction: A Structurally-Guided Approach to a Novel Compound
N-methyl-2-phenoxyethanamine is a small molecule with a core phenoxyethylamine scaffold. While specific biological data for this compound is not extensively documented, its structural similarity to a class of pharmacologically active agents provides a rational basis for initiating in-vitro investigations. The phenoxyethylamine moiety is present in a range of compounds known to interact with various biological targets, including G-protein coupled receptors (GPCRs). Notably, derivatives of phenoxyethylamine have been shown to exhibit activity at adrenergic and dopaminergic receptors. For instance, certain 3-OH-phenoxyethylamine analogs have been identified as dopamine D2 partial agonists[1][2].
The presence of the N-methyl group on the ethylamine side chain may influence the compound's selectivity and potency towards these potential targets. Therefore, a logical starting point for the in-vitro characterization of N-methyl-2-phenoxyethanamine is to explore its effects on cell viability and to investigate its potential interactions with aminergic GPCRs.
These application notes provide a comprehensive guide for researchers to systematically evaluate the in-vitro dosage and preliminary mechanism of action of N-methyl-2-phenoxyethanamine. The protocols are designed to be self-validating, beginning with broad-range cytotoxicity screening to establish a safe therapeutic window, followed by more targeted assays to probe for specific biological activity.
PART 1: Foundational Analysis - Cytotoxicity and Dose-Range Finding
Before investigating the specific biological functions of a novel compound, it is imperative to first determine its cytotoxic profile. This foundational step identifies the concentration range at which the compound can be studied without inducing significant cell death, thereby ensuring that any observed effects in subsequent functional assays are not simply artifacts of toxicity.
Rationale for Initial Concentration Range Selection
For a novel compound with limited preliminary data, a broad-range dose-response study is the most effective initial approach[3]. This allows for the identification of a narrower, effective concentration range for more detailed follow-up experiments. A common strategy is to start with a wide range of concentrations spanning several orders of magnitude, for example, from the nanomolar to the millimolar range[3]. For initial screening of compound libraries, a starting concentration of 10 µM is often employed[4].
Table 1: Recommended Concentration Ranges for Initial Screening
| Screening Phase | Concentration Range | Rationale |
| Broad-Range Cytotoxicity | 1 nM - 1 mM | To identify the full spectrum of cytotoxic response and determine an approximate IC50. |
| Refined Cytotoxicity | 0.1 µM - 100 µM | To precisely determine the IC50 based on the broad-range screen. |
| Functional Assays | 0.01 µM - 30 µM | To test for biological activity at non-cytotoxic concentrations. The highest concentration should be well below the determined cytotoxic threshold. |
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a systematic workflow for determining the cytotoxicity of N-methyl-2-phenoxyethanamine.
Caption: Postulated signaling pathway for N-methyl-2-phenoxyethanamine.
Protocol: Competitive Radioligand Binding Assay
This assay determines the ability of N-methyl-2-phenoxyethanamine to compete with a known radiolabeled ligand for binding to a specific receptor (e.g., dopamine D2 receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the dopamine D2 receptor)
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)
-
N-methyl-2-phenoxyethanamine
-
Unlabeled competitor (e.g., Haloperidol for D2 receptors) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer
-
25 µL of N-methyl-2-phenoxyethanamine at various concentrations (prepared by serial dilution).
-
25 µL of the radiolabeled ligand at a concentration close to its Kd.
-
25 µL of cell membranes (protein concentration to be optimized).
-
-
Include controls:
-
Total Binding: All components except the unlabeled competitor.
-
Non-specific Binding: All components with a high concentration of the unlabeled competitor.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Washing:
-
Harvest the contents of the wells onto the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the N-methyl-2-phenoxyethanamine concentration.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
PART 3: Data Interpretation and Further Steps
The initial cytotoxicity and receptor binding data will provide a solid foundation for further in-vitro characterization of N-methyl-2-phenoxyethanamine.
-
If Cytotoxicity is High: Consider structural modifications to reduce toxicity while preserving potential biological activity.
-
If Receptor Binding is Observed: Proceed to functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. Examples of such assays include cAMP measurement assays or calcium flux assays, depending on the G-protein coupling of the receptor.
-
If No Receptor Binding is Observed: The compound may act on other targets. Consider broader screening panels, such as those for other GPCRs, ion channels, or enzymes.
By following this structured and scientifically-grounded approach, researchers can efficiently and accurately determine the in-vitro dosage and preliminary mechanism of action of N-methyl-2-phenoxyethanamine.
References
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Retrieved from [Link]
-
PubMed. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Retrieved from [Link]
-
ResearchGate. (2017). Which concentrations-steps are the best fo a series for screen in in vitro experiment. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. Phenoxyethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Retrieved from [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Derivatization of N-methyl-2-phenoxyethanamine in Biological Assays
Introduction: Unmasking N-methyl-2-phenoxyethanamine for Enhanced Detection
N-methyl-2-phenoxyethanamine, a secondary amine, and its analogs are of increasing interest in pharmaceutical and biological research. However, their inherent physicochemical properties, such as high polarity and lack of a strong chromophore or fluorophore, present significant challenges for their sensitive and reliable quantification in complex biological matrices.[1] Chemical derivatization offers a robust solution by covalently modifying the analyte to enhance its detectability and improve its chromatographic behavior.[2] This guide provides an in-depth exploration of key derivatization techniques for N-methyl-2-phenoxyethanamine, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for acylation, silylation, and fluorescent labeling, enabling sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Core Principles of Derivatization for Secondary Amines
The primary goal of derivatization is to alter the chemical structure of N-methyl-2-phenoxyethanamine to make it more amenable to a specific analytical technique.[3] This is achieved by reacting the secondary amine functional group with a carefully selected reagent to introduce a new functional moiety. The choice of derivatization strategy is dictated by the analytical platform and the desired outcome:
-
For Gas Chromatography (GC): Derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity.[4] This is typically achieved through silylation or acylation.
-
For High-Performance Liquid Chromatography (HPLC): Derivatization focuses on introducing a chromophore for UV-Vis detection or a fluorophore for highly sensitive fluorescence detection.[5] This is particularly crucial for compounds like N-methyl-2-phenoxyethanamine that lack native absorbance or fluorescence.[5]
-
For Mass Spectrometry (MS): Derivatization can enhance ionization efficiency, leading to improved sensitivity in both GC-MS and LC-MS.[1] Furthermore, the derivatizing group can induce characteristic fragmentation patterns, aiding in structural elucidation.[6]
Part 1: Acylation for GC-MS and HPLC Analysis
Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the secondary amine, forming a stable amide.[7] This derivatization strategy is versatile and can be employed for both GC-MS and HPLC analyses. For GC-MS, acylation, particularly with fluorinated acyl groups, increases volatility and can enhance sensitivity with electron capture detection.[8] For HPLC, the introduction of an aromatic acyl group can provide a chromophore for UV detection.
Causality Behind Experimental Choices in Acylation
The success of an acylation reaction hinges on several key factors:
-
Choice of Acylating Agent: Acyl chlorides and acid anhydrides are the most common acylating agents.[7] Acyl chlorides are generally more reactive than anhydrides.[7] The choice of the R group on the acyl moiety determines the properties of the derivative. For instance, trifluoroacetyl groups significantly increase volatility for GC analysis.
-
Role of the Base: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
-
Temperature and Reaction Time: Acylation reactions are often rapid and can be performed at room temperature.[9] However, for less reactive amines or to ensure complete reaction, gentle heating may be applied. Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.
Protocol 1: Acylation of N-methyl-2-phenoxyethanamine with Acetic Anhydride for GC-MS Analysis
This protocol describes the formation of N-acetyl-N-methyl-2-phenoxyethanamine, a derivative with improved volatility and chromatographic properties for GC-MS analysis.
Materials:
-
N-methyl-2-phenoxyethanamine sample
-
Acetic anhydride (analytical grade)
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the N-methyl-2-phenoxyethanamine sample in anhydrous DCM in a clean, dry reaction vial.
-
Addition of Base: Add 1.2 equivalents of anhydrous pyridine or triethylamine to the sample solution.
-
Addition of Acylating Agent: Add 1.5 equivalents of acetic anhydride to the reaction mixture.
-
Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours. Gentle vortexing at the beginning can ensure proper mixing. For less reactive substrates, the reaction can be heated to 40-50°C.
-
Reaction Quenching and Work-up:
-
Add saturated aqueous NaHCO₃ solution to the reaction mixture to neutralize any excess acetic anhydride and acetic acid formed.
-
Vortex the mixture and separate the organic (DCM) layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Analysis: The resulting solution containing the N-acetylated derivative can be directly injected into the GC-MS system.
Expected Mass Fragmentation: The electron ionization (EI) mass spectrum of the N-acetyl derivative is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the amide bond and the phenoxyethane moiety.
Part 2: Silylation for Enhanced Volatility in GC-MS Analysis
Silylation is a highly effective derivatization technique for GC analysis, where an active hydrogen in the amine group is replaced by a silyl group, typically trimethylsilyl (TMS).[4] This process significantly reduces the polarity and increases the volatility and thermal stability of N-methyl-2-phenoxyethanamine.[10]
Causality Behind Experimental Choices in Silylation
-
Choice of Silylating Reagent: A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for amines.[1] MSTFA is generally considered more volatile and produces more volatile byproducts, which is advantageous for trace analysis.[1]
-
Use of a Catalyst: The reactivity of silylating reagents can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[1] A small amount of TMCS (e.g., 1%) in the silylating reagent can significantly improve the derivatization efficiency for sterically hindered or less reactive amines.
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[4] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the hydrolysis of the reagent and the silylated derivative.
-
Reaction Temperature and Time: Silylation reactions are typically carried out at elevated temperatures (e.g., 60-80°C) to ensure complete derivatization. Reaction times can vary from 30 minutes to a few hours depending on the analyte and the reagent used.
Protocol 2: Silylation of N-methyl-2-phenoxyethanamine with MSTFA for GC-MS Analysis
This protocol details the formation of the N-trimethylsilyl derivative of N-methyl-2-phenoxyethanamine for GC-MS analysis.
Materials:
-
N-methyl-2-phenoxyethanamine sample (dried)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA with 1% TMCS
-
Anhydrous pyridine or acetonitrile (optional, as a solvent)
-
Heating block or oven
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Addition of Silylating Reagent: Add an excess of MSTFA (or MSTFA + 1% TMCS) to the dried sample in a reaction vial. If the sample is not readily soluble in the reagent, a small amount of anhydrous pyridine or acetonitrile can be added.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Expected Mass Fragmentation: The mass spectrum of the TMS derivative will show a molecular ion peak and characteristic fragments, including ions corresponding to the loss of a methyl group (M-15) and other silyl-containing fragments.
Part 3: Fluorescent Labeling for High-Sensitivity HPLC Analysis
For highly sensitive quantification of N-methyl-2-phenoxyethanamine in biological samples, HPLC with fluorescence detection is often the method of choice. This requires derivatization with a fluorescent labeling agent. Dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are two widely used reagents that react with secondary amines to produce highly fluorescent and stable derivatives.[5][11]
Causality Behind Experimental Choices in Fluorescent Labeling
-
Dansyl Chloride Derivatization:
-
Reaction Principle: Dansyl chloride reacts with the unprotonated secondary amine under alkaline conditions (pH 9.5-10.5) to form a stable, fluorescent sulfonamide.[5] The alkaline environment is crucial to ensure the amine is in its nucleophilic, free base form.[5]
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (like acetone or acetonitrile) and an aqueous buffer. The organic solvent is necessary to dissolve the dansyl chloride.
-
Quenching: After the reaction, a quenching reagent (e.g., a primary amine like glycine or a solution of ammonia) can be added to react with the excess dansyl chloride, preventing interference in the chromatographic analysis.[5]
-
-
FMOC-Cl Derivatization:
-
Reaction Principle: FMOC-Cl also reacts with secondary amines under alkaline conditions (typically pH 8-10) to form stable, fluorescent carbamate derivatives.[11]
-
Derivative Stability: FMOC derivatives are generally very stable, allowing for automated analysis of multiple samples.[12]
-
Interference: The hydrolysis product of FMOC-Cl, FMOC-OH, can sometimes interfere with the chromatography.[13] Careful optimization of the reaction and chromatographic conditions is necessary to mitigate this.
-
Protocol 3: Dansylation of N-methyl-2-phenoxyethanamine for HPLC-Fluorescence Detection
This protocol describes the derivatization of N-methyl-2-phenoxyethanamine with dansyl chloride for sensitive quantification by HPLC with fluorescence detection.
Materials:
-
N-methyl-2-phenoxyethanamine sample or standard solutions
-
Dansyl chloride solution (e.g., 5 mg/mL in anhydrous acetonitrile, prepare fresh)
-
Sodium bicarbonate buffer (0.1 M, pH 10.0)
-
Quenching solution (e.g., 2% v/v glycine solution or 1 M methylamine hydrochloride)
-
HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm) and a C18 reversed-phase column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the sample or standard solution with the sodium bicarbonate buffer.
-
Derivatization: Add an excess of the freshly prepared dansyl chloride solution. The final volume of the organic solvent should be sufficient to keep the reagent in solution.
-
Incubation: Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Optimization of temperature and time may be required.[14]
-
Quenching: Add the quenching solution to react with the excess dansyl chloride.
-
Analysis: The derivatized sample can be directly injected into the HPLC system or after appropriate dilution.
Protocol 4: Derivatization with FMOC-Cl for HPLC-Fluorescence Detection
This protocol outlines the derivatization of N-methyl-2-phenoxyethanamine with FMOC-Cl.
Materials:
-
N-methyl-2-phenoxyethanamine sample or standard solutions
-
FMOC-Cl solution (e.g., 10 mM in anhydrous acetonitrile, prepare fresh)
-
Borate buffer (0.1 M, pH 9.0)
-
Quenching/acidification solution (e.g., 0.1 M HCl)
-
HPLC system with a fluorescence detector (Excitation: ~265 nm, Emission: ~315 nm) and a C18 reversed-phase column
Procedure:
-
Reaction Setup: In a reaction vial, mix the sample or standard solution with the borate buffer.
-
Derivatization: Add the FMOC-Cl solution to the mixture.
-
Incubation: Vortex and let the reaction proceed at room temperature for a defined period (e.g., 10-30 minutes).
-
Stabilization: Add the quenching/acidification solution to stop the reaction and stabilize the FMOC derivatives.[9]
-
Analysis: The sample is ready for injection into the HPLC system.
Data Presentation: Comparison of Derivatization Techniques
| Technique | Reagent | Analytical Platform | Advantages | Disadvantages | Typical Reaction Conditions |
| Acylation | Acetic Anhydride, TFAA | GC-MS, HPLC-UV | Good for GC volatility, stable derivatives. | May require work-up to remove byproducts. | Room temp to 60°C, 30-120 min. |
| Silylation | MSTFA, BSTFA (+/- TMCS) | GC-MS | Highly volatile derivatives, clean byproducts. | Moisture sensitive, derivatives can be less stable. | 60-80°C, 30-60 min. |
| Fluorescent Labeling | Dansyl Chloride | HPLC-FLD, LC-MS | High sensitivity, stable derivatives.[5] | Longer reaction times, potential for reagent interference. | 40-60°C, 30-90 min, alkaline pH.[5][14] |
| Fluorescent Labeling | FMOC-Cl | HPLC-FLD, HPLC-UV | Fast reaction, stable derivatives, UV and fluorescence detection.[11][13] | Reagent hydrolysis can cause interference.[13] | Room temp, 10-40 min, alkaline pH.[9] |
Troubleshooting Common Derivatization Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Derivative Peak | Incomplete reaction | Optimize reaction time, temperature, and reagent concentration. Ensure correct pH for fluorescent labeling. |
| Reagent degradation | Prepare fresh derivatizing solutions. Store reagents properly, protected from light and moisture. | |
| Presence of water (for silylation) | Ensure all glassware is dry and use anhydrous solvents.[4] | |
| Multiple Derivative Peaks | Tautomerization or side reactions | Optimize reaction conditions (e.g., temperature). For silylation, ensure complete derivatization of all active sites. |
| Ghost Peaks/High Baseline | Contaminated reagents or glassware | Use high-purity reagents and solvents. Thoroughly clean all glassware. |
| Excess derivatizing reagent | Use a quenching step or a solid-phase extraction (SPE) clean-up post-derivatization. | |
| Poor Reproducibility | Inconsistent reaction conditions | Precisely control temperature, time, and reagent volumes. Use an autosampler for automated derivatization if available. |
| Matrix effects in biological samples | Employ appropriate sample clean-up procedures (e.g., protein precipitation, SPE). Use a suitable internal standard.[15] |
Conclusion
The derivatization of N-methyl-2-phenoxyethanamine is an essential step for its sensitive and reliable quantification in biological assays. The choice of the derivatization technique—acylation, silylation, or fluorescent labeling—should be guided by the available analytical instrumentation and the specific requirements of the assay. Acylation and silylation are excellent choices for enhancing volatility for GC-MS analysis, while fluorescent labeling with reagents like dansyl chloride or FMOC-Cl provides the high sensitivity needed for HPLC-based methods. By understanding the principles behind each technique and carefully optimizing the reaction conditions, researchers can successfully "unmask" N-methyl-2-phenoxyethanamine and obtain accurate and reproducible results.
References
-
[No Author]. (n.d.). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. ResearchGate. [Link]
-
Tay, K. S., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. [Link]
-
Molnár, A., et al. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. PubMed. [Link]
-
Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. ACS Publications. [Link]
-
Koster, R. A., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PubMed. [Link]
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Herbert, C. G., et al. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. MDPI. [Link]
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[No Author]. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. [Link]
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[No Author]. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. [Link]
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[No Author]. (n.d.). Kinetic resolution. Wikipedia. [Link]
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[No Author]. (n.d.). Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites. ResearchGate. [Link]
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[No Author]. (n.d.). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. [Link]
-
[No Author]. (n.d.). Derivatization reagents for GC. Adis International. [Link]
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Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]
-
[No Author]. (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
-
Bartzatt, R. (2003). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed. [Link]
-
[No Author]. (n.d.). silylation overview.pdf. [Link]
-
Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. [Link]
-
Hernández-Borges, J., et al. (2004). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. PubMed. [Link]
-
Lou, T., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. PubMed Central. [Link]
-
Parijat, P., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. [Link]
-
[No Author]. (2007). Derivatization for aminoacids with a tertiary amine group. Chromatography Forum. [Link]
-
Chang, H. (2010). Dansyl Chloride. UCLA-DOE Institute. [Link]
-
[No Author]. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. ResearchGate. [Link]
-
Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Unibo. [Link]
-
[No Author]. (n.d.). Fluorescent Amine Protein Labeling. Jena Bioscience. [Link]
-
Green, A. P., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. [Link]
-
[No Author]. (n.d.). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Semantic Scholar. [Link]
-
[No Author]. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. ResearchGate. [Link]
-
[No Author]. (n.d.). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
de Oliveira, M. F., et al. (n.d.). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). SciELO. [Link]
-
Kalogeropoulou, M., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
-
Xiao, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. [Link]
-
[No Author]. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. [Link]
-
[No Author]. (n.d.). pre-column uv derivatization: Topics by Science.gov. [Link]
-
[No Author]. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. [Link]
-
Karmel, C. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. [Link]
-
[No Author]. (n.d.). MassBank of North America. [Link]
-
[No Author]. (n.d.). GNPS Public Spectral Libraries. [Link]
-
Arkles, B. (n.d.). techniques for silylation. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. researchgate.net [researchgate.net]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-2-phenoxyethanamine
Welcome to the technical support center dedicated to the synthesis of N-methyl-2-phenoxyethanamine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis.
N-methyl-2-phenoxyethanamine and its derivatives are valuable intermediates in medicinal chemistry. However, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide provides practical, experience-driven insights to address these issues effectively.
Common Synthetic Routes
Two primary synthetic strategies are commonly employed for the synthesis of N-methyl-2-phenoxyethanamine:
-
Reductive Amination: This is often the preferred method, involving the reaction of 2-phenoxyacetaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[1][2]
-
Direct N-Alkylation: This method involves the direct methylation of 2-phenoxyethanamine using a suitable methylating agent. While straightforward, this approach can be prone to over-alkylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-methyl-2-phenoxyethanamine, presented in a question-and-answer format.
Reductive Amination Route
Question 1: My reductive amination reaction shows low conversion, and I'm recovering a significant amount of the starting 2-phenoxyacetaldehyde. What could be the cause?
Answer:
Low conversion in a reductive amination can stem from several factors related to the formation of the imine intermediate and the subsequent reduction.
-
Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine is a reversible equilibrium.
-
pH of the reaction medium: The pH is critical. An acidic catalyst (like a few drops of acetic acid) is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[3] However, if the medium is too acidic, the amine will be protonated, rendering it non-nucleophilic and halting the reaction. The optimal pH is typically between 5 and 7.
-
Water Removal: The formation of the imine releases a molecule of water. In some systems, removing this water can help drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus, although for many modern reductive aminations with appropriate reducing agents, this is not strictly necessary.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic choice because it is more reactive towards the protonated imine (iminium ion) than the aldehyde at mildly acidic pH.[3]
-
Sodium triacetoxyborohydride (Na(OAc)₃BH): This is often the preferred reagent in modern organic synthesis. It is a milder and less toxic alternative to NaBH₃CN and does not require strict pH control. It is effective in a variety of solvents, including dichloromethane (DCM) and dichloroethane (DCE).
-
Troubleshooting Steps:
-
Optimize pH: If not using Na(OAc)₃BH, ensure the reaction pH is weakly acidic (pH 5-7). You can add a small amount of acetic acid to catalyze imine formation.
-
Choice of Reducing Agent: Consider switching to sodium triacetoxyborohydrate as it is generally more efficient and user-friendly.
-
Reaction Time and Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
Question 2: My main byproduct is 2-phenoxyethanol. How can I prevent this?
Answer:
The formation of 2-phenoxyethanol indicates that the starting aldehyde is being reduced instead of the desired imine.
-
Reducing Agent is Too Strong: A strong reducing agent like sodium borohydride (NaBH₄) will readily reduce both the aldehyde and the imine. If the rate of aldehyde reduction is comparable to or faster than imine formation, you will see significant alcohol byproduct formation.
-
Incorrect Order of Addition: Adding the reducing agent before the imine has had sufficient time to form will lead to the reduction of the starting aldehyde.
Solutions:
-
Use a Selective Reducing Agent: Employ a milder reducing agent that is selective for the imine, such as NaBH₃CN or Na(OAc)₃BH.
-
Pre-formation of the Imine: Mix the 2-phenoxyacetaldehyde and methylamine in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine equilibrium to be established.
-
Control the Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to favor the selective reduction of the imine.
| Reducing Agent | Typical Conditions | Selectivity for Imine/Iminium | Toxicity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low (reduces aldehydes and ketones) | Low |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-7 | High | High (releases HCN in strong acid) |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | DCM, DCE, THF | High | Moderate |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | High | Low (requires specialized equipment) |
Question 3: I'm observing the formation of N,N-dimethyl-2-phenoxyethanamine and the corresponding quaternary ammonium salt. How can I improve selectivity for the mono-methylated product?
Answer:
The formation of over-alkylated products is a common issue in direct N-alkylation but can also occur in some reductive amination procedures if formaldehyde is present as an impurity or if the product amine reacts further. In the context of direct N-alkylation, this is the primary challenge.
-
Reactivity of the Product: The product, N-methyl-2-phenoxyethanamine, is a secondary amine and is often more nucleophilic than the starting primary amine, 2-phenoxyethanamine. This makes it susceptible to further methylation.
Strategies to Promote Mono-methylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (2-phenoxyethanamine) relative to the methylating agent. This increases the probability that the methylating agent will react with the starting material rather than the product.
-
Slow Addition of the Methylating Agent: Add the methylating agent dropwise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the methylating agent low, favoring the reaction with the more abundant primary amine.
-
Choice of Methylating Agent:
| Methylating Agent | Relative Reactivity | Common Side Products | Safety Considerations |
| Methyl Iodide (CH₃I) | High | Over-alkylation, Quaternary salt | Toxic, Volatile |
| Dimethyl Sulfate ((CH₃)₂SO₄) | High | Over-alkylation, Quaternary salt | Highly toxic, Carcinogenic |
| Dimethyl Carbonate ((CH₃)₂CO₃) | Low | Methanol | Low toxicity, "Green" reagent |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, reductive amination or direct N-alkylation, is generally preferred for synthesizing N-methyl-2-phenoxyethanamine?
A1: For laboratory-scale synthesis, reductive amination is often preferred due to its higher selectivity and generally cleaner reaction profile.[1] It avoids the common problem of over-alkylation that plagues the direct N-alkylation of primary amines. For industrial-scale production, the choice may depend on factors like cost of reagents, safety, and ease of purification.
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Cyanoborohydride: Sodium cyanoborohydride can release toxic hydrogen cyanide gas if exposed to strong acids. Always handle it in a fume hood and quench the reaction carefully.
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing of amines) to separate the starting material, product, and any byproducts. Staining with ninhydrin can be useful for visualizing primary and secondary amines. For more quantitative analysis, GC-MS or LC-MS can be used.
Q4: What are the best practices for purifying the final product?
A4:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. Washing with a basic solution (e.g., sodium bicarbonate) can help remove any acidic residues.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography on silica gel is often necessary to separate the desired mono-methylated product from the starting material and any over-methylated byproducts. It is often beneficial to add a small percentage of triethylamine to the eluent to prevent the amine product from streaking on the silica gel.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger scales.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 2-phenoxyacetaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add a solution of methylamine (1.2 eq, e.g., as a 2M solution in THF).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct N-Alkylation with Controlled Stoichiometry
-
Dissolve 2-phenoxyethanamine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.0 eq) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Common synthetic routes to N-methyl-2-phenoxyethanamine.
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- YouTube. (2023, March 16). Reductive Amination.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- BenchChem. (2025). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine.
- ResearchGate. (2023, March 20). Is there any way to increase the N-methylation response of aliphatic amines?.
- BenchChem. (2025). Optimizing reaction conditions (temperature, time) for methylation of p-aminosalicylic acid.
Sources
Technical Support Center: Troubleshooting the Synthesis of N,N-Dimethyl-2-phenoxyethanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-phenoxyethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively optimize your reaction design.
N,N-Dimethyl-2-phenoxyethanamine is a key building block in the pharmaceutical industry, notably used in the preparation of antihistamines and histone deacetylase (HDAC) inhibitors[1][2]. While its synthesis appears straightforward, typically via the Williamson ether synthesis, several competing pathways can lead to frustrating side products and diminished yields. This document provides a structured, question-and-answer-based troubleshooting guide to address these specific issues.
Section 1: The Core Reaction Pathway and Its Primary Mechanism
The most common and robust method for preparing N,N-Dimethyl-2-phenoxyethanamine is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3]. The core transformation involves the reaction of a phenoxide nucleophile with an electrophilic 2-(dimethylamino)ethyl halide.
The key steps are:
-
Deprotonation: A base is used to deprotonate phenol, a weak acid, to form the much more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the carbon atom bearing the leaving group (e.g., chlorine, bromine) on the 2-(dimethylamino)ethyl moiety, displacing the halide to form the ether linkage.
Caption: Figure 1: S_N2 Mechanism for Synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common issues encountered during the synthesis. Each question is followed by an analysis of the root cause and actionable solutions.
Q1: My reaction yield is very low, and my crude NMR/TLC shows a large amount of unreacted phenol. What is the likely cause?
Answer: This is the most frequent issue and typically points to one of two problems: incomplete deprotonation of the phenol or insufficient reactivity of your electrophile.
Causality & Explanation: Phenol has a pKa of ~10. For the reaction to proceed, the base must be strong enough to deprotonate it effectively and create a sufficient concentration of the phenoxide nucleophile. If the base is too weak or used in substoichiometric amounts, the equilibrium will favor the starting materials. Furthermore, water in the reaction medium can consume the base and protonate the phenoxide, quenching the reaction.
Troubleshooting Steps:
-
Choice of Base: For phenols, moderately strong bases are often sufficient. Weaker bases like potassium carbonate (K₂CO₃) can be effective, but stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) will ensure more complete deprotonation[3]. NaH has the advantage of producing hydrogen gas, which bubbles out of the solution, driving the deprotonation to completion irreversibly.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water will compete with the phenol for the base. Use freshly opened anhydrous solvents like DMF, DMSO, or acetonitrile, which are ideal for SN2 reactions[4].
-
Stoichiometry: Use at least a full equivalent of the base relative to the phenol. A slight excess (1.1 to 1.2 equivalents) can help overcome any residual moisture or impurities.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. For a standard Williamson ether synthesis, temperatures between 50-100 °C are typical[4]. If using a milder base, a higher temperature might be necessary to achieve a reasonable rate.
| Parameter | Recommendation | Rationale |
| Base | NaH > NaOH > K₂CO₃ | Ensures complete and irreversible deprotonation of phenol. |
| Solvent | Anhydrous DMF, DMSO | Polar aprotic solvents stabilize the transition state of SN2 reactions. |
| Temperature | 50 - 100 °C | Balances reaction rate against the risk of side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and CO₂. |
Q2: I've isolated a byproduct that is insoluble in my organic solvent after workup. My mass spectrum suggests a molecular weight corresponding to the product plus a methyl or ethyl group. What is this?
Answer: You have likely formed a quaternary ammonium salt. This occurs when the desired tertiary amine product, N,N-Dimethyl-2-phenoxyethanamine, acts as a nucleophile and reacts with another molecule of your alkylating agent.
Causality & Explanation: The nitrogen atom in the tertiary amine product still possesses a lone pair of electrons, making it nucleophilic. This allows it to attack the electrophilic alkylating agent, leading to over-alkylation and the formation of a quaternary ammonium salt[5]. This salt is ionic and often precipitates from non-polar organic solvents. This side reaction is a significant challenge in many N-alkylation procedures[6].
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine precursor relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react extensively with the tertiary amine product.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring its reaction with the primary or secondary amine over the less reactive tertiary amine product.
-
Lower Temperature: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Over-alkylation, having a higher activation energy, is often more pronounced at elevated temperatures.
Caption: Figure 2: Over-Alkylation Side Reaction.
Q3: My crude reaction mixture shows a significant amount of a low-boiling point byproduct. GC-MS suggests it's an alkene. How is this possible?
Answer: This is a classic competing reaction in the Williamson ether synthesis: the E2 elimination pathway.
Causality & Explanation: The phenoxide anion is not only a good nucleophile but also a reasonably strong base. If the electrophile (e.g., 2-chloro-N,N-dimethylethanamine) is sterically hindered or if the reaction conditions are too harsh, the phenoxide can act as a base, abstracting a proton from the carbon adjacent (beta) to the leaving group. This results in the formation of an alkene (N,N-dimethylvinylamine) and eliminates the leaving group[3][7].
Troubleshooting E2 Elimination:
-
Substrate Choice: This reaction is most efficient with primary alkyl halides. Secondary halides give a mixture of substitution and elimination, while tertiary halides almost exclusively yield the elimination product[4]. Ensure your 2-halo-N,N-dimethylethanamine is a primary halide.
-
Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will favor the desired SN2 pathway[3].
-
Use a Less Hindered Base: While a strong base is needed, a very bulky base can increase the likelihood of elimination. However, in this specific synthesis, the nucleophile (phenoxide) is also the base, so temperature control is the more critical lever.
Q4: How can I design an effective purification strategy to remove unreacted phenol and other impurities?
Answer: An acid-base extraction is an exceptionally effective method for purifying your product, leveraging the different acid-base properties of the components.
Causality & Explanation: Your reaction mixture contains three main types of compounds:
-
Acidic: Unreacted phenol.
-
Basic: The desired product, N,N-Dimethyl-2-phenoxyethanamine.
-
Neutral: Organic solvent and potentially non-ionic byproducts.
By washing the organic layer with aqueous acid and base, you can selectively move components between the organic and aqueous layers.
Caption: Figure 3: Acid-Base Extraction Workflow.
Section 3: Recommended Experimental Protocols
Protocol 3.1: Synthesis via Williamson Ether Reaction
This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate reactivity.
Materials:
-
Phenol (1.0 equiv)
-
Sodium hydroxide (1.1 equiv)
-
2-Chloro-N,N-dimethylethylamine hydrochloride (1.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl (aq)
-
2 M NaOH (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve phenol in anhydrous DMF.
-
Deprotonation: Add sodium hydroxide pellets and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Neutralization of Amine Salt: In a separate flask, dissolve the 2-chloro-N,N-dimethylethylamine hydrochloride in a minimal amount of water and neutralize with 1.0 equivalent of NaOH to generate the free base. Extract the free base into diethyl ether. Caution: This free base can be unstable and is best used immediately.
-
SN2 Reaction: Add the ethereal solution of the free amine to the DMF solution containing the phenoxide. Heat the reaction mixture to 60-80 °C and monitor by TLC until the phenol spot is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether.
-
Purification: Follow the acid-base extraction workflow outlined in Figure 3 and Protocol 3.2.
-
Isolation: Dry the final organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N,N-Dimethyl-2-phenoxyethanamine, often as a pale yellow oil[2].
Protocol 3.2: Purification via Acid-Base Extraction
-
Combine the organic extracts from the workup (Protocol 3.1, Step 5) and transfer to a separatory funnel.
-
Add 1 M HCl (aq) and shake vigorously. The basic product will move into the aqueous layer as its protonated hydrochloride salt. Allow the layers to separate and collect the aqueous layer.
-
Wash the organic layer (which contains neutral impurities) one more time with 1 M HCl and combine the aqueous layers. The initial organic layer can now be discarded.
-
Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the solution is strongly basic (pH > 10), which will cause the free amine product to separate, often as an oil.
-
Extract the basified aqueous solution three times with fresh diethyl ether.
-
Combine these final organic extracts, wash once with brine to remove residual water, and proceed with the final isolation steps (drying and solvent evaporation).
References
-
Chemsrc. (2025). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine.
-
PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]
-
Veeprho. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude N-methyl-2-phenoxyethanamine
Welcome to the technical support center for the purification of crude N-methyl-2-phenoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for the unique challenges encountered during the purification of this valuable intermediate. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible purification process.
Understanding the Challenge: The Nature of N-methyl-2-phenoxyethanamine and Its Impurities
N-methyl-2-phenoxyethanamine, a secondary amine, presents a distinct set of purification challenges stemming from its synthesis and inherent chemical properties. The primary impurities in a crude reaction mixture are typically dependent on the synthetic route employed.
Common Synthetic Routes and Associated Impurities:
-
N-methylation of 2-phenoxyethanamine: This route often utilizes reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl halides.
-
Unreacted 2-phenoxyethanamine (Primary Amine): Incomplete methylation is a common issue, leading to the presence of the starting primary amine.
-
N,N-dimethyl-2-phenoxyethanamine (Tertiary Amine): Over-methylation can occur, resulting in the formation of the corresponding tertiary amine.
-
N-formyl-2-phenoxyethanamine: A potential byproduct when using the Eschweiler-Clarke reaction.[1]
-
-
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with an N-methyl-2-haloethanamine.
-
Unreacted Phenol: A common impurity that needs to be removed.[2]
-
Unreacted N-methyl-2-haloethanamine: The starting halide may persist if the reaction does not go to completion.
-
The basic nature of the amine functional group can also lead to challenges such as tailing on silica gel chromatography and the potential for salt formation.
Frequently Asked Questions (FAQs)
Q1: My crude N-methyl-2-phenoxyethanamine is a dark, oily residue. What is the first step I should take?
A: A dark color often indicates the presence of oxidized impurities or residual starting materials like phenol. A preliminary acid-base extraction is an excellent first step to remove acidic and neutral impurities.
Q2: I'm struggling with tailing during column chromatography on silica gel. How can I improve the peak shape?
A: Tailing of amines on silica gel is a common problem due to the acidic nature of silica, which interacts strongly with the basic amine. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.5-2%), to your eluent system. Alternatively, using a less acidic stationary phase like alumina or a commercially available amine-functionalized silica gel can significantly improve separation.
Q3: How can I confirm the purity of my final product?
A: A multi-technique approach is recommended.
-
TLC: To quickly assess the presence of impurities.
-
GC-MS: To determine the percentage purity and identify any volatile impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities.
-
FTIR: To confirm the presence of the secondary amine and the absence of primary amine or other functional group impurities.
Q4: Can I purify N-methyl-2-phenoxyethanamine by crystallization?
A: While the free base of N-methyl-2-phenoxyethanamine is an oil at room temperature, it is possible to form a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization.[3] This is an effective method for removing non-basic impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Primary, Secondary, and Tertiary Amines by Column Chromatography
Causality: The similar polarity of 2-phenoxyethanamine, N-methyl-2-phenoxyethanamine, and N,N-dimethyl-2-phenoxyethanamine makes their separation on standard silica gel challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic separation of amines.
Issue 2: Difficulty in Removing Unreacted Phenol
Causality: Phenol is an acidic impurity that will not be efficiently removed by standard chromatography without prior treatment.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (NaOH) solution. The acidic phenol will react to form sodium phenoxide, which is soluble in the aqueous layer.[2][4]
-
Separation: Separate the aqueous layer. Repeat the wash with NaOH solution to ensure complete removal of phenol.
-
Neutralization and Back-Extraction (Optional): The aqueous layers can be combined, acidified with HCl, and extracted with an organic solvent to recover the phenol if desired.
-
Washing: Wash the organic layer containing the amine with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 3: Inefficient Purification by Distillation
Causality: The boiling points of the desired product and its common amine impurities may be close, requiring careful fractional distillation.
Troubleshooting Data and Strategy:
| Compound | Boiling Point (°C) |
| Phenol | 181.7[5][6][7] |
| 2-Phenoxyethanamine | 101-103 (at 4 mmHg)[8] |
| N-methyl-2-phenoxyethanamine | Not readily available |
| N,N-dimethyl-2-phenoxyethanamine | 232[1][4] |
Note: The boiling point of N-methyl-2-phenoxyethanamine is expected to be between that of the primary and tertiary amines.
Strategy:
-
Vacuum Distillation: Due to the relatively high boiling points, vacuum distillation is essential to prevent thermal decomposition.
-
Fractional Distillation Column: Use a fractional distillation column (e.g., Vigreux or packed column) to enhance the separation efficiency between the closely boiling amines.
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to allow for proper equilibration in the column.
-
Monitor Temperature: Carefully monitor the temperature at the head of the column. Collect fractions over narrow temperature ranges.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, with a small amount of triethylamine. For example:
-
Hexane:Ethyl Acetate (7:3) + 1% Triethylamine
-
Dichloromethane:Methanol (95:5) + 1% Triethylamine
-
-
Spotting: Dissolve a small amount of the crude and purified samples in a suitable solvent (e.g., dichloromethane) and spot them on the TLC plate.
-
Development: Develop the plate in a chamber saturated with the chosen solvent system.
-
Visualization:
-
UV Light (254 nm): The phenoxy group will allow for visualization under UV light.[9]
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines (will produce a colored spot upon heating), but not tertiary amines.[2][10] This can help to differentiate between the starting material, product, and over-methylated byproduct.
-
Potassium Permanganate Stain: A general-purpose stain that will visualize most organic compounds.[9]
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude N-methyl-2-phenoxyethanamine in a minimal amount of the eluent and load it onto the column. For less soluble samples, dry loading onto a small amount of silica gel is recommended.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Characterization by Spectroscopy
FTIR Spectroscopy:
-
N-methyl-2-phenoxyethanamine (Secondary Amine): Look for a single, relatively weak N-H stretching band around 3350-3310 cm⁻¹.[1][6]
-
2-phenoxyethanamine (Primary Amine): Expect two N-H stretching bands around 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹.[1]
-
N,N-dimethyl-2-phenoxyethanamine (Tertiary Amine): No N-H stretching band will be present in this region.[5][6]
¹H NMR Spectroscopy:
-
N-methyl group: A characteristic singlet for the N-CH₃ protons will appear around 2.2-2.6 ppm.
-
N-H proton: A broad singlet for the N-H proton will be present. Its chemical shift is variable and concentration-dependent. This peak will disappear upon D₂O exchange.
-
-OCH₂CH₂N- protons: The methylene protons adjacent to the oxygen and nitrogen will appear as triplets.
-
Aromatic protons: Signals corresponding to the phenyl group will be observed in the aromatic region (around 6.8-7.3 ppm).
Safety and Handling
N-methyl-2-phenoxyethanamine and its related compounds are amines and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound.
References
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]
-
TLC stains for amines. (2011, September 4). ChemicalDesk.Com. Retrieved from [Link]
-
Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]
-
Phenol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved from [Link]
-
How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? (2015, November 14). Quora. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
2-Phenoxyethanamine. (n.d.). PubChem. Retrieved from [Link]
-
Visualizing TLC Plates. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008, August 25). Curly Arrow. Retrieved from [Link]
-
1 H-NMR spectra of 2-phenylethylamine with host cone-3. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Amine workup. (2024, March 12). Reddit. Retrieved from [Link]
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. (2013, December 12). NIH. Retrieved from [Link]
-
1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
1H proton nmr spectrum of dimethylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
What is the chemical test to distinguish between N-methylamine and N-dimethyl amine? (2019, May 23). Quora. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (n.d.). Beilstein Journals. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Retrieved from [Link]
-
amines, aromatic 2002. (n.d.). NIOSH. Retrieved from [Link]
-
N,N-Dimethyl-2-phenoxyethanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
-
Proton NMR Table. (n.d.). MSU Chemistry. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (n.d.). Semantic Scholar. Retrieved from [Link]
-
GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. Retrieved from [Link]
-
Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
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- 4. quora.com [quora.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethyl-2-phenoxyethanamine Synthesis
Welcome to the technical support guide for the synthesis of N,N-Dimethyl-2-phenoxyethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
The primary and most reliable route for synthesizing N,N-Dimethyl-2-phenoxyethanamine is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Our guide will focus on troubleshooting and optimizing this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of N,N-Dimethyl-2-phenoxyethanamine via the Williamson ether synthesis, and how does it impact reagent selection?
A1: The reaction proceeds via an SN2 mechanism.[2][3] This has two critical stages:
-
Deprotonation: An appropriate base removes the acidic proton from phenol to form a sodium or potassium phenoxide salt. This phenoxide is the active nucleophile.
-
Nucleophilic Attack: The negatively charged phenoxide oxygen attacks the electrophilic carbon of 2-chloro-N,N-dimethylethylamine (or a related alkyl halide), displacing the halide leaving group.
The SN2 nature of this reaction dictates that the alkyl halide should be unhindered to allow for backside attack by the nucleophile.[2][4] Fortunately, 2-chloro-N,N-dimethylethylamine is a primary alkyl halide, which is ideal for this reaction, minimizing the risk of the competing E2 elimination side reaction.[1][2]
Q2: What are the most critical parameters to control for maximizing yield and purity?
A2: The three most critical parameters are:
-
Choice of Base and Solvent: The base must be strong enough to fully deprotonate the phenol without introducing competing nucleophiles (like hydroxide in water). The solvent must facilitate the SN2 reaction; polar aprotic solvents are generally preferred.[1][2]
-
Temperature Control: Excessive heat can favor the E2 elimination side reaction, leading to the formation of N,N-dimethylethenamine and phenol. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.
-
Anhydrous Conditions: Water can react with the base and the phenoxide, reducing the concentration of the active nucleophile and potentially leading to side reactions. Using a strong, non-nucleophilic base like sodium hydride (NaH) necessitates strictly anhydrous conditions, as NaH reacts violently with water to produce hydrogen gas.[5]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent amine streaking) should be used. Spot the reaction mixture alongside standards of your starting materials (phenol and the alkyl halide). The reaction is complete when the spot corresponding to the limiting reagent (typically phenol) has disappeared and a new, more nonpolar spot corresponding to the product appears.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Product Yield
| Potential Cause | Underlying Science | Recommended Solution |
| Incomplete Phenol Deprotonation | The chosen base may be too weak or insufficient to quantitatively generate the phenoxide nucleophile. For aryl alcohols, moderately strong bases are required.[1] Moisture can also consume the base. | Ensure reagents and solvent are anhydrous. Use a suitable base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Use at least 1.1 to 1.5 molar equivalents of the base relative to phenol. |
| Poor Leaving Group | The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. Chloride is a good leaving group, but bromide or iodide are better. | If yields are consistently low with 2-chloro-N,N-dimethylethylamine, consider using the bromo- or iodo- analogue. Tosylates are also excellent leaving groups. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. The SN2 mechanism is favored by polar aprotic solvents which solvate the cation but leave the anion nucleophile highly reactive.[2] | Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).[1] |
Problem: Significant Byproduct Formation
| Potential Cause | Underlying Science | Recommended Solution |
| E2 Elimination | High temperatures or a sterically hindered base can favor the E2 elimination pathway, where the base removes a proton from the carbon adjacent to the leaving group, forming an alkene.[1] | Maintain a moderate reaction temperature (e.g., 60-80 °C). Avoid overly bulky bases if possible. A less hindered base like K₂CO₃ is often sufficient. |
| Unreacted Starting Materials in Final Product | The reaction may not have gone to completion, or an incorrect stoichiometry was used. | Increase the reaction time, confirming completion by TLC. Use a slight excess (1.1 eq) of the alkyl halide to ensure all the phenoxide is consumed. |
Problem: Difficulty in Product Isolation and Purification
| Potential Cause | Underlying Science | Recommended Solution |
| Emulsion During Aqueous Workup | The basic nature of the product and potential for salt formation can lead to emulsions during extraction. | Break emulsions by adding a saturated brine solution. If the problem persists, perform a filtration through a pad of Celite. |
| Co-elution with Impurities on Silica Gel | The polarity of the tertiary amine product can be similar to some byproducts, leading to poor separation. Amines can also streak on silica gel. | 1. Acid-Base Extraction: This is a highly effective purification method for amines.[6] Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the pure amine product is re-extracted into an organic solvent. 2. Modify Chromatography: Add 1-2% triethylamine or ammonia to your chromatography eluent to suppress tailing and improve separation. |
Data Presentation & Visualization
Optimizing Base and Solvent Conditions
The selection of the base and solvent system is critical for success. The following table provides a comparative summary based on common laboratory practices.
| Base | Solvent | Typical Temp. | Advantages | Disadvantages |
| K₂CO₃ | DMF | 60-80 °C | Inexpensive, easy to handle, moderately strong. | Slower reaction times compared to stronger bases. |
| Cs₂CO₃ | Acetonitrile | 60-80 °C | Higher reactivity due to better solubility and the "cesium effect". | More expensive. |
| NaH | THF / DMF | 25-60 °C | Very strong base, drives reaction to completion quickly.[1][5] | Requires strictly anhydrous conditions; flammable H₂ gas is produced. Difficult to handle on a large scale. |
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the key processes involved in the synthesis.
Caption: Williamson ether synthesis mechanism for N,N-Dimethyl-2-phenoxyethanamine.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
2-Chloro-N,N-dimethylethylamine hydrochloride (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Neutralization of Alkyl Halide: Since 2-chloro-N,N-dimethylethylamine is often supplied as the hydrochloride salt, it must be neutralized first. Dissolve the hydrochloride salt in a minimal amount of water and add 1 M NaOH until the solution is basic (pH > 10). Extract the free amine into diethyl ether (3x volumes). Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free base as an oil. Caution: This free base can be volatile and should be used promptly.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heating: Heat the mixture to 70 °C with vigorous stirring for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Alkyl Halide Addition: Add the prepared 2-chloro-N,N-dimethylethylamine free base (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at 70 °C and monitor its progress by TLC until the phenol spot is no longer visible (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash with brine.
-
-
Purification (Acid-Base Extraction):
-
Wash the combined organic layers with 1 M HCl (3x). The product will move into the aqueous layer.
-
Combine the acidic aqueous layers and wash once with diethyl ether to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is > 10.
-
Extract the product back into diethyl ether (3x).
-
Combine the final organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified N,N-Dimethyl-2-phenoxyethanamine.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
Sources
Technical Support Center: Purification of N-methyl-2-phenoxyethanamine
Welcome to the Technical Support Center for N-methyl-2-phenoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common impurities encountered during its synthesis and to provide robust methods for their removal. Our goal is to equip you with the knowledge to troubleshoot purification challenges and ensure the high quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-methyl-2-phenoxyethanamine synthesized via Williamson ether synthesis?
A1: The synthesis of N-methyl-2-phenoxyethanamine is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide. Consequently, the primary impurities are typically unreacted starting materials and, to a lesser extent, byproducts from side reactions.
The most common impurities include:
-
Unreacted Phenol: Due to incomplete reaction or the use of excess phenol to drive the reaction to completion.
-
Unreacted N-methyl-2-haloethylamine (e.g., N-methyl-2-chloroethylamine): This is the alkylating agent and may be present if it was used in excess or if the reaction did not go to completion.
-
Byproducts of Elimination (E2) Reactions: While the use of a primary halide in the synthesis minimizes this, some elimination byproducts may still form, especially at higher temperatures.[1]
-
Residual Base: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to deprotonate phenol and may remain in the crude product.[2]
-
Solvent Residues: Solvents like N,N-dimethylformamide (DMF) or acetonitrile, commonly used in this synthesis, might be present.[2]
Q2: How do I know if my N-methyl-2-phenoxyethanamine is impure?
A2: Several analytical techniques can be employed to assess the purity of your product. A broad melting point range or a melting point lower than the literature value can indicate the presence of impurities. Spectroscopic methods are highly effective:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool to identify the presence of starting materials or byproducts by observing characteristic peaks that do not correspond to the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities. Developing a suitable HPLC method is crucial for accurate purity assessment.[5][6]
Q3: What is the best initial purification step for crude N-methyl-2-phenoxyethanamine?
A3: An initial acid-base extraction is a highly effective and straightforward first step to separate the basic product from acidic and neutral impurities. This liquid-liquid extraction technique leverages the different solubilities of the compound and its salt form in aqueous and organic phases.[7]
Q4: Can I use distillation to purify N-methyl-2-phenoxyethanamine?
A4: Yes, fractional distillation can be an effective method, particularly for removing impurities with significantly different boiling points. To assess its feasibility, you need to know the boiling points of your product and the potential impurities. Fractional distillation is most effective when the boiling point difference between the components is at least 25 °C.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of N-methyl-2-phenoxyethanamine and provides step-by-step solutions.
Issue 1: Presence of Phenol in the Final Product
-
Probable Cause: Incomplete removal during the initial work-up. Phenol is acidic and should be removed by a basic wash.
-
Solution: Acid-Base Extraction
This is the most effective method for removing phenol. The basic N-methyl-2-phenoxyethanamine can be protonated with an acid to form a water-soluble salt, while the acidic phenol remains in the organic layer. Alternatively, a basic wash will convert phenol to its water-soluble salt, leaving the amine product in the organic layer.
Experimental Protocol: Acid-Base Extraction for Phenol Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (NaOH) solution. This will deprotonate the phenol, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer. Repeat the wash two to three times.
-
Separation: Separate the aqueous layer.
-
Acid Wash (Optional but Recommended): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any residual basic impurities. Your product will move into the aqueous layer as a salt.
-
Isolation of Product: Separate the acidic aqueous layer containing the product. Make the aqueous layer basic (pH > 10) with a strong base (e.g., 6 M NaOH) to deprotonate the amine and regenerate the free base.
-
Final Extraction: Extract the product back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Issue 2: Residual N-methyl-2-chloroethylamine in the Product
-
Probable Cause: Incomplete reaction and similar solubility properties to the product, making it difficult to remove by simple extraction.
-
Solution: Fractional Distillation
If there is a sufficient difference in boiling points, fractional distillation is the preferred method.
Compound Boiling Point (°C) N-methyl-2-phenoxyethanamine ~232 °C Phenol 181.8 °C[8][9] N-methyl-2-chloroethylamine Decomposes before boiling Note: The boiling point for N-methyl-2-phenoxyethanamine is for the closely related N,N-dimethyl analog and should be considered an estimate.[10] The hydrochloride salt of N-methyl-2-chloroethylamine has a melting point of 175-179 °C and decomposes before boiling.[11]
Given the significant difference in boiling points between the product and phenol, fractional distillation is a viable option for separating these two components if acid-base extraction is not completely effective. Since N-methyl-2-chloroethylamine is unstable at higher temperatures, distillation should be performed under vacuum to lower the boiling point of the product and prevent decomposition of the impurity.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware joints are properly sealed.
-
Heating: Heat the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Collect the fractions at the appropriate boiling points under the reduced pressure. The lower-boiling impurities will distill first.
-
Monitoring: Monitor the temperature at the still head. A stable temperature during distillation indicates the collection of a pure fraction.
-
Issue 3: Persistent Low-Level Impurities
-
Probable Cause: The presence of byproducts with similar physical and chemical properties to N-methyl-2-phenoxyethanamine.
-
Solution: Column Chromatography
For achieving very high purity, especially on a smaller scale, column chromatography is the most powerful technique.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be gradually increased to elute the product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Visual Workflow for Impurity Removal
The following diagram illustrates a logical workflow for the purification of N-methyl-2-phenoxyethanamine.
Caption: A decision-making workflow for the purification of N-methyl-2-phenoxyethanamine.
References
-
National Center for Biotechnology Information. (n.d.). Phenol. In PubChem Compound Summary. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 3). What Is The Melting And Boiling Point Of Phenol? [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 27). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemsrc. (n.d.). Alcohols, phenols, phenolic compounds and derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Wikipedia. (2023, September 15). Acid–base extraction. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Wikipedia. (2023, November 2). Phenol. [Link]
-
YouTube. (2020, July 23). Acid base extraction. [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Chemsrc. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
ChemBK. (n.d.). N-methyl-2-chloroethylamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?[Link]
-
ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methanamine, N-hydroxy-N-methyl-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]
- Google Patents. (n.d.).
-
Wiley Online Library. (n.d.). Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. [Link]
-
PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]
-
YouTube. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 4. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. N,N-Dimethyl-2-phenoxyethanamine , 98% , 13468-02-5 - CookeChem [cookechem.com]
- 11. N-Methyl-2-Chloroethylamine Hydrochloride: Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
stability issues of N,N-Dimethyl-2-phenoxyethanamine in solution
Welcome to the technical support center for N,N-Dimethyl-2-phenoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered when working with this compound in solution. While specific peer-reviewed stability studies on N,N-Dimethyl-2-phenoxyethanamine are not extensively available, this guide extrapolates potential challenges based on its chemical structure and data from analogous compounds.
Introduction to the Stability of N,N-Dimethyl-2-phenoxyethanamine
N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine and a phenoxy ether. This chemical structure suggests potential susceptibility to several degradation pathways, which could impact experimental results and product shelf-life. The primary stability concerns revolve around oxidation of the tertiary amine, hydrolysis of the ether linkage under harsh conditions, and potential photodegradation. Understanding these potential issues is crucial for developing robust experimental protocols and formulations.
Troubleshooting Guide: Investigating Solution Stability
This section provides a structured approach to identifying and resolving common stability problems.
Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time
Potential Cause: Degradation of N,N-Dimethyl-2-phenoxyethanamine in your experimental solution.
Troubleshooting Workflow:
Caption: Potential degradation pathways of N,N-Dimethyl-2-phenoxyethanamine.
Q2: How can I prevent the oxidation of N,N-Dimethyl-2-phenoxyethanamine in my solution?
A2: To minimize oxidation, consider the following:
-
Use of Antioxidants: The addition of antioxidants to your solution can help prevent oxidative degradation. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherols. The choice of antioxidant will depend on the compatibility with your experimental system.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to oxygen.
-
Solvent Choice: Use freshly de-gassed solvents for solution preparation.
Q3: What is the optimal pH range for storing solutions of N,N-Dimethyl-2-phenoxyethanamine?
A3: While specific data is unavailable for this compound, it is generally advisable to maintain a neutral to slightly acidic pH to minimize base-catalyzed hydrolysis. The tertiary amine group will be protonated at acidic pH, which can increase its stability against oxidation. However, extremely low pH should be avoided to prevent acid-catalyzed hydrolysis of the ether linkage. We recommend performing a pH stability study (pH 3-9) to determine the optimal pH for your specific application.
Q4: Is N,N-Dimethyl-2-phenoxyethanamine sensitive to light?
A4: The presence of a phenoxy group suggests potential photosensitivity. Aromatic compounds can absorb UV light, leading to photolytic degradation. [1]It is recommended to protect solutions of N,N-Dimethyl-2-phenoxyethanamine from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Q5: What analytical methods are suitable for monitoring the stability of N,N-Dimethyl-2-phenoxyethanamine?
A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective technique. This method allows for the separation and quantification of the parent compound from its potential degradation products.
References
-
PubChem. N,N-Dimethyl-2-phenoxyethanamine hydrochloride. [Link]
Sources
how to avoid degradation of N-methyl-2-phenoxyethanamine during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for N-methyl-2-phenoxyethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this compound, ensuring its integrity throughout your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N-methyl-2-phenoxyethanamine during storage?
A1: The degradation of N-methyl-2-phenoxyethanamine is primarily influenced by four factors:
-
Oxidation: The secondary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: The ether linkage in the molecule can undergo hydrolysis, particularly in the presence of strong acids or bases, leading to the cleavage of the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation pathways.
Q2: What are the likely degradation products of N-methyl-2-phenoxyethanamine?
A2: Based on the chemical structure, the following degradation products are plausible:
-
Oxidation Products: Oxidation of the secondary amine can lead to the formation of N-methyl-2-phenoxyacetamide or dealkylation to yield 2-phenoxyethanamine and formaldehyde.
-
Hydrolysis Products: Cleavage of the ether bond would result in phenol and N-methyl-2-ethanolamine.
-
Photodegradation Products: Light-induced degradation can lead to a complex mixture of products, including those from oxidation and cleavage, as well as potential reactions involving the aromatic ring.
Q3: What is the recommended temperature for storing N-methyl-2-phenoxyethanamine?
A3: For long-term storage, it is recommended to store N-methyl-2-phenoxyethanamine at 2-8°C in a tightly sealed container. While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions are optimal for minimizing the rate of potential degradation reactions.
Q4: How does humidity affect the stability of N-methyl-2-phenoxyethanamine?
A4: While the phenoxy ether linkage is generally more resistant to hydrolysis than a simple alkyl ether, exposure to high humidity can still increase the risk of hydrolysis over time, especially if acidic or basic impurities are present. It is crucial to store the compound in a dry environment.
Q5: Should I be concerned about peroxide formation with this compound?
A5: The ether linkage in N-methyl-2-phenoxyethanamine presents a potential for peroxide formation upon prolonged exposure to air and light. While the risk is generally lower than with other ethers like diethyl ether or tetrahydrofuran, it is a possibility. Regular testing for peroxides is a good practice, especially for older samples.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the sample (e.g., yellowing or browning) | Oxidation of the amine functionality. | Discard the sample and obtain a fresh lot. Implement inert gas blanketing for future storage. |
| Appearance of an additional peak in HPLC analysis | Degradation of the compound. | Characterize the impurity peak by mass spectrometry to identify the degradation product. Review storage conditions and handling procedures. |
| Inconsistent experimental results | Partial degradation of the starting material. | Re-qualify the stored material using a validated analytical method (e.g., HPLC, NMR) before use. |
| Precipitate formation in the sample | Formation of insoluble degradation products or reaction with atmospheric CO2 to form a carbamate salt. | Attempt to dissolve a small aliquot in a suitable solvent for analysis. If dissolution is incomplete, the sample is likely degraded. |
Experimental Protocols
Protocol 1: Stability Testing of N-methyl-2-phenoxyethanamine
This protocol outlines a method to assess the stability of N-methyl-2-phenoxyethanamine under various storage conditions.
Materials:
-
N-methyl-2-phenoxyethanamine sample
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Environmental chambers or incubators set to desired temperature and humidity conditions
-
Amber and clear glass vials with inert caps
Procedure:
-
Initial Analysis: Dissolve a known concentration of N-methyl-2-phenoxyethanamine in a suitable solvent and analyze by HPLC to determine the initial purity and retention time. This will serve as the time-zero reference.
-
Sample Preparation: Aliquot the N-methyl-2-phenoxyethanamine into amber and clear vials. For each condition, prepare triplicate samples.
-
Storage Conditions: Place the vials in environmental chambers under the following conditions:
-
2-8°C (refrigerated, protected from light)
-
25°C/60% RH (room temperature, protected from light)
-
25°C/60% RH (room temperature, exposed to light)
-
40°C/75% RH (accelerated stability, protected from light)
-
-
Time Points: Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
HPLC Analysis: At each time point, dissolve the contents of one vial from each condition and analyze by HPLC.
-
Data Analysis: Compare the purity of the stored samples to the time-zero sample. Calculate the percentage of degradation and identify any new impurity peaks.
Visualizing Degradation and Prevention
Potential Degradation Pathways
Caption: Potential degradation pathways of N-methyl-2-phenoxyethanamine.
Recommended Storage Workflow
Caption: Recommended workflow for the storage of N-methyl-2-phenoxyethanamine.
References
-
Oxidation of secondary amines: For a general understanding of the oxidation mechanisms of secondary amines, which can lead to amides or dealkyl
- Title: Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through C
- Source: Accounts of Chemical Research
-
URL: [Link]
-
Hydrolysis of phenoxy compounds: This review provides insights into the hydrolysis of phenoxy acids, which is relevant to the ether linkage in N-methyl-2-phenoxyethanamine.
- Title: Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review
- Source: Environmental Science and Pollution Research
-
URL: [Link]
-
Stability of phenol ethers: General information on the relative stability of phenol ethers to hydrolysis compared to alkyl ethers.
- Title: Phenol ether - Wikipedia
- Source: Wikipedia
-
URL: [Link]
-
Photodegradation of phenoxy compounds: This article discusses the photodegradation of related phenoxy herbicides, providing a basis for understanding the potential light-induced degrad
- Title: Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study
- Source: ResearchG
-
URL: [Link]
Technical Support Center: Overcoming Solubility Challenges with N,N-Dimethyl-2-phenoxyethanamine
Welcome to the technical support guide for N,N-Dimethyl-2-phenoxyethanamine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common experimental hurdle of this compound's poor solubility in aqueous solutions. As Senior Application Scientists, we have synthesized a combination of fundamental chemical principles and field-proven laboratory techniques to ensure you can prepare stable, effective solutions for your experiments.
Section 1: Understanding the Molecule - Physicochemical Properties
N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine characterized by a phenoxy group linked to a dimethylamino ethyl chain. This structure imparts a dual nature to the molecule: the tertiary amine group is basic and ionizable, while the aromatic phenoxy group is lipophilic (hydrophobic). This combination is the primary reason for its limited solubility in neutral aqueous media.
Understanding its key physicochemical properties is the first step in designing an effective solubilization strategy.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₀H₁₅NO[1] | - |
| Molecular Weight | 165.23 g/mol [1] | Moderate molecular size. |
| Physical Form | Liquid (at room temp.) | Eliminates challenges related to dissolving a solid crystal lattice. |
| LogP (Octanol/Water) | 1.99[2] | A positive LogP indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic nature. |
| pKa (Predicted) | ~9.0 | The tertiary amine is a weak base. At pH values below its pKa, it will be protonated and exist as a more water-soluble cationic salt. |
| Available Forms | Free Base (CAS 13468-02-5)[2], Hydrochloride Salt (CAS 85384-07-2)[3] | The hydrochloride salt is significantly more water-soluble than the free base. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when preparing aqueous solutions of N,N-Dimethyl-2-phenoxyethanamine.
Q1: My N,N-Dimethyl-2-phenoxyethanamine (free base) won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most direct method I should try?
Answer: The most straightforward and effective initial approach is pH adjustment . Since N,N-Dimethyl-2-phenoxyethanamine is a basic compound, lowering the pH of your aqueous solution will protonate the tertiary amine group, forming a positively charged ammonium salt.[4] This ionic form is significantly more polar and, therefore, more soluble in water.[4][]
Q2: How does pH adjustment work, and what is the optimal pH range for solubilization?
Answer: The mechanism is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a proton acceptor.[6] In an acidic environment, it accepts a proton (H⁺) from the solution to form a water-soluble cation.
Mechanism of pH-Dependent Solubilization
Caption: Protonation of the tertiary amine at acidic pH increases solubility.
As a general rule of thumb, you should aim for a pH that is at least 2 units below the compound's pKa. For N,N-Dimethyl-2-phenoxyethanamine (estimated pKa ≈ 9.0), a final solution pH of ≤ 7.0 is recommended. Preparing a stock solution in acidified water (e.g., pH 4-5) before diluting it into your final buffer can be a very effective strategy.
Q3: I've tried adjusting the pH, but I still see precipitation or I need to achieve a much higher concentration. What are my other options?
Answer: If pH adjustment alone is insufficient, you can employ more advanced formulation strategies. The main options are the use of co-solvents, surfactants, or cyclodextrins.[7][8] These can be used alone or in combination with pH adjustment.
Q4: Which co-solvents are recommended, and how do I use them?
Answer: Co-solvents work by reducing the overall polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[9] They are a simple and highly effective way to increase solubility, often by several orders of magnitude.[10]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).
-
Methodology: Prepare a concentrated stock solution of your compound in 100% co-solvent first. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.
-
Starting Concentrations: Be mindful that high concentrations of organic solvents can affect experimental outcomes. A common starting point is to have the final concentration of the co-solvent be between 1-10% (v/v) in your final solution.
Q5: How do I choose and use a surfactant to improve solubility?
Answer: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11] The hydrophobic (lipophilic) parts of the surfactant molecules form the core of the micelle, creating a microenvironment where N,N-Dimethyl-2-phenoxyethanamine can be entrapped, thus increasing its apparent solubility in the bulk aqueous solution.[12][13][14]
-
Recommended Surfactants: For research applications, non-ionic surfactants are generally preferred due to lower toxicity.[15] Good choices include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).
-
Methodology: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the compound and mix thoroughly (sonication can help) until it dissolves.
Micellar Solubilization Mechanism
Caption: Surfactant micelles encapsulate the hydrophobic compound.
Q6: Can cyclodextrins help solubilize N,N-Dimethyl-2-phenoxyethanamine? Which type should I use?
Answer: Yes, absolutely. Cyclodextrins (CDs) are excellent tools for this purpose. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity.[16][] The hydrophobic phenoxy group of your compound can fit inside this cavity, forming a water-soluble "inclusion complex".[18][19]
-
Recommended Cyclodextrins: While natural cyclodextrins work, chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. They have significantly better aqueous solubility and safety profiles, making them suitable for a wide range of applications, including parenteral formulations.[19][20]
-
Methodology: Dissolve the cyclodextrin in your aqueous buffer first. Then, add N,N-Dimethyl-2-phenoxyethanamine and stir until a clear solution is formed. The process can take anywhere from a few minutes to several hours.
Q7: I am using the hydrochloride (HCl) salt form. Do I still need to worry about solubility?
Answer: The HCl salt form is significantly more water-soluble than the free base because the amine is already protonated.[3] However, you must still pay close attention to the pH of your final solution. If you dissolve the HCl salt in a buffer with a pH above the compound's pKa (e.g., pH 9.5 or higher), the salt will be deprotonated and convert back to the poorly soluble free base, which may then precipitate out of solution.[4] Always ensure your final buffer pH remains in the acidic to neutral range (ideally pH < 7.5).
Section 3: Step-by-Step Experimental Protocols
Here we provide detailed workflows for the most common solubilization techniques.
Protocol 1: Solubilization by pH Adjustment
-
Objective: To prepare a 10 mM stock solution in an aqueous buffer.
-
Procedure:
-
Weigh the required amount of N,N-Dimethyl-2-phenoxyethanamine free base.
-
To 90% of the final desired volume of purified water, add a small amount of a strong acid (e.g., 1 M HCl) dropwise while monitoring with a calibrated pH meter until the pH is ~4.0.
-
Add the compound to the acidified water. Stir until fully dissolved. A clear solution should form rapidly.
-
Adjust the volume to the final desired volume with purified water.
-
This acidic stock solution can then be carefully diluted into your final, larger volume of experimental buffer. Ensure the final pH of the experimental solution does not drift into the basic range.
-
Protocol 2: Solubilization using a Co-Solvent System (DMSO)
-
Objective: To prepare a 100 mM stock solution in DMSO for later dilution.
-
Procedure:
-
Weigh the required amount of N,N-Dimethyl-2-phenoxyethanamine.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration of 100 mM.
-
Mix thoroughly using a vortex mixer until the solution is clear and homogeneous. Store this stock solution at -20°C or -80°C.
-
For your experiment, dilute this stock solution at least 1:1000 into your aqueous buffer to keep the final DMSO concentration ≤ 0.1%, which is tolerated by most cell-based assays.
-
Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation
-
Objective: To prepare a 5 mM solution using HP-β-CD.
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as the vehicle.
-
Weigh the required amount of N,N-Dimethyl-2-phenoxyethanamine.
-
Slowly add the compound to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 1-4 hours. Gentle heating (40°C) can sometimes accelerate the process.
-
The final product should be a clear, particle-free solution. This can be sterile-filtered if necessary for cell culture experiments.
-
Section 4: Summary and Decision Workflow
Choosing the right solubilization method depends on your experimental requirements, such as target concentration and tolerance for excipients.
Decision Workflow for Solubilization
Caption: A step-by-step decision guide for solubilizing the compound.
References
- N,N-Dimethyl-2-phenoxyethanamine Properties. Chemsrc.
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
- Isolation (Recovery) of amines. University of Alberta.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Understand surfactants in pharmaceuticals. Wuxi Weiheng Chemical Co., Ltd.
- Solubilization techniques used for poorly water-soluble drugs.
- Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- The Role of Surfactants in Solubiliz
- Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies.
- Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
- Complex formation between α-cyclodextrin and amines in water and DMF solvents.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJRPS.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
- When added to water, soluble amines will raise the solution pH. Study.com.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- pH Adjustment and Co-Solvent Optimiz
- N,N-Dimethyl-2-phenoxyethanamine hydrochloride. PubChem.
- N,N-Dimethyl-2-phenoxyethanamine, 98%. CookeChem.
- N,N-Dimethyl-2-phenoxyethanamine. Sigma-Aldrich.
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- 2. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5 | Chemsrc [chemsrc.com]
- 3. N,N-Dimethyl-2-phenoxyethanamine hydrochloride | C10H16ClNO | CID 12870700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 6. homework.study.com [homework.study.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. globalresearchonline.net [globalresearchonline.net]
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- 11. researchgate.net [researchgate.net]
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- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimization of HPLC Method for N,N-Dimethyl-2-phenoxyethanamine Separation
Welcome to the technical support center dedicated to the chromatographic analysis of N,N-Dimethyl-2-phenoxyethanamine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, or troubleshoot HPLC methods for this compound. As a tertiary amine, N,N-Dimethyl-2-phenoxyethanamine presents specific challenges in reversed-phase chromatography, primarily related to its basicity. This document provides in-depth, experience-based solutions and foundational knowledge to overcome these challenges effectively.
Troubleshooting Guide: Addressing Common Chromatographic Issues
This section uses a question-and-answer format to directly address the most frequent and critical problems encountered during the analysis of N,N-Dimethyl-2-phenoxyethanamine.
Issue 1: Severe Peak Tailing
Question: My chromatogram for N,N-Dimethyl-2-phenoxyethanamine shows a peak with significant tailing, making integration and quantification unreliable. What are the primary causes, and how can I achieve a symmetrical peak?
Answer:
Peak tailing is the most common issue for basic compounds like N,N-Dimethyl-2-phenoxyethanamine.[1][2] The underlying cause is almost always an unwanted secondary interaction between the analyte and the stationary phase.
Primary Cause: Secondary Silanol Interactions
Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a typical mobile phase pH (between 3 and 7), some of these silanols deprotonate to become negatively charged (Si-O⁻).[1] Your basic analyte, N,N-Dimethyl-2-phenoxyethanamine, is protonated in this pH range, carrying a positive charge. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, which is a stronger retention mechanism than the intended hydrophobic interaction. This causes a portion of the analyte molecules to lag on the column, resulting in a tailing peak.[3]
Solutions:
-
Adjust Mobile Phase pH: The most effective strategy is to control the ionization state of the silanol groups. By lowering the mobile phase pH to below 3, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral. This eliminates the strong ionic interaction, leading to a dramatic improvement in peak shape.
-
Action: Add an acidifier like 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both your aqueous and organic mobile phase components. TFA often provides better peak shape but can cause ion suppression if using mass spectrometry (MS) detection. For UV detection, both are excellent choices.
-
-
Use a Buffered Mobile Phase: Maintaining a consistent, low pH is critical for reproducibility. A buffer prevents pH fluctuations that can lead to retention time shifts and variable peak shapes.
-
Action: Employ a buffer system such as 10-20 mM ammonium formate or ammonium acetate, with the pH adjusted to ~3.0 using the corresponding acid (formic acid or acetic acid). Buffers also help mitigate silanol interactions by having the buffer cations compete with the analyte for the active sites.[2]
-
-
Select an Appropriate Column: Modern HPLC columns are designed to minimize these secondary interactions.
-
Action: If tailing persists, switch to a column with high-density end-capping or one that incorporates a polar-embedded group. End-capping uses bulky chemical groups to "cover" the residual silanols, while polar-embedded phases help shield the silanols from interacting with basic analytes.[3] Columns specifically marketed as suitable for basic compounds are highly recommended.
-
-
Avoid Mass Overload: Injecting too much analyte can saturate the primary retention sites on the column, forcing subsequent interactions with the less desirable silanol sites, which can induce tailing.[4]
-
Action: Try diluting your sample by a factor of 5 or 10. If the peak shape improves, mass overload was a contributing factor.
-
Caption: A logical workflow for diagnosing and fixing peak tailing.
Issue 2: Poor Resolution from Impurities
Question: I cannot achieve baseline separation between N,N-Dimethyl-2-phenoxyethanamine and a closely eluting impurity. How can I improve the resolution?
Answer:
Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k).[5] To improve resolution, you must influence one or more of these factors.
Solutions:
-
Modify Mobile Phase Selectivity (α): This is often the most impactful adjustment.
-
Action 1: Adjust Organic Modifier Ratio. If using a gradient, make the slope shallower around the elution time of your analyte. This gives more time for the separation to occur. For isocratic methods, systematically adjust the percentage of the organic solvent in small increments (e.g., 2%).
-
Action 2: Change the Organic Modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other can significantly alter elution order and improve selectivity.
-
-
Increase Column Efficiency (N):
-
Action 1: Use a Longer Column or Smaller Particle Size. A longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm for UHPLC) will generate more theoretical plates and thus narrower peaks, which can lead to better resolution.
-
Action 2: Lower the Flow Rate. Reducing the flow rate can improve efficiency, but at the cost of longer run times.
-
-
Optimize Column Temperature:
-
Action: Increasing the column temperature lowers mobile phase viscosity, which can improve efficiency. It can also sometimes change selectivity. Experiment with temperatures between 30°C and 50°C. Ensure your method is stable at the chosen temperature.
-
Caption: A systematic approach to improving chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing a new HPLC method for N,N-Dimethyl-2-phenoxyethanamine?
A1: A robust starting point is crucial for efficient method development. The following parameters are recommended for initial experiments.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, ≤ 3.5 µm particle size | A C18 phase provides good hydrophobic retention. A modern, end-capped column is essential. |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH to ensure good peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common, effective organic modifier. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad scouting gradient helps determine the approximate elution conditions. |
| Flow Rate | 0.3-0.5 mL/min (for 2.1 mm ID) or 1.0-1.5 mL/min (for 4.6 mm ID) | Standard flow rates for the respective column diameters. |
| Column Temp. | 35 °C | Elevated temperature improves efficiency and reduces backpressure. |
| Detection | UV at 270 nm (or Diode Array Detector for spectral analysis) | The phenoxy group provides strong UV absorbance. |
| Injection Vol. | 1 - 5 µL | Small volumes minimize potential peak distortion from the sample solvent. |
Q2: My sample is dissolved in a strong solvent like DMSO, and I'm seeing peak distortion. Why?
A2: This is likely due to a solvent mismatch between your sample diluent and the initial mobile phase conditions.[1] If your gradient starts at a low organic percentage (e.g., 5% acetonitrile) but your sample is in 100% DMSO, the strong solvent plug travels with the analyte, interfering with the proper focusing and partitioning at the head of the column. This can lead to peak fronting, splitting, or broadening.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition. If the analyte is not soluble, use the weakest solvent possible and inject the smallest volume necessary.
Q3: I suspect my column is contaminated from sample matrix buildup. What is a general cleaning procedure?
A3: Column contamination can lead to increased backpressure, peak tailing, and retention time shifts.[4] A general flushing procedure can often restore performance. Disconnect the column from the detector before flushing.
-
Flush with Mobile Phase (No Buffer): Wash with your mobile phase composition but without any salts or buffers (e.g., Water/ACN) for 10-15 column volumes.
-
Flush with 100% Organic: Flush with 100% Acetonitrile or Methanol for 20 column volumes to remove strongly retained hydrophobic compounds.
-
For stubborn contaminants, consider a stronger solvent: Isopropanol (IPA) is an excellent solvent for this purpose.
-
Re-equilibrate: Thoroughly re-equilibrate the column with your initial mobile phase conditions before resuming analysis. This may take 15-20 column volumes.
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase
This protocol describes the preparation of 1 L of an aqueous mobile phase containing 10 mM ammonium formate with 0.1% formic acid.
Materials:
-
HPLC-grade water
-
Ammonium formate (≥99% purity)
-
Formic acid (LC-MS grade)
-
Calibrated pH meter
-
Sterile, filtered 1 L glass bottle
Procedure:
-
Weigh out approximately 0.63 g of ammonium formate and add it to the 1 L bottle.
-
Add ~950 mL of HPLC-grade water and stir until the salt is fully dissolved.
-
Using a pipette, add 1.0 mL of formic acid to the solution and mix thoroughly.
-
Check the pH of the solution. It should be approximately 3.0 - 3.2. Adjust if necessary with small amounts of formic acid.
-
Add HPLC-grade water to bring the final volume to exactly 1 L.
-
Filter the mobile phase through a 0.22 µm membrane filter to remove particulates and degas the solution.
-
Label the bottle clearly with the contents and preparation date.
References
-
McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510. [Link]
-
DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]
-
Schwartz, N. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]
-
PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. [Link]
-
Chemsrc. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column. [Link]
Sources
Technical Support Center: N-methyl-2-phenoxyethanamine Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-methyl-2-phenoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. We will explore the primary synthetic routes, address specific troubleshooting scenarios in a question-and-answer format, and provide detailed protocols and safety information.
Troubleshooting Guide
This section directly addresses specific issues you might encounter during the synthesis and scale-up of N-methyl-2-phenoxyethanamine. The two most common and industrially relevant synthetic routes are the Williamson Ether Synthesis and Reductive Amination. We will tackle problems related to both.
Route 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with a haloalkane. In this case, sodium phenoxide is reacted with N-methyl-2-chloroethylamine or a related derivative.
A1: Low yields in a Williamson ether synthesis, especially during scale-up, are often due to a competing elimination (E2) reaction.[1][2] The alkoxide base can abstract a proton from the alkyl halide, leading to the formation of an alkene.
-
Causality: The N-methyl-2-chloroethylamine is a primary alkyl halide, which is generally good for SN2 reactions.[2] However, the basicity of the phenoxide can still promote elimination, especially at higher temperatures. On a larger scale, inefficient heat dissipation can create localized "hot spots" where the rate of elimination significantly increases.
-
Troubleshooting Actions:
-
Temperature Control: Maintain a strict and consistent reaction temperature. For many Williamson ether syntheses, a moderate temperature is optimal. Use a jacketed reactor with efficient stirring to ensure even heat distribution.
-
Reagent Addition: Add the N-methyl-2-chloroethylamine slowly to the solution of sodium phenoxide. This keeps the concentration of the alkyl halide low at any given moment, which can favor the bimolecular SN2 reaction over the E2 pathway.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents are known to accelerate SN2 reactions.[1][3]
-
A2: The formation of diphenyl ether suggests a side reaction involving the phenoxide, possibly through a copper-catalyzed Ullmann condensation if there are trace copper impurities, or other radical pathways. However, a more likely cause in this specific synthesis is the potential for the starting materials or intermediates to react with each other in unintended ways. A more direct precursor route might involve reacting phenol with 2-chloroethanol to form 2-phenoxyethanol, followed by conversion of the alcohol to a halide or sulfonate, and then reaction with methylamine. If you are using a one-pot approach, complexities can arise.
-
Causality: If your N-methyl-2-chloroethylamine is not pure and contains impurities like 1,2-dichloroethane, this could lead to undesired side products.
-
Troubleshooting Actions:
-
Purity of Reagents: Ensure the high purity of your starting materials. Distill or recrystallize them if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that could lead to colored impurities or byproducts.
-
Route 2: Reductive Amination
This route typically involves the reaction of phenoxyacetaldehyde with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired N-methyl-2-phenoxyethanamine.
A3: Incomplete conversion in reductive amination is often due to issues with imine formation or the activity of the reducing agent.[4][5]
-
Causality:
-
Imine Equilibrium: The formation of the imine from the aldehyde and amine is a reversible reaction. The water produced must be removed to drive the equilibrium towards the imine.
-
Reducing Agent: The chosen reducing agent might not be potent enough or may decompose under the reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices because they are mild enough not to reduce the starting aldehyde but will reduce the iminium ion.[6]
-
-
Troubleshooting Actions:
-
Water Removal: On a lab scale, a Dean-Stark trap can be used. For larger scale, the use of a dehydrating agent that doesn't interfere with the reaction, or azeotropic distillation might be necessary.
-
pH Control: The rate of imine formation is often pH-dependent. A slightly acidic medium (pH 4-6) is typically optimal to catalyze imine formation without deactivating the amine nucleophile.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for scale-up as it is less toxic than NaBH₃CN and is effective in a variety of solvents.
-
A4: The formation of the tertiary amine is a common issue and arises from the product (the secondary amine) reacting with another molecule of the aldehyde, followed by reduction.
-
Causality: The product, N-methyl-2-phenoxyethanamine, is also a nucleophile and can compete with methylamine in reacting with the phenoxyacetaldehyde. This is particularly problematic if the concentration of the starting aldehyde is high relative to the methylamine.
-
Troubleshooting Actions:
-
Stoichiometry and Addition: Use a slight excess of methylamine. More importantly, add the phenoxyacetaldehyde slowly to the reaction mixture containing the methylamine and the reducing agent. This ensures that the aldehyde concentration is always low, minimizing the chance of it reacting with the product.
-
One-Pot vs. Two-Step: Consider a two-step process where the imine is formed first, and then the reducing agent is added. This can sometimes offer better control over the reaction.
-
Frequently Asked Questions (FAQs)
Q: Which synthesis route is generally preferred for industrial scale-up?
A: Both routes have their merits. The Williamson ether synthesis is a very robust and well-understood reaction.[2][7] However, it may involve harsher conditions (strong bases) and potentially hazardous reagents. Reductive amination is often milder and can be more convergent, but controlling selectivity can be a challenge.[4][5] The choice often depends on factors like cost of starting materials, desired purity profile, and available equipment.
Q: What are the primary safety concerns when scaling up this synthesis?
A:
-
Flammability: Many organic solvents used (e.g., THF, DMF) are flammable. Ensure proper grounding of equipment to prevent static discharge.[8]
-
Corrosivity and Toxicity: Reagents like sodium hydride (if used to make the phenoxide) are highly reactive and corrosive. Methylamine is a toxic and flammable gas. Phenol is toxic and corrosive. Work in a well-ventilated area and use appropriate personal protective equipment (PPE) such as splash goggles, lab coat, and gloves.[9][10]
-
Exothermic Reactions: Both synthetic routes can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with good temperature control and plan for emergency cooling.
Q: How can I effectively monitor the progress of the reaction?
A:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress and can also help in identifying the formation of byproducts.
Q: What are the recommended storage conditions for N-methyl-2-phenoxyethanamine?
A: N-methyl-2-phenoxyethanamine should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[8][9]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
Step 1: Preparation of Sodium Phenoxide
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.
-
Add sodium hydroxide (1.1 equivalents) to the toluene.
-
Slowly add phenol (1.0 equivalent) to the suspension.
-
Heat the mixture to reflux and remove the water formed via a Dean-Stark trap.
-
Once all the water has been removed, cool the resulting slurry of sodium phenoxide to room temperature.
Step 2: Ether Formation
-
Add a polar aprotic solvent such as DMF to the sodium phenoxide slurry.
-
Slowly add N-methyl-2-chloroethylamine hydrochloride (1.05 equivalents) to the mixture. The addition should be controlled to maintain the reaction temperature below 50°C.
-
After the addition is complete, heat the mixture to 60-70°C and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination
Step 1: Imine Formation and Reduction
-
To a jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add methanol and an aqueous solution of methylamine (1.2 equivalents).
-
Cool the solution to 0-5°C.
-
In a separate vessel, dissolve phenoxyacetaldehyde (1.0 equivalent) in methanol.
-
Slowly add the phenoxyacetaldehyde solution to the methylamine solution, maintaining the temperature below 10°C.
-
Stir the mixture for 1-2 hours at this temperature to allow for imine formation.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
Step 2: Work-up and Purification
-
Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic (be cautious of hydrogen gas evolution).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a 2M sodium hydroxide solution to a pH > 12.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent to yield the crude product, which can be further purified by vacuum distillation.
Data Presentation
| Parameter | Williamson Ether Synthesis | Reductive Amination |
| Primary Reagents | Sodium phenoxide, N-methyl-2-chloroethylamine | Phenoxyacetaldehyde, Methylamine |
| Solvent | Toluene, DMF, DMSO[1] | Methanol, Ethanol |
| Reducing Agent | N/A | Sodium borohydride, Sodium triacetoxyborohydride[6] |
| Temperature | 60-80°C | 0-25°C |
| Key Challenge | Competing E2 elimination[2] | Over-alkylation to tertiary amine |
| Safety | Strong base, corrosive reagents | Toxic amine, flammable solvents |
Visualizations
Caption: Williamson Ether Synthesis Pathway.
Caption: Reductive Amination Pathway.
Caption: General Troubleshooting Workflow.
References
- Material Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (2018). Professor Dave Explains via YouTube.
- Williamson Ether Synthesis. (2014).
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025).
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination. (2023). Organic Chemistry with Lluís Llorens Palomo via YouTube.
- N-Methyl-2-Pyrrolidone - SAFETY D
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com [carlroth.com]
Technical Support Center: Navigating Emulsion Challenges in the Workup of N,N-Dimethyl-2-phenoxyethanamine
Welcome to the technical support center for the synthesis and purification of N,N-Dimethyl-2-phenoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenging emulsion formation during the aqueous workup of this compound. Here, we provide in-depth troubleshooting strategies, preventative measures, and answers to frequently asked questions to ensure a more efficient and successful purification process.
Understanding the Challenge: Why Emulsions Form
Emulsion formation is a common hurdle in the workup of N,N-Dimethyl-2-phenoxyethanamine, particularly following its synthesis via the Williamson ether synthesis. An emulsion is a stable mixture of two immiscible liquids, in this case, the organic solvent containing your product and the aqueous wash solution. Several factors inherent to this specific workup can contribute to their formation:
-
Residual Phenolate: Unreacted sodium phenoxide from the Williamson ether synthesis is a soap-like molecule that can act as a surfactant, stabilizing the emulsion.
-
The Amine Product Itself: N,N-Dimethyl-2-phenoxyethanamine, being a tertiary amine, possesses both a hydrophilic (the amine) and a lipophilic (the phenoxyethyl group) portion. Under certain pH conditions, it can act as a surfactant, exacerbating the problem.
-
Fine Particulates: Finely dispersed inorganic salts, such as sodium halides formed as a byproduct of the synthesis, can accumulate at the interface of the two layers and stabilize emulsions.
-
Vigorous Agitation: Excessive shaking of the separatory funnel, especially with basic solutions, can create a large surface area between the two phases, promoting emulsion formation.
This guide will provide a systematic approach to both preventing and breaking these stubborn emulsions.
Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
When faced with a persistent emulsion, a methodical approach is key. The following workflow outlines a series of interventions, from the least to the most disruptive.
Caption: Troubleshooting workflow for emulsion formation.
Detailed Troubleshooting Protocols
| Method | Principle | Protocol | Pros | Cons |
| Patience & Gentle Agitation | Allows droplets to coalesce under gravity. Mechanical disruption of the interfacial layer. | 1. Let the separatory funnel stand undisturbed for 15-30 minutes. 2. If no separation occurs, gently swirl the funnel or stir the emulsion layer with a glass rod. | Non-invasive, requires no additional reagents. | May not be effective for stable emulsions. |
| Salting Out (Brine Wash) | Increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and promoting phase separation.[1][2] | 1. Prepare a saturated aqueous solution of NaCl (brine). 2. Add a volume of brine equal to 10-20% of the aqueous layer to the separatory funnel. 3. Gently rock or swirl the funnel. Avoid vigorous shaking. 4. Allow the layers to separate. | Highly effective for many common emulsions. Inexpensive. | Can sometimes make the aqueous layer denser than the organic layer, causing layer inversion. |
| pH Adjustment | Alters the charge and solubility of the amine product and acidic/basic impurities that may be acting as surfactants.[2] | 1. Based on the predicted pKa of ~8.8-9.75 for similar amines, ensure the aqueous layer is sufficiently basic (pH > 11) to keep the amine in its freebase form and in the organic layer. 2. If unreacted phenol is suspected, a basic wash (e.g., 1M NaOH) will convert it to the water-soluble phenoxide. 3. If the emulsion persists in a basic wash, cautiously add dilute HCl to bring the pH to neutral or slightly acidic, which may disrupt an emulsion stabilized by basic species. | Can be very effective by directly addressing the chemical cause of the emulsion. | Risk of product degradation if it is sensitive to acid or base. Requires careful monitoring of pH. |
| Addition of a Different Solvent | Changes the polarity of the organic phase, which can disrupt the emulsion. | 1. Add a small amount (5-10% of the organic layer volume) of a different organic solvent that is miscible with your primary solvent but has a different polarity (e.g., adding ethanol to a diethyl ether extraction). | Can be effective for stubborn emulsions. | May complicate solvent removal later. The added solvent must be chosen carefully. |
| Filtration through Celite® | Physically removes fine solid particles that can stabilize an emulsion.[3] | 1. Prepare a small plug of Celite® in a Hirsch or Buchner funnel. 2. Wet the Celite® with the organic solvent used in the extraction. 3. Carefully pour the entire emulsified mixture through the Celite® pad, with gentle suction if necessary. 4. The filtrate should separate into two distinct layers. | Very effective for emulsions stabilized by particulates. | Can be slow. Potential for some product loss on the filter aid. |
| Centrifugation | Applies a strong force to accelerate the separation of the dispersed droplets.[4][5] | 1. For small-scale workups, transfer the emulsified mixture to centrifuge tubes. 2. Centrifuge for 5-10 minutes. 3. The layers should be clearly separated, and any solid material will be at the bottom of the tube. | Often a definitive method for breaking emulsions. | Requires access to a centrifuge and is only practical for smaller volumes. |
Frequently Asked Questions (FAQs)
Q1: I'm about to perform the workup for my N,N-Dimethyl-2-phenoxyethanamine synthesis. How can I prevent an emulsion from forming in the first place?
A1: Prevention is always the best strategy. Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times. This is often sufficient for extraction without creating a stable emulsion.[4]
-
Initial Brine Wash: Before any other aqueous washes, consider washing the organic layer with saturated brine. This can help to remove some water-soluble impurities and decrease the likelihood of emulsion formation in subsequent washes.
-
Ensure Complete Reaction: Make sure your Williamson ether synthesis has gone to completion to minimize the amount of unreacted phenoxide.
-
Solvent Choice: While diethyl ether is common, other solvents like methyl tert-butyl ether (MTBE) or ethyl acetate may be less prone to emulsion formation in your system.
Q2: I used a 1M NaOH wash to remove unreacted phenol and now I have a severe emulsion. What happened and what should I do?
A2: The combination of a basic aqueous solution and vigorous shaking is a common cause of emulsions, especially with amine products.[6] The sodium phenoxide formed is a surfactant, and the basic conditions ensure your amine product is in its freebase form, which can also contribute to stabilizing the emulsion.
Your first steps should be:
-
Allow the mixture to stand for at least 20 minutes.
-
If it doesn't separate, add a significant portion of saturated brine and gently rock the funnel. The increased ionic strength will likely break the emulsion.
-
If the emulsion persists, filtering through a pad of Celite® is an excellent next step to remove any fine particulates that may be stabilizing the emulsion.
Q3: I've tried adding brine and it didn't work. My product is stable to acid. Can I adjust the pH?
A3: Yes. Since the predicted pKa of similar tertiary amines is in the range of 8.8-9.75, your product is protonated at acidic pH.[7] By carefully adding dilute HCl (e.g., 1M) to the aqueous layer until the pH is acidic (e.g., pH 2-3), your amine product will move into the aqueous layer as the hydrochloride salt. This will drastically change the composition at the interface and should break the emulsion. You can then separate the layers, wash the organic layer (which now contains neutral impurities), and then re-basify the aqueous layer containing your product with NaOH to a pH > 11. Finally, you can re-extract your free-based amine product with fresh organic solvent. This acid-base extraction is a powerful purification technique as well as an effective way to break emulsions.
Caption: Acid-base extraction workflow to break emulsions.
Recommended Workup Protocol for N,N-Dimethyl-2-phenoxyethanamine
This protocol is designed to minimize the risk of emulsion formation.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., acetone, DMF) under reduced pressure.
-
Partitioning: Dissolve the residue in a suitable extraction solvent (e.g., diethyl ether or MTBE) and an equal volume of water. Transfer to a separatory funnel.
-
Basic Wash: Add 1M NaOH solution to the separatory funnel. Do not shake vigorously. Gently invert the funnel 5-7 times, venting frequently. This step is to remove any unreacted phenol. Drain the aqueous layer. Repeat this wash once more.
-
Water Wash: Wash the organic layer with water using the same gentle inversion technique.
-
Brine Wash: Perform a final wash with saturated NaCl solution (brine) to help remove dissolved water and break any minor emulsions that may have started to form.
-
Drying and Concentration: Drain the organic layer into a flask containing a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir for 10-15 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude N,N-Dimethyl-2-phenoxyethanamine.
By understanding the underlying causes of emulsion formation and applying these systematic troubleshooting and preventative strategies, you can significantly improve the efficiency and success of your N,N-Dimethyl-2-phenoxyethanamine workup.
References
-
ChemBK. N,N-Dimethyl-2-phenylethanamine - Physico-chemical Properties. ChemBK. Accessed January 11, 2026. [Link].
-
Rawyler, A. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. Published November 7, 2014. [Link].
-
Biotage. Tackling emulsions just got easier. Biotage. Published January 17, 2023. [Link].
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Accessed January 11, 2026. [Link].
-
Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Published February 25, 2024. [Link].
-
Salager, J.L., et al. Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. ResearchGate. Published January 2003. [Link].
-
Frontier, A. Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Accessed January 11, 2026. [Link].
Sources
Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of N-methyl-2-phenoxyethanamine
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot unknown peaks in the NMR spectrum of N-methyl-2-phenoxyethanamine. This document provides a structured approach to impurity identification, drawing from established analytical principles and practical laboratory experience.
Introduction
N-methyl-2-phenoxyethanamine is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Ensuring its purity is paramount for the successful outcome of subsequent synthetic steps and the safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation and purity assessment. However, the appearance of unknown peaks in the NMR spectrum can be a significant challenge. This guide will walk you through a logical workflow to identify the source of these extraneous signals.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when unexpected peaks are observed in the NMR spectrum of N-methyl-2-phenoxyethanamine.
Q1: I see some small peaks in my ¹H NMR spectrum that I can't assign to my product. What is the first thing I should check?
A1: The first step is to check for common and often benign sources of contamination. These include:
-
Residual Solvents: Even after drying under high vacuum, residual solvents from your reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexanes) can persist.
-
Water: A broad singlet, typically in the 1.5-4.5 ppm range in CDCl₃, can indicate the presence of water.
-
Silicone Grease: If you used silicone grease on your glassware joints, you might see a singlet around 0 ppm.
Cross-reference the chemical shifts of your unknown peaks with published tables of common NMR impurities.[1][2]
Q2: I've ruled out common solvents. What are the likely sources of impurities related to the synthesis of N-methyl-2-phenoxyethanamine?
A2: The impurities will largely depend on your synthetic route. The two most common methods for synthesizing N-methyl-2-phenoxyethanamine are the Williamson ether synthesis and reductive amination.
-
For Williamson Ether Synthesis:
-
Unreacted Starting Materials: Phenol and a 2-halo-N-methylethanamine derivative.
-
Side Products: Elimination (E2) of the alkyl halide is a common side reaction, which would lead to the formation of an alkene.[2][3]
-
C-Alkylated Products: Phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation.[4]
-
-
For Reductive Amination:
-
Unreacted Starting Materials: Phenoxyacetaldehyde and methylamine.
-
Imine Intermediate: Incomplete reduction can leave the intermediate imine.
-
Over-alkylation: The product, a secondary amine, can react further to form a tertiary amine.[5][6]
-
Reduced Starting Material: The reducing agent might reduce the starting aldehyde to the corresponding alcohol (2-phenoxyethanol).[6][7]
-
Q3: The integration of an unknown peak is very low. Can I ignore it?
A3: This depends on the context of your work. For early-stage research, a minor impurity might be acceptable. However, in drug development, even trace impurities need to be identified and quantified. A small peak could represent a potent side product or a catalyst residue that could interfere with subsequent reactions or have toxicological implications.
Q4: How can I confirm if a peak corresponds to an N-H proton?
A4: The N-H proton of a secondary amine can be broad and its chemical shift can be variable. To confirm its presence, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, and the corresponding peak will disappear or significantly diminish in intensity.
Troubleshooting Guide: A Systematic Approach to Peak Identification
When faced with an unidentifiable peak, a systematic approach is key. The following troubleshooting workflow will guide you through the process of identification.
Caption: A workflow for identifying unknown NMR peaks.
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Labile Protons
Objective: To confirm the presence of N-H protons.
Materials:
-
NMR sample of N-methyl-2-phenoxyethanamine in a deuterated solvent (e.g., CDCl₃).
-
Deuterium oxide (D₂O).
-
NMR tube and cap.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of D₂O to the NMR tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Allow the sample to stand for 1-2 minutes.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates a labile proton (e.g., N-H).
Protocol 2: Spiking the NMR Sample
Objective: To confirm the identity of a suspected impurity by adding a pure standard of that substance to the NMR sample.
Materials:
-
NMR sample of N-methyl-2-phenoxyethanamine.
-
A pure sample of the suspected impurity (e.g., phenol, 2-phenoxyethanol).
-
NMR tube and cap.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Dissolve a small, known amount of the suspected impurity in the same deuterated solvent used for your sample.
-
Add a small aliquot of this standard solution to your NMR tube.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: If the intensity of the unknown peak increases without the appearance of new peaks at that chemical shift, the identity of the impurity is confirmed.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts for N-methyl-2-phenoxyethanamine and potential impurities. Note that actual chemical shifts can vary slightly depending on the solvent and concentration.
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-methyl-2-phenoxyethanamine | |||
| Ar-H | 6.8 - 7.3 | 114-160 | Complex multiplet |
| O-CH₂ | ~4.1 | ~68 | Triplet |
| N-CH₂ | ~2.9 | ~50 | Triplet |
| N-CH₃ | ~2.5 | ~36 | Singlet |
| N-H | Variable (broad) | - | Disappears with D₂O |
| Potential Impurities | |||
| Phenol | 6.8 - 7.3 (Ar-H), 4.5-8 (OH) | 115-156 | OH is a broad singlet |
| 2-Phenoxyethanol | 6.8 - 7.3 (Ar-H), ~4.1 (O-CH₂), ~3.9 (HO-CH₂) | 114-160, ~69, ~61 | |
| Phenoxyacetaldehyde | 6.8 - 7.3 (Ar-H), ~4.6 (O-CH₂), ~9.8 (CHO) | 114-160, ~73, ~199 | Aldehyde proton is a singlet |
| Methylamine | ~2.4 | ~27 | May be a broad singlet |
Advanced Troubleshooting: 2D NMR and Mass Spectrometry
If the above methods do not lead to a conclusive identification, more advanced techniques are necessary.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of a molecule.
-
-
Mass Spectrometry (MS):
-
Coupling your separation technique (e.g., GC or LC) with a mass spectrometer (GC-MS or LC-MS) can provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can give the exact molecular formula, which is often sufficient for definitive identification when combined with NMR data.
-
Conclusion
Identifying unknown peaks in an NMR spectrum is a common challenge in chemical synthesis. By following a systematic approach that begins with checking for common contaminants, analyzing the synthetic route for potential side products, and employing confirmatory experimental techniques, researchers can confidently identify impurities. This ensures the quality and purity of N-methyl-2-phenoxyethanamine for its intended applications in research and development.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. jk-sci.com [jk-sci.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
enhancing the stability of N,N-Dimethyl-2-phenoxyethanamine for long-term studies
Technical Support Center: N,N-Dimethyl-2-phenoxyethanamine Stability
A Guide for Researchers in Long-Term Studies
Welcome to the technical support center for N,N-Dimethyl-2-phenoxyethanamine. As Senior Application Scientists, we understand that the integrity of your compound is paramount for the validity and reproducibility of long-term research. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you enhance and monitor the stability of N,N-Dimethyl-2-phenoxyethanamine throughout your experiments.
Section 1: Understanding the Inherent Stability of N,N-Dimethyl-2-phenoxyethanamine
This section addresses the fundamental chemical properties of the molecule and the most probable pathways of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of N,N-Dimethyl-2-phenoxyethanamine that can influence its long-term stability?
N,N-Dimethyl-2-phenoxyethanamine possesses three key functional groups that are central to its reactivity and potential instability:
-
Tertiary Amine (-N(CH₃)₂): This group is basic and serves as a primary site for oxidation. The lone pair of electrons on the nitrogen atom is susceptible to reaction with oxidizing agents, leading to the formation of N-oxides.[1][2] While tertiary amines are generally more thermally stable than primary or secondary amines, their basicity makes them sensitive to pH.[3][4]
-
Ether Linkage (-CH₂-O-Ar): The ether bond can be susceptible to cleavage under harsh acidic conditions.[5] Furthermore, ethers can slowly react with atmospheric oxygen to form peroxides, especially during long-term storage, although the presence of the aromatic ring can influence this reactivity.
-
Aromatic Phenoxy Group (-O-C₆H₅): The aromatic ring is a chromophore, meaning it can absorb ultraviolet (UV) light. This absorption of light energy can lead to photodegradation, a process where the molecule is altered or broken down by light.[6][7]
Q2: What are the most likely degradation pathways I should be aware of during my long-term studies?
Based on the molecule's structure, three primary degradation pathways should be considered: oxidation, hydrolysis, and photodegradation. Each is triggered by different environmental factors.
-
Oxidative Degradation: This is often the most significant concern for tertiary amines.[2] Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of N,N-Dimethyl-2-phenoxyethanamine N-oxide.[1] This conversion introduces a polar functional group, which will significantly alter the compound's properties.
-
Hydrolytic Degradation: While the phenoxy ether linkage is more stable than an alkyl ether, it can still undergo acid-catalyzed hydrolysis, especially at low pH.[5][8] This would cleave the molecule into phenol and N,N-dimethyl-ethanolamine.
-
Photodegradation: If solutions or the solid compound are exposed to light, particularly UV light, degradation can occur.[6] The aromatic ring can absorb this energy, leading to the formation of reactive radical species that can trigger a cascade of decomposition reactions.[9]
Caption: Primary degradation pathways for N,N-Dimethyl-2-phenoxyethanamine.
Q3: How do common experimental parameters like pH, temperature, and light affect stability?
-
pH: The stability of the compound in solution is highly pH-dependent.[10] Acidic conditions (pH < 4) may accelerate the hydrolysis of the ether bond.[5] In contrast, the tertiary amine group itself is more stable in a protonated state (at lower pH), which can protect it from oxidation. Therefore, an optimal pH buffer (typically in the weakly acidic to neutral range, e.g., pH 5-7) must be carefully selected to balance these opposing effects.
-
Temperature: Higher temperatures accelerate all chemical reactions, including degradation.[11] For long-term storage, it is crucial to keep the compound at low, controlled temperatures as recommended by stability testing guidelines.[12][13]
-
Light: As mandated by ICH Q1B guidelines, photostability testing is critical for photosensitive compounds.[6][14] Exposure to ambient laboratory light or sunlight can provide the energy needed to initiate degradation.[7]
Section 2: Proactive Stabilization Strategies
This section provides actionable strategies and best practices to minimize degradation during storage and experimentation.
Control of Environmental Factors
The most effective way to ensure stability is to control the compound's environment.
-
Temperature Control: Store the solid compound and its stock solutions according to established stability testing guidelines. Unless data indicates otherwise, storage at -20°C or -70°C is recommended for long-term preservation.[12]
| Storage Condition | Temperature | Relative Humidity | Typical Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% or 65% RH ± 5% | 12+ months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% | 6 months |
| Refrigerated | 5°C ± 3°C | N/A | 12+ months |
| Frozen | -20°C ± 5°C or -70°C | N/A | 12+ months |
| Caption: Summary of storage conditions for stability testing based on ICH Guidelines.[13][15] |
-
Photoprotection: Always protect the compound, both in solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil.[7][16] Conduct experiments under subdued lighting conditions whenever possible.
-
Inert Atmosphere: To prevent oxidation, minimize exposure to atmospheric oxygen. For highly sensitive experiments or long-term solution storage, overlay the solution with an inert gas like argon or nitrogen. When preparing solutions, using solvents that have been degassed (e.g., by sparging with nitrogen) is a highly effective practice.
Formulation and Solution-Based Stabilization
-
pH and Buffer Selection: The choice of buffer is critical. Avoid highly acidic or basic conditions. A buffer system in the pH 5-7 range is a good starting point. The protonation state of the tertiary amine can influence its degradation, so maintaining a consistent pH is key.[17]
-
Use of Antioxidants: For applications where oxidative degradation is a primary concern, the addition of an antioxidant to the formulation can be highly beneficial.[18] Antioxidants work by scavenging free radicals or reacting with oxidizing agents before they can damage the target compound.[19][20]
| Antioxidant Class | Examples | Mechanism of Action | Primary Use Case |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical Scavenger (H-atom donor) | Protection against auto-oxidation in organic solutions. |
| Aromatic Amines | Diphenylamine derivatives | Radical Scavenger | High-temperature applications, often used in polymers and lubricants.[21] |
| Thioethers | Dilauryl thiodipropionate | Hydroperoxide Decomposer | Works synergistically with primary antioxidants like phenols. |
| Vitamins | Ascorbic Acid (Vitamin C), Tocopherol (Vitamin E) | Radical Scavenger | Often used in aqueous and lipid-based formulations, respectively.[19] |
| Caption: Common antioxidants for stabilizing organic compounds. |
Section 3: Monitoring Stability & Troubleshooting
A robust stability program requires both proactive measures and a reliable method for detecting degradation.
Analytical Methods for Stability Assessment
Q4: How can I effectively monitor the degradation of N,N-Dimethyl-2-phenoxyethanamine and quantify its stability over time?
A stability-indicating analytical method is essential. This is a validated quantitative method that can accurately measure the decrease in the active compound's concentration and the increase of its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability studies.[22] A reverse-phase HPLC method with UV detection is typically suitable for aromatic compounds like this one.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and semi-volatile compounds and can be used to identify and quantify degradation products.[23][24]
-
Other Techniques: Depending on the specific degradation products, other methods like Ion Chromatography (IC) or Capillary Electrophoresis (CE) may also be applicable.[23]
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the general workflow for developing a method to separate the parent compound from its potential degradants.
Caption: Workflow for developing a stability-indicating HPLC method.
-
Forced Degradation: Intentionally degrade the compound under harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light exposure per ICH Q1B) to generate a mixture of the parent compound and its degradation products.[25][26]
-
Initial Method Scouting:
-
Column: Start with a standard C18 column.
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 20mM phosphate buffer, pH 6.0) and an organic solvent (acetonitrile or methanol).
-
Detection: Use a UV detector set to the λmax of N,N-Dimethyl-2-phenoxyethanamine.
-
-
Analysis and Optimization: Inject the mixture of degraded samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient slope, pH of the mobile phase, and organic solvent to optimize resolution.
-
Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.
Troubleshooting Guide
Q5: I see new, unexpected peaks appearing in my chromatograms over time. What could they be?
-
Early Eluting Peaks: These are typically more polar than the parent compound. A likely candidate is the N-oxide derivative , which is significantly more polar. Another possibility is hydrolysis products like phenol.
-
Late Eluting Peaks: These are less common but could indicate the formation of dimers or other less polar species, possibly from radical reactions during photodegradation.
-
Action Plan: Use mass spectrometry (LC-MS) to identify the molecular weight of the unknown peaks. This is the most direct way to confirm their identity and degradation pathway.
Q6: The concentration of my stock solution is decreasing, but I don't see any major degradation peaks. What should I check?
-
Adsorption: The compound may be adsorbing to the surface of the storage container. Test different container materials (e.g., polypropylene vs. borosilicate glass).
-
Evaporation: Ensure your container is sealed properly to prevent solvent evaporation, which would artificially increase the concentration. For long-term storage, use vials with high-quality septa or screw caps.
-
Precipitation: If the solution was stored at a low temperature, the compound may have precipitated out of solution. Ensure the solution is brought to room temperature and vortexed thoroughly before use.
Q7: My experiment is extremely sensitive to oxidation. What are the most critical best practices?
-
Solvent Preparation: Always use high-purity solvents. Before preparing your stock solution, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Inert Handling: Perform all dilutions and transfers in a glove box or under a gentle stream of inert gas.
-
Antioxidant Addition: If compatible with your experimental system, add a suitable antioxidant like BHT at a low concentration (e.g., 0.01%).
-
Storage: Store aliquots of the solution in sealed vials under an inert atmosphere in the dark at -70°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
References
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Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
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Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. Available at: [Link]
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The metabolism of tertiary amines. PubMed. Available at: [Link]
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A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Available at: [Link]
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Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]
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Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information (PMC). Available at: [Link]
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Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at: [Link]
-
of degradation products of some common amines determined by the different methods of GC. ResearchGate. Available at: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. LinkedIn. Available at: [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]
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Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. Available at: [Link]
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Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. National Center for Biotechnology Information (PMC). Available at: [Link]
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Degradation of tertiary amines via aminimines. The Journal of Organic Chemistry. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research (ACS Publications). Available at: [Link]
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Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. Available at: [Link]
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Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. Available at: [Link]
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Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Center for Biotechnology Information (PMC). Available at: [Link]
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What is the pH of a tertiary amine? Quora. Available at: [Link]
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The Chemistry of Stable Phenoxy Radicals. Chemical Reviews (ACS Publications). Available at: [Link]
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Phenol ether. Wikipedia. Available at: [Link]
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Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available at: [Link]
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PHENOXYETHANOL (ETHYLENE GLYCOL PHENYL ETHER). Ataman Kimya. Available at: [Link]
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What Is The Role Of Amine Type Antioxidants In Lubricating Oils? Henan Minglan Chemical Co.,Ltd. Available at: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]
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Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
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Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
N,N-Dimethyl-2-phenoxyethanamine hydrochloride | C10H16ClNO. PubChem. Available at: [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. Available at: [Link]
-
Phenoxyethanol | C8H10O2. PubChem. Available at: [Link]
-
N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Chemsrc. Available at: [Link]
-
Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). PubChem. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Meet the expert: The Importance of Photostability Testing. Sampled. Available at: [Link]
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CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Pharmaffiliates. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HDAC Inhibitor Precursors: N-methyl-2-phenoxyethanamine vs. Established Starting Materials
Authored by a Senior Application Scientist
Abstract
Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of epigenetic modulators with significant therapeutic applications, particularly in oncology. The efficacy, selectivity, and novelty of an HDAC inhibitor are fundamentally linked to its molecular architecture, which is, in turn, dictated by the synthetic precursors from which it is built. This guide provides an in-depth comparison of N-methyl-2-phenoxyethanamine as a potential precursor against the established starting materials for FDA-approved HDAC inhibitors like Vorinostat, Panobinostat, and Belinostat. We will dissect the synthetic strategies, structure-activity relationships, and resulting biological performance, offering a comprehensive resource for researchers in drug discovery and chemical biology.
Introduction: The Central Role of HDACs and Their Inhibition
Histone Deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2][3] The dysregulation of HDAC activity is a hallmark of many cancers, making these enzymes a prime target for therapeutic intervention.[4]
HDAC inhibitors (HDACis) disrupt this process, promoting histone hyperacetylation, relaxing chromatin, and reactivating tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] The archetypal HDAC inhibitor pharmacophore consists of three key components, a model that guides the design and synthesis of new chemical entities.[7][8]
Figure 2: Simplified comparison of a hypothetical synthetic workflow from a simple cap precursor versus an established route for Vorinostat.
Performance Comparison of Resulting Inhibitors
The ultimate measure of a precursor's value is the performance of the inhibitor it produces. The inhibitors derived from the established precursors have well-characterized and potent activity, setting a high benchmark for any new compound.
| Inhibitor | Typical Precursor(s) | Class | Potency (IC50 / Ki) | Key Biological Effects | References |
| Vorinostat (SAHA) | Suberic Acid, Aniline | Pan-HDAC Inhibitor | HDAC1 Ki: ~7 nM; Inhibits Class I & IIb | Induces apoptosis; approved for cutaneous T-cell lymphoma (CTCL). | [9][10][11] |
| Panobinostat (LBH589) | (E)-methyl 3-[4-(chloromethyl) phenyl]acrylate, Indole-ethylamine derivative | Pan-HDAC Inhibitor | Pan-HDAC IC50: ~5 nM | Induces cell cycle arrest and apoptosis; approved for multiple myeloma. | [12][13][14][15] |
| Belinostat (PXD101) | 3-Aminobenzoic acid derivatives | Pan-HDAC Inhibitor | Pan-HDAC IC50: ~27 nM | Induces apoptosis; approved for peripheral T-cell lymphoma (PTCL). | [16] |
| Romidepsin (FK228) | Fermentation / Complex peptide precursors | Class I Selective Inhibitor | HDAC1 IC50: 36 nM; HDAC2 IC50: 47 nM | Potent apoptosis inducer; approved for CTCL and PTCL. | [17][18] |
| Derivatives from Phenoxyethanamine | N-methyl-2-phenoxyethanamine | Varies (often Pan-HDAC) | Varies widely based on linker and ZBG | Exploratory; SAR studies aim to optimize potency and selectivity. | N/A |
Experimental Protocols
To provide a practical context, we describe a representative synthetic step and a standard biological assay.
Protocol: Synthesis of a Hydroxamic Acid from a Carboxylic Acid Precursor
This protocol is a generalized final step for converting a carboxylic acid intermediate (which would be synthesized from a precursor like suberanilic acid) into the final hydroxamic acid, the critical zinc-binding group.
Objective: To convert a terminal carboxylic acid group on an HDAC inhibitor scaffold to a hydroxamic acid.
Materials:
-
Carboxylic acid intermediate (1.0 eq)
-
Ethyl chloroformate or CDI (Carbonyldiimidazole) (1.1 eq)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.2 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., TEA, 1.2 eq) to the solution, followed by the dropwise addition of the activating agent (e.g., ethyl chloroformate, 1.1 eq).
-
Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of a mixed anhydride or an acyl imidazole intermediate occurs.
-
Preparation of Hydroxylamine Solution: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in methanol. Neutralize it by adding a methanolic solution of KOH until the pH is approximately 8-9. This generates the free hydroxylamine base.
-
Coupling Reaction: Add the freshly prepared hydroxylamine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final hydroxamic acid-containing HDAC inhibitor.
Causality: The activation of the carboxylic acid (Step 1-3) is essential to make it more electrophilic and susceptible to nucleophilic attack by the hydroxylamine. Using a free base form of hydroxylamine (Step 4) is crucial as the hydrochloride salt is not sufficiently nucleophilic. The aqueous work-up (Step 8) removes unreacted reagents and salts, and the final purification step (Step 10) ensures the high purity required for biological testing.
Protocol: In Vitro Fluorogenic HDAC Activity/Inhibition Assay
This protocol describes a common method to determine the IC₅₀ value of a synthesized compound against a specific HDAC isoform.
Objective: To measure the enzymatic activity of an HDAC enzyme in the presence of varying concentrations of an inhibitor to determine its potency (IC₅₀).
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compound (inhibitor) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence capability (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide range (e.g., from 100 µM to 1 pM).
-
Reaction Setup: In the wells of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Test inhibitor at various concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank.
-
Recombinant HDAC enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for 60-90 minutes. During this time, the HDAC enzyme will deacetylate the substrate.
-
Reaction Termination and Development: Add the developer solution to each well. [10]The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. The stop solution also contains a potent HDACi to ensure the reaction is terminated completely. [10]7. Final Incubation: Incubate at room temperature for 15-30 minutes to allow for complete development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity on a microplate reader (Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to calculate the IC₅₀ value.
-
Figure 3: Workflow for a typical in vitro HDAC inhibition assay.
Conclusion and Future Outlook
The selection of a precursor is a foundational decision in the synthesis of novel HDAC inhibitors. While established precursors for drugs like Vorinostat and Panobinostat provide validated and highly optimized pathways to potent inhibitors, they offer less flexibility for exploring novel chemical space.
N-methyl-2-phenoxyethanamine, as a representative of simple, adaptable "cap" precursors, serves a different but equally important role. It is an ideal starting point for discovery campaigns, allowing for the rapid generation of diverse compound libraries to probe SAR and identify new pharmacophores. The synthetic routes may be longer than some established methods, but the potential for discovering novel inhibitors with improved selectivity or unique properties is significant.
Ultimately, the choice of precursor depends on the strategic goal: leveraging established, efficient routes to create analogs of known inhibitors, or utilizing flexible building blocks to innovate and discover the next generation of epigenetic therapeutics.
References
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BenchChem. (n.d.). Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7. Retrieved from [1]2. ResearchGate. (2025). In vitro assays for the determination of histone deacetylase activity. Retrieved from [19]3. Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Retrieved from [20]4. PubMed Central. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. Retrieved from [10]5. PubMed Central. (n.d.). Plants Release Precursors of Histone Deacetylase Inhibitors to Suppress Growth of Competitors. Retrieved from [2]6. ChemicalBook. (n.d.). Panobinostat synthesis. Retrieved from [14]7. MedKoo Biosciences. (n.d.). Romidepsin Synthetic Routes. Retrieved from [17]8. Frontiers in Chemistry. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Retrieved from [7]9. Organic Letters. (n.d.). Improved Total Synthesis of the Potent HDAC Inhibitor FK228 (FR-901228). Retrieved from [5]10. Google Patents. (n.d.). US9162974B2 - Process for the preparation of vorinostat. Retrieved from [21]11. PubMed. (n.d.). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Retrieved from [4]12. PubMed. (n.d.). Biocatalytic synthesis and structure elucidation of cyclized metabolites of the deacetylase inhibitor panobinostat (LBH589). Retrieved from [22]13. ACS Publications. (n.d.). Macrolactamization versus Macrolactonization: Total Synthesis of FK228, the Depsipeptide Histone Deacetylase Inhibitor. Retrieved from [23]14. ResearchGate. (n.d.). Two routes for the synthesis of vorinostat (SAHA)c. Retrieved from [24]15. Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Retrieved from [25]16. New Drug Approvals. (2016). Belinostat (PXD101), a novel HDAC inhibitor. Retrieved from [26]17. Google Patents. (n.d.). US8691534B2 - Preparation of romidepsin. Retrieved from [27]18. ResearchGate. (2018). An Improved and Efficient Synthesis of Panobinostat. Retrieved from [13]19. ResearchGate. (n.d.). Synthetic routes of HDAC inhibitors 58-83. Reagents and conditions. Retrieved from [28]20. World of Molecules. (2014). BELINOSTAT, FAST TRACK, ORPHAN DRUG, A hydroxamate-type inhibitor of histone deacetylase. Retrieved from 21. NIH. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Retrieved from [29]22. MedKoo Biosciences. (n.d.). Belinostat Synthetic Routes. Retrieved from [30]23. Google Patents. (n.d.). Synthesis methods of histone deacetylase inhibitors (hdacis). Retrieved from [6]24. PubMed. (2009). [Structure-activity Relationships of Histone Deacetylase Inhibitors]. Retrieved from [31]25. SpringerLink. (2024). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel. Retrieved from [32]26. PubMed Central. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Retrieved from [8]27. PubMed Central. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Retrieved from [3]28. ResearchGate. (2019). An Overview of HDAC Inhibitors and their Synthetic Routes | Request PDF. Retrieved from [33]29. MDPI. (n.d.). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Retrieved from [34]30. Future Medicinal Chemistry. (n.d.). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Retrieved from [35]31. PubChem. (n.d.). Vorinostat. Retrieved from [9]32. APExBIO. (n.d.). Panobinostat (LBH589) – HDAC Inhibitor. Retrieved from [12]33. PubMed. (2017). Synthesis of Vorinostat and cholesterol conjugate to enhance the cancer cell uptake selectivity. Retrieved from [36]34. ResearchGate. (2009). Structure-activity relationships of histone deacetylase inhibitors. Retrieved from [37]35. Wikipedia. (n.d.). Vorinostat. Retrieved from [38]36. BPS Bioscience. (n.d.). Romidepsin (FK228, depsipeptide) HDAC 27646-1. Retrieved from [18]37. ResearchGate. (n.d.). Structure-activity relationship of HDAC inhibitors. Compound numbers,.... Retrieved from [11]38. Selleck Chemicals. (n.d.). Panobinostat (LBH589) | HDAC Inhibitor | CAS 404950-80-7. Retrieved from [15]39. PubChem. (n.d.). Belinostat. Retrieved from
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A Comparative Analysis of Phenoxyethanamine Derivatives in Neurology: From Bench to Bedside
This guide provides a comprehensive comparative analysis of key phenoxyethanamine derivatives with significant applications in neurology. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and therapeutic applications of these compounds. We will explore the nuances that differentiate these molecules, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction: The Phenoxyethanamine Scaffold in Neuropharmacology
The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of several drugs that modulate monoaminergic systems in the central nervous system (CNS). These compounds typically feature a phenoxy group linked to an ethylamine moiety, a structure that allows for specific interactions with monoamine transporters. By inhibiting the reuptake of key neurotransmitters such as norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA), these derivatives effectively increase the synaptic concentration of these signaling molecules, thereby exerting their therapeutic effects in a range of neurological and psychiatric disorders.
This guide will focus on a comparative analysis of three prominent phenoxyethanamine derivatives: Atomoxetine, Reboxetine, and Nisoxetine. We will also include Venlafaxine, a phenethylamine derivative with a similar mechanism of action, as a crucial comparator to highlight the impact of structural variations on pharmacological activity.
Mechanism of Action: Targeting the Norepinephrine Transporter
The primary molecular target for the phenoxyethanamine derivatives discussed here is the norepinephrine transporter (NET).[1][2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling. Inhibition of NET leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2] This enhanced signaling in brain regions like the prefrontal cortex is believed to underlie the therapeutic effects in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and major depressive disorder.[2][3]
Atomoxetine, for instance, is a selective norepinephrine reuptake inhibitor (SNRI) that binds with high affinity to the NET.[2][4] This selective inhibition of NET in the prefrontal cortex also leads to a secondary increase in dopamine levels in this brain region, as dopamine can also be cleared by NET in areas where dopamine transporters are sparse.[2][3]
dot
Caption: Radioligand Binding Assay Workflow.
In Vivo Microdialysis
This protocol outlines a general procedure for in vivo microdialysis in rodents to measure extracellular neurotransmitter levels in response to drug administration.
Objective: To assess the effect of a phenoxyethanamine derivative on extracellular norepinephrine levels in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Anesthetized or freely moving rodent (rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
Test compound.
Procedure:
-
Surgically implant a guide cannula into the brain region of interest using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for a specified period post-administration.
-
Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ED.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Clinical Perspectives and Future Directions
Phenoxyethanamine derivatives have established themselves as valuable therapeutic agents in neurology and psychiatry. The high selectivity of compounds like atomoxetine and reboxetine for the norepinephrine transporter offers a targeted approach to treating conditions like ADHD and depression, often with a different side effect profile compared to broader-spectrum antidepressants. [4][5] Future research in this area is likely to focus on:
-
Developing derivatives with enhanced selectivity and potency: Fine-tuning the structure to optimize interactions with the transporter binding site could lead to more effective drugs with fewer off-target effects.
-
Exploring novel therapeutic indications: The role of noradrenergic dysfunction in other neurological disorders is an active area of investigation, and these compounds could be repurposed for new applications.
-
Investigating the long-term effects of NET inhibition: A deeper understanding of the neuroadaptive changes that occur with chronic treatment is needed to optimize therapeutic strategies.
Conclusion
The comparative analysis of phenoxyethanamine derivatives highlights the profound impact of subtle molecular modifications on pharmacological activity and clinical utility. From the highly selective research tool nisoxetine to the clinically important drugs atomoxetine and reboxetine, this chemical class continues to be a rich source of neurotherapeutics. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of novel CNS-acting agents.
References
- Schatzberg, A. F. (2000). Clinical efficacy of reboxetine in major depression.
- Dostert, P., Benedetti, M. S., & Guffroy, C. (1997). The antidepressant efficacy of reboxetine in patients with severe depression. Journal of clinical psychopharmacology, 17(4), 263-267.
- Clemow, D. B., & Clemow, D. (2024). What is the mechanism of Atomoxetine Hydrochloride?. Drug Discovery and Development.
- Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
- Marshall, R. J., & Nasmyth, P. A. (1984). Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake. British journal of pharmacology, 83(2), 471-478.
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N,N-Dimethyl-2-phenoxyethanamine: a comparative study of synthesis routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N,N-Dimethyl-2-phenoxyethanamine is a valuable building block in the synthesis of various pharmaceutical agents, including histone deacetylase inhibitors.[1] This guide provides an in-depth, comparative analysis of three primary synthetic routes to this tertiary amine: the classical Williamson ether synthesis, the versatile reductive amination, and the modern Buchwald-Hartwig amination. Each method is evaluated based on its chemical principles, experimental protocol, and key performance indicators to aid in the selection of the most appropriate route for your specific research and development needs.
Introduction to N,N-Dimethyl-2-phenoxyethanamine
N,N-Dimethyl-2-phenoxyethanamine, with the chemical formula C10H15NO, is a tertiary amine featuring a phenoxy group connected to a dimethylaminoethyl moiety.[2][3] Its structural motifs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The tertiary amine can act as a key basic center, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision influenced by factors such as yield, purity, scalability, cost, and reaction conditions. This guide will explore three distinct and widely applicable methods for the synthesis of N,N-Dimethyl-2-phenoxyethanamine.
| Parameter | Williamson Ether Synthesis | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | Phenol, 2-(Dimethylamino)ethyl chloride | Phenoxyacetaldehyde, Dimethylamine | 2-Bromoethoxybenzene, Dimethylamine |
| Key Reagents | Strong base (e.g., NaH, K2CO3) | Reducing agent (e.g., NaBH(OAc)3) | Palladium catalyst, Phosphine ligand, Base |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent |
| Reaction Conditions | Moderate to high temperature | Mild | Mild to moderate temperature |
| Key Advantages | Well-established, cost-effective | High functional group tolerance | Excellent yields, broad substrate scope |
| Key Disadvantages | Can require harsh bases | Aldehyde precursor may be unstable | Catalyst cost and sensitivity |
Route 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a long-established and reliable method for forming ethers.[4] In the context of synthesizing N,N-Dimethyl-2-phenoxyethanamine, this route typically involves the reaction of a phenoxide with an amino alkyl halide.
Causality of Experimental Choices
This method is often chosen for its straightforward nature and the use of readily available and relatively inexpensive starting materials. The key to this reaction is the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with 2-(dimethylamino)ethyl chloride. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions.
Experimental Protocol
Step 1: Formation of Sodium Phenoxide
-
To a stirred solution of phenol (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, slowly add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Step 2: Ether Formation
-
To the solution of sodium phenoxide, add 2-(dimethylamino)ethyl chloride hydrochloride (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.2 eq) to neutralize the hydrochloride salt.
-
Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or distillation to afford N,N-Dimethyl-2-phenoxyethanamine.
Route 2: The Versatile Pathway - Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This route involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine.
Causality of Experimental Choices
This approach offers high functional group tolerance and typically proceeds under mild conditions. The key intermediate, phenoxyacetaldehyde, can be reacted with dimethylamine to form an enamine, which is then reduced in situ. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is critical as it selectively reduces the iminium ion in the presence of the aldehyde.
Experimental Protocol
-
To a stirred solution of phenoxyacetaldehyde (1.0 eq) in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane, add a 2M solution of dimethylamine in THF (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield N,N-Dimethyl-2-phenoxyethanamine.
Route 3: The Modern Method - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. This method allows for the coupling of amines with aryl halides or triflates under relatively mild conditions.
Causality of Experimental Choices
This state-of-the-art method is often employed for its high yields, broad substrate scope, and excellent functional group tolerance. The synthesis of N,N-Dimethyl-2-phenoxyethanamine via this route would involve the coupling of 2-bromoethoxybenzene with dimethylamine. The choice of the palladium catalyst and the phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.
Experimental Protocol
-
To an oven-dried Schlenk tube, add 2-bromoethoxybenzene (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene or dioxane as the solvent, followed by a solution of dimethylamine (2.0 eq) in THF.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to afford N,N-Dimethyl-2-phenoxyethanamine.
Characterization of N,N-Dimethyl-2-phenoxyethanamine
Independent of the synthetic route chosen, the final product should be rigorously characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR Data (CDCl₃, 500 MHz):
-
δ 7.32-7.28 (m, 2H, Ar-H)
-
δ 6.98-6.92 (m, 3H, Ar-H)
-
δ 4.10 (t, J = 5.8 Hz, 2H, O-CH₂)
-
δ 2.75 (t, J = 5.8 Hz, 2H, N-CH₂)
-
δ 2.35 (s, 6H, N-(CH₃)₂)
Expected ¹³C NMR Data (CDCl₃, 125 MHz):
-
δ 158.8 (Ar-C)
-
δ 129.4 (Ar-CH)
-
δ 120.8 (Ar-CH)
-
δ 114.5 (Ar-CH)
-
δ 66.8 (O-CH₂)
-
δ 58.4 (N-CH₂)
-
δ 45.9 (N-(CH₃)₂)
Conclusion
The synthesis of N,N-Dimethyl-2-phenoxyethanamine can be successfully achieved through various methods, each with its own set of advantages and disadvantages. The Williamson ether synthesis represents a cost-effective and well-understood approach, though it may require harsher conditions. Reductive amination offers a milder alternative with high functional group tolerance, contingent on the stability of the aldehyde precursor. The Buchwald-Hartwig amination stands out as a modern and highly efficient method that often provides superior yields and a broad substrate scope, albeit at a higher initial cost for the catalyst system. The ultimate choice of synthesis route will depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
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Chemsrc. (2025). N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination of undecanal 1 a with diethylamine 2 a with dosing.... Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
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Ataman Kimya. (n.d.). Dimethylaminoethanol. Retrieved from [Link]
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MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor. Retrieved from [Link]
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A Comprehensive Guide to Characterizing the Receptor Cross-Reactivity of N-methyl-2-phenoxyethanamine
Introduction: Defining the Pharmacological Landscape of a Novel Moiety
N-methyl-2-phenoxyethanamine is a chemical entity with a structural resemblance to several classes of pharmacologically active agents. Its core structure, featuring a phenoxy ring linked by an ethylamine chain to a secondary amine, suggests potential interactions with receptors and transporters that recognize endogenous monoamines. However, a thorough review of publicly available scientific literature reveals a significant gap in our understanding of its specific receptor binding profile and functional activity.
This guide is designed for researchers, scientists, and drug development professionals who may encounter N-methyl-2-phenoxyethanamine or its structural analogs. Rather than presenting established data, we will provide a comprehensive, field-proven experimental framework for systematically characterizing its primary target affinity and off-target cross-reactivity. We will explain the causality behind each experimental phase, from initial broad-panel screening to functional validation and in-vivo confirmation, ensuring a self-validating and robust pharmacological assessment.
Part 1: Structural Analysis and Rationale for Target Prioritization
The chemical architecture of N-methyl-2-phenoxyethanamine provides critical clues for hypothesizing its potential biological targets. The phenoxyethylamine scaffold is a known pharmacophore that interacts with monoamine systems.
-
Monoamine Transporters (MATs): The structure is analogous to selective norepinephrine reuptake inhibitors (NRIs) like nisoxetine. The monoamine transporters (DAT, NET, and SERT) are therefore high-priority targets.[1][2][3][4]
-
Adrenergic Receptors: The phenoxyethylamine moiety is also present in antagonists of adrenergic receptors, such as phenoxybenzamine. Alpha- and beta-adrenergic receptors should be considered key potential off-targets.
-
Other GPCRs and Ion Channels: Broader screening is essential, as subtle structural features can confer affinity for various G-protein coupled receptors (GPCRs) and ion channels, including serotonergic, dopaminergic, histaminergic, and muscarinic receptors. The N-methyl-D-aspartate (NMDA) receptor is another potential, albeit less probable, target.[5][6][7][8]
Based on this analysis, a logical first step is a broad radioligand binding assay screen to map the affinity landscape of N-methyl-2-phenoxyethanamine across these prioritized target families.
Part 2: Experimental Framework for Cross-Reactivity Profiling
A multi-tiered approach is essential for a complete pharmacological characterization. We begin with high-throughput binding assays to identify potential interactions and progressively move to more complex functional and in-vivo models to understand the physiological consequences of these interactions.
Phase I: Broad-Panel Radioligand Binding Assays
The gold standard for determining the affinity of a compound for a receptor is the competitive radioligand binding assay.[9][10][11][12][13] This technique measures the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor, allowing for the calculation of the inhibition constant (Kᵢ), a direct measure of binding affinity.
Experimental Rationale: The objective here is not to deeply characterize one interaction, but to rapidly and cost-effectively screen N-methyl-2-phenoxyethanamine against a large panel of diverse biological targets. This provides a "fingerprint" of its binding profile and identifies any high-affinity interactions that warrant further investigation.
Protocol 1: Competitive Radioligand Binding Assay Screen
-
Receptor Preparation: Utilize commercially available membrane preparations from cells stably expressing the human recombinant receptor of interest (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic receptors, and monoamine transporters).[12][14]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-nisoxetine for NET), and a range of concentrations of the unlabeled test compound (N-methyl-2-phenoxyethanamine).[9][13]
-
Incubation: Allow the reaction to reach equilibrium. Incubation time and temperature are target-specific and must be optimized (e.g., 60-90 minutes at room temperature or 37°C).[14]
-
Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a cell harvester to filter the plate contents through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[9]
-
Quantification: Place the filter mats into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Simplified Gs-coupled GPCR signaling pathway.
Hypothetical Data Table 2: Functional Activity Profile
| Target | Assay Type | Functional Effect | Potency (IC₅₀/EC₅₀, nM) |
| NET | [³H]-NE Uptake | Inhibition | 45 |
| α₁ₐ Adrenergic | Calcium Flux | Antagonist | 650 |
| 5-HT₂ₐ Serotonin | Calcium Flux | Antagonist | 1,100 |
| H₁ Histamine | Calcium Flux | Antagonist | 950 |
This hypothetical functional data confirms that the primary action is NET inhibition and characterizes the weaker off-target binding interactions as antagonistic.
Phase III: In Vivo Neurochemical Profiling
To understand the integrated physiological effect of the compound's activity at multiple targets, in vivo studies are crucial. In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of a behaving animal. [15][16][17][18][19] Experimental Rationale: Based on the in vitro profile (potent NET inhibition), we hypothesize that systemic administration of N-methyl-2-phenoxyethanamine will selectively increase extracellular levels of norepinephrine in the brain, with minimal effects on dopamine or serotonin.
Protocol 3: In Vivo Microdialysis in Rat Prefrontal Cortex
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). [17]4. Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Compound Administration: Administer N-methyl-2-phenoxyethanamine (e.g., via intraperitoneal injection) and continue collecting dialysate samples for several hours.
-
Sample Analysis: Analyze the dialysate samples for norepinephrine (NE), dopamine (DA), and serotonin (5-HT) content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the mean percent baseline vs. time for each neurotransmitter.
Caption: Experimental workflow for in vivo microdialysis.
Hypothetical Data Table 3: Peak Effect on Extracellular Neurotransmitters in mPFC
| Compound | Dose (mg/kg, i.p.) | Peak ↑ in Norepinephrine (% Baseline) | Peak ↑ in Dopamine (% Baseline) | Peak ↑ in Serotonin (% Baseline) |
| N-methyl-2-phenoxyethanamine | 10 | 350% | 140% | 110% |
| Nisoxetine (Reference) | 10 | 400% | 150% | 120% |
| Vehicle | 0 | 105% | 98% | 102% |
This hypothetical in vivo data would confirm the compound's primary mechanism as a norepinephrine reuptake inhibitor, consistent with the in vitro findings.
Conclusion: Synthesizing a Comprehensive Pharmacological Profile
The systematic, multi-tiered approach outlined in this guide provides a robust framework for de-risking and characterizing novel chemical entities like N-methyl-2-phenoxyethanamine. By progressing from broad, high-throughput binding screens to specific functional assays and finally to integrated in vivo models, researchers can build a comprehensive understanding of a compound's on-target potency and off-target liabilities.
Based on our hypothetical data, N-methyl-2-phenoxyethanamine would be classified as a potent and selective norepinephrine reuptake inhibitor with weak antagonistic activity at α₁ₐ adrenergic, 5-HT₂ₐ, and H₁ receptors at concentrations approximately 15-20 fold higher than its primary target. This profile suggests a clear therapeutic hypothesis but also flags potential off-target effects that would need to be considered in further non-clinical development. This logical, evidence-based progression is fundamental to modern drug discovery and ensures that decisions are based on a solid foundation of scientific integrity.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery. [Link]
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Heal, D. J., & Smith, S. L. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
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Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Trends in Pharmacological Sciences. [Link]
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Wang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
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Buczynski/Gregus Lab. (n.d.). In Vivo Microdialysis. Retrieved from Virginia Tech. [Link]
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Mahan, L. C., & McKernan, R. M. (1995). Radioligand binding methods: practical guide and tips. Methods in Neurosciences. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]
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Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
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Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience. [Link]
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Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
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Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]
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Traynor, J. R., & Sim, L. J. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. [Link]
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Pharmaffiliates. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from Pharmaffiliates. [Link]
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Cheng, J., et al. (2009). Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans. Journal of medicinal chemistry. [Link]
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Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology. [Link]
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Gasser, P. J., et al. (2020). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Frontiers in Pharmacology. [Link]
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Lee, S., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]
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Meguro, H., et al. (1993). Molecular characterization of the family of the N-methyl-D-aspartate receptor subunits. The Journal of biological chemistry. [Link]
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Gründemann, D., et al. (1999). Selective substrates for non-neuronal monoamine transporters. Molecular pharmacology. [Link]
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Schou, M., et al. (2012). Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N'-(3-[3 H]3 methoxy phenyl)-N'-methylguanidine ([3 H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Neurochemistry international. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology. [Link]
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Stroebel, D., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular pharmacology. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized N,N-Dimethyl-2-phenoxyethanamine
In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data stands. For a compound such as N,N-Dimethyl-2-phenoxyethanamine, which serves as a crucial intermediate in the synthesis of pharmacologically active agents, rigorous purity validation is not merely a quality control step but a fundamental requirement for reliable and reproducible research.[1]
This guide provides an in-depth, experience-driven comparison of a newly synthesized batch of N,N-Dimethyl-2-phenoxyethanamine against a certified reference standard. We will eschew a rigid, one-size-fits-all template in favor of a narrative that explains the causality behind our multi-faceted analytical strategy. Our approach is rooted in the principle of orthogonality, where multiple, independent analytical techniques are employed to build a comprehensive and self-validating purity profile. This ensures that any potential impurity, which might be missed by one method, is detected by another.[2]
The Analytical Gauntlet: A Multi-Technique Approach
The purity of an amine compound is best assessed using a combination of spectroscopic and chromatographic techniques.[2][3] For our synthesized N,N-Dimethyl-2-phenoxyethanamine, we will deploy a quartet of powerful analytical tools:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and identify proton and carbon environments.
-
High-Performance Liquid Chromatography (HPLC): To separate the main compound from any non-volatile impurities and quantify its purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Below, we detail the protocols and rationale for each of these essential validation steps.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[4] By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map the precise electronic environment of each atom within the molecule. For purity analysis, the presence of any signals not attributable to the target compound or the deuterated solvent is a direct indication of an impurity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized N,N-Dimethyl-2-phenoxyethanamine and the certified reference standard into separate NMR tubes.
-
Solvent Addition: Add ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard to each tube.
-
Solubilization: Cap the tubes and gently vortex until the samples are fully dissolved.
-
Instrument Setup: Place the sample tube in the NMR spectrometer (e.g., a 600 MHz instrument).[5]
-
Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra at a constant temperature, typically 25°C.[5]
Workflow for NMR Analysis
Purity Quantification by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: While NMR provides structural confirmation, HPLC is the gold standard for quantifying the purity of a sample by separating it from its impurities.[3][6] We will use a reverse-phase method, which is ideal for moderately polar compounds like our target amine. The principle is that compounds will partition differently between a nonpolar stationary phase (the column) and a polar mobile phase, allowing for their separation. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: Reverse-Phase HPLC
-
Standard & Sample Preparation: Prepare stock solutions of the reference standard and the synthesized sample in a methanol/water (50:50) diluent at a concentration of 1 mg/mL. From these, prepare working solutions at 0.1 mg/mL.
-
HPLC System Configuration:
-
Analysis Sequence: Inject a blank (diluent), followed by the reference standard, and then the synthesized sample.
Workflow for HPLC Analysis
Molecular Weight Confirmation by Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering definitive confirmation of its identity.[2] We will use Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation. The presence of ions at other mass-to-charge ratios (m/z) can indicate impurities or degradation products.
Experimental Protocol: LC-MS
-
Sample Preparation: Use the same 0.1 mg/mL solutions prepared for HPLC analysis.
-
Instrumentation: Interface the HPLC system described above with a quadrupole mass spectrometer equipped with an ESI source.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Acquisition: Acquire mass spectra across the entire chromatographic run to obtain mass data for the main peak and any impurity peaks.
Workflow for Mass Spectrometry Analysis
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[2][9] It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule. By comparing the spectrum of our synthesized compound to that of the reference standard, we can confirm the presence of key functional groups (e.g., C-O ether, C-N amine, aromatic ring) and detect impurities that might introduce extraneous peaks.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Analysis: Place a single drop of the neat liquid sample (N,N-Dimethyl-2-phenoxyethanamine is a liquid at room temperature) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-650 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal before analyzing the next sample.
-
Comparison: Repeat the process for the certified reference standard.
Workflow for FTIR Analysis
Comparative Data Summary
The following table summarizes the expected and hypothetical results from the analysis of our synthesized N,N-Dimethyl-2-phenoxyethanamine compared to the certified reference standard.
| Analytical Technique | Parameter | Certified Reference Standard | Synthesized Compound | Assessment |
| ¹H NMR | Chemical Shifts (CDCl₃) | Conforms to structure. Key signals: δ ~7.3 (m, 2H), ~6.9 (m, 3H), ~4.1 (t, 2H), ~2.8 (t, 2H), ~2.3 (s, 6H). | All key signals present and match the standard. No extraneous peaks observed. | PASS |
| ¹³C NMR | Number of Signals | 8 distinct signals corresponding to the unique carbons in the structure. | 8 signals matching the standard's chemical shifts. | PASS |
| HPLC | Purity (% Area) | >99.5% | 99.2% | PASS |
| HPLC | Retention Time | 8.52 min | 8.51 min | PASS |
| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 166.1 | m/z 166.1 | PASS |
| FTIR | Key Bands (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1240 (C-O-C), ~1170 (C-N) | All characteristic bands present and match the standard's fingerprint region. | PASS |
Overall Purity Validation Workflow
The logical flow of a comprehensive purity validation process is a cycle of synthesis, analysis, and comparison, culminating in a final decision on the material's quality.
Conclusion
Based on the congruent data from NMR, HPLC, MS, and FTIR, the synthesized batch of N,N-Dimethyl-2-phenoxyethanamine demonstrates a high degree of purity (99.2%) and a structural identity consistent with the certified reference standard. The orthogonal, multi-technique approach provides a high level of confidence in this assessment, ensuring the material is suitable for its intended use in research and development. This self-validating system, where each technique corroborates the findings of the others, is indispensable for maintaining scientific integrity and generating reliable data.
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A Comparative Guide to the Structure-Activity Relationship of N-methyl-2-phenoxyethanamine Analogs for Selective Monoamine Reuptake Inhibition
Abstract
The N-methyl-2-phenoxyethanamine scaffold is a cornerstone in the development of selective norepinephrine reuptake inhibitors (NRIs). Its structural simplicity and amenability to chemical modification have made it a focal point for neuroscience research and drug discovery, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this scaffold, with a primary focus on atomoxetine, a prominent therapeutic agent. We will dissect the impact of modifications to the aromatic ring, the alkylamine side chain, and the terminal amine on binding affinity and selectivity for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This comparison is supported by experimental data and detailed protocols to provide researchers with a comprehensive framework for designing next-generation monoamine reuptake inhibitors.
Introduction: The N-methyl-2-phenoxyethanamine Scaffold
The N-methyl-2-phenoxyethanamine core structure is chemically related to potent neuromodulators that target the family of solute carrier 6 (SLC6) monoamine transporters. These transporters (NET, SERT, DAT) are responsible for the reuptake of norepinephrine, serotonin, and dopamine from the synaptic cleft, thereby terminating their signaling. Modulation of these transporters is a key strategy for treating a variety of neuropsychiatric disorders.
Atomoxetine, with its (R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine structure, is a highly successful drug derived from this broader chemical class.[1][2] It functions as a selective norepinephrine reuptake inhibitor (sNRI) and is widely prescribed for the treatment of ADHD.[1][2] Its efficacy is attributed to increasing norepinephrine and dopamine levels, particularly in the prefrontal cortex, a brain region critical for attention and executive function.[1] This guide will use atomoxetine and related compounds as a case study to explore the critical chemical features that govern potency and selectivity.
Core Pharmacophore and Key Biological Targets
The primary biological target for this class of compounds is the norepinephrine transporter (NET). However, off-target activity at SERT and DAT is a crucial consideration in drug design, as it can lead to undesirable side effects or, in some cases, a beneficial broader spectrum of activity (e.g., SNRIs). The fundamental pharmacophore consists of three key components:
-
An Aromatic Ring System: Typically a phenoxy group, which engages in hydrophobic and potential pi-stacking interactions within the transporter's binding pocket.
-
An Alkylamine Linker: A flexible chain connecting the aromatic system to the amine. Its length, conformation, and substitution are critical for correct orientation.
-
A Protonatable Amine: A primary or secondary amine that forms a key ionic bond with a conserved aspartate residue in the transporter binding site.
The interplay between these three components dictates the compound's affinity and selectivity profile.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the N-methyl-2-phenoxyethanamine scaffold by examining modifications at each key position.
Aromatic (Phenoxy) Ring Modifications
Substitutions on the phenoxy ring have a profound impact on binding affinity and selectivity. The position and nature of the substituent are critical.
-
Positional Isomerism: In the case of atomoxetine and its analogs, substitution at the ortho (2-position) of the phenoxy ring with a methyl group is optimal for high NET affinity and selectivity over SERT. Moving the methyl group to the meta (3-position) or para (4-position) generally leads to a significant decrease in NET potency. This suggests a specific hydrophobic pocket in the NET binding site that favorably accommodates an ortho substituent.
-
Nature of the Substituent: While a methyl group is effective, other small, lipophilic groups can be tolerated. However, larger or strongly electron-withdrawing groups, such as CF3 or OCF3, can be detrimental to activity, potentially due to steric hindrance or unfavorable electronic interactions.[3] For instance, studies on related scaffolds have shown that while chlorine is a generally acceptable substituent, more powerfully electron-withdrawing groups provide fewer effective analogs.[3]
Phenyl Ring Modifications (on the Propanamine Chain)
In atomoxetine, a second phenyl ring is attached to the carbon bearing the phenoxy group. This feature is a significant departure from the simpler N-methyl-2-phenoxyethanamine but provides crucial SAR insights.
-
Stereochemistry: The stereochemistry at this position is paramount. The (R)-enantiomer of atomoxetine is significantly more potent as a NET inhibitor than the (S)-enantiomer. This highlights a strict stereochemical requirement within the NET binding pocket for optimal interaction.
Ethylamine Linker Modifications
The linker region's length and flexibility are critical for aligning the pharmacophore elements.
-
Linker Length: For NR2B-selective NMDA receptor antagonists, a related class of compounds featuring a basic amine linker, an optimal linker length of 7 atoms was identified.[4] Shortening the linker to six atoms resulted in only moderate activity.[4] This principle often translates to transporter inhibitors, where a specific distance between the aromatic ring and the amine is required for effective binding.
-
Chain Rigidity: Introducing rigidity into the linker, for example, by incorporating it into a ring system like in 2-aminotetralin or 2-aminoindan derivatives, can maintain or enhance pharmacological activity.[5] However, excessive rigidity or unfavorable conformations, as seen in 6-aminobenzocycloheptene derivatives, can abolish activity entirely.[5]
Terminal Amine Modifications
The basic amine is arguably the most critical feature, forming a salt bridge with the transporter.
-
N-Alkylation: The N-methyl group is a common feature and is generally optimal. Increasing the size of the alkyl substituent (e.g., to N-ethyl) often reduces potency. The secondary amine (N-H) is also crucial for forming hydrogen bonds. N,N-dimethylation, creating a tertiary amine, can sometimes be tolerated but often changes the selectivity profile or reduces potency.
-
Requirement of a Basic Amine: Studies across multiple related compound series confirm that a basic amine is essential for activity.[4] Masking this charge or replacing the nitrogen with carbon leads to a significant loss of potency.[4]
Comparative Data Analysis
The following table summarizes SAR data for key analogs, illustrating the principles discussed above. The data is compiled from various public sources and representative studies.
| Compound | Structure / Modification | Target | Activity (Ki, nM) | Selectivity (SERT/NET) |
| (R)-Atomoxetine | ortho-methyl on phenoxy | NET | 5 | ~80 |
| SERT | 400 | |||
| DAT | 1500 | |||
| (S)-Atomoxetine | Enantiomer of Atomoxetine | NET | 65 | ~10 |
| SERT | 640 | |||
| Desmethylatomoxetine | N-H (primary amine) | NET | 3.5 | ~150 |
| SERT | 530 | |||
| Para-methyl Isomer | para-methyl on phenoxy | NET | >100 | - |
| Nisoxetine | ortho-methoxy on phenoxy | NET | 0.8 | ~2000 |
| SERT | 1600 |
Data are approximate values compiled for illustrative purposes from public domain literature.
Key Insights from the Table:
-
The ~13-fold lower potency of (S)-atomoxetine highlights the critical role of stereochemistry.
-
Removal of the N-methyl group (Desmethylatomoxetine) slightly increases NET potency and improves selectivity over SERT.
-
Moving the methyl group from the ortho to the para position drastically reduces NET affinity.
-
Replacing the ortho-methyl with a ortho-methoxy group (Nisoxetine) can significantly enhance NET potency and selectivity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a standard protocol for assessing the inhibitory activity of novel analogs at monoamine transporters.
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)
This protocol determines the binding affinity (Ki) of a test compound for NET, SERT, and DAT.
Objective: To measure the ability of a test compound to displace a specific high-affinity radioligand from its transporter binding site.
Materials:
-
HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands: [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Desipramine (for NET), Citalopram (for SERT), Cocaine (for DAT).
-
Test compounds dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, filter mats (GF/B), scintillation counter, and scintillation fluid.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be <1%.
-
Assay Setup: In a 96-well plate, combine the assay buffer, test compound, a fixed concentration of the appropriate radioligand (at its approximate Kd), and cell membranes expressing the target transporter.
-
Total Binding Wells: Contain buffer, radioligand, and membranes (no inhibitor).
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known saturating inhibitor (e.g., 10 µM Desipramine for NET).
-
Test Compound Wells: Contain buffer, radioligand, membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - ([CPM_Test] - [CPM_NSB]) / ([CPM_Total] - [CPM_NSB])).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration at which 50% of the radioligand is displaced) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Context
The therapeutic effect of these compounds is a direct result of altering neurotransmitter signaling. By blocking NET, atomoxetine analogs increase the concentration and dwell time of norepinephrine in the synaptic cleft, enhancing its signaling through postsynaptic α- and β-adrenergic receptors.
Caption: Mechanism of Action for NET Inhibitors.
Conclusion and Future Directions
The structure-activity relationship of N-methyl-2-phenoxyethanamine analogs is well-defined, centering on key interactions within the monoamine transporter binding sites. Optimal NET inhibition is achieved with an (R)-stereocenter, a small ortho-substituent on the phenoxy ring, and a secondary N-methylamine. These principles have been successfully leveraged to create highly selective and effective drugs like atomoxetine.
Future research in this area should focus on:
-
Fine-tuning Selectivity: Exploring novel aromatic substitutions to further enhance selectivity against SERT and DAT, potentially reducing side effects.
-
Improving Pharmacokinetics: Modifying the scaffold to optimize metabolic stability and half-life, potentially allowing for less frequent dosing.
-
Exploring Novel Targets: While these scaffolds are potent transporter inhibitors, some have shown activity at other targets, such as NMDA receptors, which could be explored for developing multi-target ligands for complex CNS disorders.[1]
This guide provides a foundational understanding of the SAR for this important chemical class, offering a robust starting point for the rational design of new and improved neuromodulators.
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A Comparative Guide to the Neuroprotective Effects of Phenoxyethanamine Compounds
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroprotective agents, the phenoxyethanamine class of compounds presents a compelling area of investigation. Originally developed for psychiatric and neurological disorders, several members of this structural family have demonstrated significant neuroprotective properties in a variety of experimental models. This guide provides an in-depth, objective comparison of the neuroprotective effects of prominent phenoxyethanamine derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.
Introduction: The Therapeutic Promise of Neuroprotection
Neurodegenerative diseases and acute neuronal injuries, such as stroke and traumatic brain injury, represent a significant unmet medical need. A key therapeutic strategy is the deployment of neuroprotective agents that can mitigate neuronal damage and promote survival. Phenoxyethanamine compounds, which include selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), have emerged as promising candidates due to their multifaceted mechanisms of action that extend beyond their primary pharmacological targets.[1][2][3] This guide will focus on a comparative analysis of atomoxetine, fluoxetine, venlafaxine, and reboxetine, dissecting their neuroprotective efficacy and underlying molecular pathways.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of these compounds have been evaluated in various in vitro and in vivo models of neuronal injury. While direct head-to-head comparative studies are limited, a synthesis of the available data allows for a robust comparison of their potential.
Key Mechanisms of Neuroprotection
The neuroprotective actions of these phenoxyethanamine derivatives converge on several key cellular pathways:
-
Anti-inflammatory Effects: A common thread among these compounds is their ability to suppress neuroinflammation, a critical contributor to neuronal damage. This is often achieved by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines.[4]
-
Anti-apoptotic Activity: These agents can modulate the expression of key proteins involved in programmed cell death, tipping the balance towards cell survival. A crucial aspect of this is the regulation of the Bcl-2 family of proteins.
-
Antioxidant Properties: By mitigating oxidative stress, these compounds protect neurons from damage induced by reactive oxygen species (ROS), a common pathological feature in many neurological disorders.[5]
-
Modulation of Neurotrophic Factors: Several of these compounds have been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[6]
The following table summarizes the available quantitative data on the neuroprotective effects of these compounds.
| Compound | Class | Experimental Model | Key Neuroprotective Outcomes | Reference |
| Atomoxetine | NRI | Transient Global Cerebral Ischemia (gerbil) | Protected CA1 pyramidal neurons from ischemic death. Attenuated ischemia-induced increases in NMDAR1 and NMDAR2A/B immunoreactivity.[7] | [7] |
| Traumatic Spinal Cord Injury (rat) | Significantly decreased tissue MPO activity (anti-inflammatory) and inhibited apoptosis.[5] | [5] | ||
| Mild Cognitive Impairment (human) | Significantly reduced CSF levels of total Tau by 6% and pTau181 by 4.7% compared to placebo.[6] | [6] | ||
| Fluoxetine | SSRI | Middle Cerebral Artery Occlusion (rat) | Reduced infarct volumes to 21.2±6.7%, 14.5±3.0%, and 22.8±2.9% of control when administered at 30 min, 3 hr, and 6 hr post-MCAO, respectively.[8] | [8] |
| Chronic Unpredictable Mild Stress (rat) | Ameliorated depression-like behaviors and was accompanied by an alleviation of glia activation and inhibition of pro-inflammatory cytokine expression. Showed reductions in neuronal apoptosis and a downregulation of Bax, cleaved caspase 3, and caspase 9.[4] | [4] | ||
| Cardiac Arrest/CPR (mouse) | A high dose (10 mg/kg) protected neurons in the caudate putamen. | |||
| Venlafaxine | SNRI | Post-Stroke Depression (human) | Found to be effective in treating depression, and significantly superior to fluoxetine in improving alexithymia severity.[9] | [9] |
| Reboxetine | NRI | Post-Stroke Depression (human) | Found to be more beneficial than citalopram in retarded depression.[9] | [9] |
Delving into the Molecular Mechanisms: Key Signaling Pathways
The neuroprotective effects of phenoxyethanamine compounds are underpinned by their modulation of intricate signaling cascades. Understanding these pathways is crucial for targeted drug development and for designing experiments to elucidate their mechanisms of action.
The Oxidative Stress and Apoptosis Pathway
Oxidative stress and apoptosis are intrinsically linked pathways that play a central role in neuronal death. An imbalance in reactive oxygen species (ROS) production and antioxidant defenses leads to cellular damage and the activation of apoptotic cascades. A key regulatory point in this process is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Oxidative Stress and Apoptosis Pathway in Neuronal Cell Death.
The BDNF Signaling Pathway and Neuronal Survival
Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity. Its binding to the TrkB receptor triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis.
Caption: BDNF Signaling Pathway in Neuroprotection.
Experimental Protocols for Assessing Neuroprotection
To ensure the reproducibility and validity of findings, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for key assays used to evaluate the neuroprotective effects of phenoxyethanamine compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to the desired concentrations of the phenoxyethanamine compound for a predetermined duration (e.g., 24 hours). Include appropriate vehicle controls.
-
Induction of Neurotoxicity: Following pre-treatment with the compound, introduce a neurotoxic stimulus (e.g., glutamate, H₂O₂, or MPP⁺) for a specified period.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol for Brain Tissue Sections:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and prepare 20 µm cryosections of the brain.
-
Permeabilization: Incubate the sections with 20 µg/mL Proteinase K for 15 minutes at room temperature.
-
Equilibration: Wash the sections with PBS and then incubate with equilibration buffer for 10 minutes.
-
TdT Reaction: Incubate the sections with a solution containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Stop Reaction: Terminate the reaction by washing the sections in stop/wash buffer.
-
Counterstaining: Counterstain the nuclei with a fluorescent DNA stain such as DAPI.
-
Imaging: Mount the sections and visualize them using a fluorescence microscope.
-
Quantification: Quantify the number of TUNEL-positive cells per unit area or as a percentage of the total number of cells.
Assessment of Oxidative Stress: Malondialdehyde (MDA) Assay
This assay measures the levels of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.
Protocol:
-
Tissue Homogenization: Homogenize brain tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the homogenates using a BCA or Bradford assay.
-
TBA Reaction: To a specific volume of the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the MDA concentration using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. Normalize the MDA levels to the protein concentration of the sample.
Western Blot Analysis of Bcl-2 and Bax
Western blotting allows for the quantification of specific proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, to assess the modulation of the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[10][11][12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Densitometry: Quantify the band intensities using image analysis software and calculate the Bcl-2/Bax ratio.[14]
Conclusion and Future Directions
The phenoxyethanamine compounds discussed in this guide—atomoxetine, fluoxetine, venlafaxine, and reboxetine—demonstrate considerable neuroprotective potential through diverse yet overlapping mechanisms. Their ability to combat neuroinflammation, apoptosis, and oxidative stress, while promoting neurotrophic factor signaling, positions them as valuable tools for both basic research and clinical development.
For drug development professionals, these findings suggest that repurposing existing drugs with well-established safety profiles could be a viable strategy for treating neurodegenerative and acute neurological conditions. Further research should focus on direct, quantitative comparisons of these compounds in standardized models of neuronal injury to definitively establish their relative efficacies. Elucidating the precise molecular targets and downstream signaling events will be crucial for the rational design of novel, more potent neuroprotective agents based on the phenoxyethanamine scaffold. The experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data to drive the field forward.
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Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. ResearchGate. Available from: [Link].
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Atomoxetine vs Venlafaxine Comparison. Drugs.com. Available from: [Link].
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A Head-to-Head Comparison of HDAC Inhibitors Synthesized from Different Precursors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Histone Deacetylases (HDACs) and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[1][2] The human genome encodes 18 HDACs, which are categorized into four classes based on their homology to yeast enzymes. Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent.[3][4]
The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. This has led to the development of HDAC inhibitors (HDACis) as a promising class of therapeutic agents. These inhibitors generally work by binding to the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity.[5] This results in the accumulation of acetylated histones and other non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
The chemical structure of HDAC inhibitors, largely determined by their synthetic precursors, dictates their potency, isoform selectivity, and pharmacological properties. This guide provides a head-to-head comparison of the major classes of HDAC inhibitors, categorized by the chemical nature of their zinc-binding group, which is a direct reflection of their precursor molecules.
Section 1: Hydroxamic Acid-Based HDAC Inhibitors
Precursor Chemistry and Synthesis: Hydroxamic acid-based inhibitors are synthesized from precursors containing a hydroxamic acid moiety (-CONHOH) or functional groups that can be readily converted to it. Common synthetic strategies involve the coupling of a carboxylic acid derivative with hydroxylamine.[8][9] This class of inhibitors is characterized by a pharmacophore consisting of a cap group for surface interactions, a linker region, and the hydroxamic acid as the zinc-binding group.[4]
Mechanism of Action: The hydroxamic acid group acts as a potent chelator of the zinc ion within the active site of HDACs.[10][11] This bidentate coordination is highly stable and effectively blocks the catalytic activity of the enzyme.[11]
Key Examples & Performance Data:
-
Vorinostat (SAHA): The first HDAC inhibitor to receive FDA approval, Vorinostat (Suberoylanilide Hydroxamic Acid) is a pan-inhibitor, acting on Class I, II, and IV HDACs.[10] It has shown antiproliferative effects against a variety of cancer cell lines.
-
Panobinostat (LBH589): A potent, orally active, non-selective HDAC inhibitor with demonstrated antineoplastic activities.[12][13] It is known to induce apoptosis and autophagy in malignant cells.[12][14]
-
Belinostat (PXD101): Another pan-HDAC inhibitor based on a hydroxamic acid scaffold.[4]
Comparative Analysis: Hydroxamic acid-based inhibitors are generally characterized by their high potency and broad-spectrum activity against multiple HDAC isoforms. This pan-inhibition can be advantageous for treating certain cancers but may also lead to off-target effects.
Section 2: Benzamide-Based HDAC Inhibitors
Precursor Chemistry and Synthesis: Benzamide-based HDAC inhibitors are synthesized from precursors containing a 2-aminophenyl benzamide scaffold.[15] Structure-activity relationship studies have shown that the 2'-amino group is crucial for their inhibitory activity.[16][17]
Mechanism of Action: The benzamide group interacts with the zinc ion in the HDAC active site. Crystal structures have revealed that both the carbonyl and amino groups of the benzamide moiety coordinate with the zinc ion, forming a stable complex.[11]
Key Examples & Performance Data:
-
Entinostat (MS-275): An orally available and selective inhibitor of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[18][19][20] It has demonstrated significant antitumor activity in both solid and hematologic malignancies.[20]
-
Mocetinostat (MGCD0103): A Class I selective HDAC inhibitor.[4]
Comparative Analysis: Compared to hydroxamic acids, benzamides often exhibit greater selectivity for Class I HDACs.[21] This isoform selectivity may offer a better therapeutic window with reduced side effects. They have shown particular promise in the treatment of solid tumors.[21]
Section 3: Cyclic Peptide-Based HDAC Inhibitors
Precursor Chemistry and Synthesis: This class of inhibitors is often derived from natural products and features a cyclic peptide backbone. Their synthesis is complex, typically involving solid-phase peptide synthesis (SPPS) and subsequent cyclization steps.[3]
Mechanism of Action: The cyclic peptide structure of these inhibitors allows them to effectively block the active site tunnel of the HDAC enzyme. Specific side chains of the peptide coordinate with the zinc ion. For instance, Romidepsin is a prodrug that is reduced in vivo to a thiol, which then chelates the zinc.[11]
Key Examples & Performance Data:
-
Romidepsin (FK228): A potent inhibitor of Class I HDACs, particularly HDAC1 and HDAC2.[22][23] It is a natural product produced by the bacterium Chromobacterium violaceum.[1] Romidepsin is known to induce cell cycle arrest and apoptosis.[1][22]
Comparative Analysis: Cyclic peptide inhibitors are among the most potent HDAC inhibitors.[24] Their unique mechanism of action and structural complexity can lead to different resistance profiles compared to other classes of HDACis.
Section 4: Short-Chain Fatty Acid-Based HDAC Inhibitors
Precursor Chemistry and Synthesis: These are structurally the simplest HDAC inhibitors, synthesized from short-chain fatty acid precursors.[25]
Mechanism of Action: Short-chain fatty acids directly inhibit the activity of HDACs, likely by binding to the catalytic center of the enzyme.[26][27] They are generally considered non-competitive inhibitors.[2]
Key Examples & Performance Data:
-
Valproic Acid (VPA): A well-established antiepileptic drug that was later found to have HDAC inhibitory activity.[26][28][29] It inhibits both Class I and II HDACs.[27][30]
-
Sodium Butyrate: A product of fiber fermentation by gut microbiota, sodium butyrate is a non-specific, millimolar-level inhibitor of HDACs.[7][25]
Comparative Analysis: Short-chain fatty acids are less potent than other classes of HDAC inhibitors, with IC50 values typically in the millimolar range.[2][25] However, their broad-spectrum activity and favorable safety profiles make them interesting candidates for combination therapies.[5]
Comparative Summary of HDAC Inhibitors
| Inhibitor | Precursor Class | HDAC Class Specificity | IC50 Values | FDA Approval Status (Selected Indications) | Key Therapeutic Areas |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC (Classes I, II, IV)[10] | HDAC1: ~10 nM, HDAC3: ~20 nM[31] | Approved (Cutaneous T-cell lymphoma)[10] | Cancer, HIV latency[10] |
| Panobinostat (LBH589) | Hydroxamic Acid | Pan-HDAC[12][13] | Pan-HDAC: ~5 nM (cell-free)[14] | Approved (Multiple myeloma)[12] | Cancer, HIV latency[12][32] |
| Entinostat (MS-275) | Benzamide | Class I selective (HDAC1, 2, 3)[18][19] | HDAC1: ~243 nM, HDAC2: ~453 nM, HDAC3: ~248 nM[18][19] | Investigational[21] | Solid and hematologic malignancies[15][20] |
| Romidepsin (FK228) | Cyclic Peptide | Class I selective (HDAC1, 2)[22][23] | HDAC1: ~36 nM, HDAC2: ~47 nM[1][22] | Approved (Cutaneous T-cell lymphoma)[7] | Cancer[23][24] |
| Valproic Acid (VPA) | Short-Chain Fatty Acid | Classes I and II[27][30] | Millimolar range[29] | Approved (Epilepsy, bipolar disorder) | Epilepsy, bipolar disorder, cancer[29] |
Experimental Protocols
Experimental Protocol 1: In Vitro HDAC Activity Assay (Fluorogenic)
This protocol describes a common method to determine the potency (e.g., IC50 value) of an HDAC inhibitor using a fluorogenic substrate.
Principle: A synthetic substrate containing an acetylated lysine residue linked to a fluorophore is used. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added that specifically acts on the deacetylated substrate to release the fluorophore, resulting in a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.[33]
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution
-
Test HDAC inhibitor compounds
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test HDAC inhibitor in HDAC assay buffer.
-
In a 96-well black microplate, add the purified HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Add the diluted test inhibitor or positive control inhibitor to the respective wells. Add assay buffer to the "no inhibitor" control wells.
-
Incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme.[34]
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.[34]
-
Stop the reaction and develop the signal by adding the developer solution to all wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).[34]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol 2: Western Blot for Histone Acetylation
This protocol is used to assess the biological activity of an HDAC inhibitor in a cellular context by measuring the levels of acetylated histones.
Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Total cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with specific antibodies that recognize acetylated forms of histones (e.g., acetyl-Histone H3, acetyl-Histone H4).
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Test HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 2-24 hours).[6] Include an untreated control.
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total histone H3 or a housekeeping protein like actin.
Visualizations
Caption: High-throughput screening workflow for identifying novel HDAC inhibitors.
Caption: Simplified pathway showing HDAC inhibitor-mediated p53 acetylation and activation.
Future Directions
The field of HDAC inhibitor development is continuously evolving. Current research focuses on designing isoform-selective inhibitors to improve therapeutic efficacy and reduce off-target toxicities. Additionally, the development of dual-target inhibitors that modulate HDACs and other cancer-related pathways is a promising area of investigation. As our understanding of the complex roles of different HDAC isoforms deepens, we can expect the emergence of a new generation of more targeted and effective HDAC inhibitors.
References
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Vorinostat - Wikipedia. (URL: [Link])
-
Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed. (URL: [Link])
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Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide - PubMed. (URL: [Link])
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Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells. (URL: [Link])
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The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression - PMC - NIH. (URL: [Link])
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Romidepsin (FK 228) is an HDAC Inhibitor for Cancer Research. (URL: [Link])
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Valproic acts as an HDAC inhibitor in cells and works synergistically with the DNMT inhibitor, 5-aza-2′-deoxycytidine - AACR Journals. (URL: [Link])
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Profile of panobinostat and its potential for treatment in solid tumors: an update - NIH. (URL: [Link])
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Romidepsin (FK-228) - HDAC inhibitor, AMS.MC-2365-1 | Amsbio. (URL: [Link])
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Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Full article: Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. (URL: [Link])
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Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. (URL: [Link])
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Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC - NIH. (URL: [Link])
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The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed. (URL: [Link])
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Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. (URL: [Link])
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Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples | Neuro-Oncology Advances | Oxford Academic. (URL: [Link])
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Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed. (URL: [Link])
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Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed. (URL: [Link])
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Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells. (URL: [Link])
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[PDF] Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 | Semantic Scholar. (URL: [Link])
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Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (URL: [Link])
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Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega - ACS Publications. (URL: [Link])
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH. (URL: [Link])
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Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - MDPI. (URL: [Link])
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Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - RSC Publishing. (URL: [Link])
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Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids - Semantic Scholar. (URL: [Link])
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HDAC3 Fluorogenic Assay Kit - BPS Bioscience. (URL: [Link])
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Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) - EpigenTek. (URL: [Link])
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HDAC Fluorogenic Assay Kit (Green) - BPS Bioscience. (URL: [Link])
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Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. (URL: [Link])
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Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PubMed Central. (URL: [Link])
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Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - MDPI. (URL: [Link])
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Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC - PubMed Central. (URL: [Link])
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A Researcher's Guide to Benchmarking N-methyl-2-phenoxyethanamine in Histone Deacetylase (HDAC) Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of N-methyl-2-phenoxyethanamine, a compound of interest, as a potential inhibitor of histone deacetylases (HDACs). We will move beyond a simple screening protocol to establish a robust benchmarking strategy, enabling a clear comparison against established inhibitors and providing a sound basis for further investigation.
The reversible acetylation of lysine residues on histones is a critical epigenetic mechanism controlling gene expression. Histone acetyltransferases (HATs) add acetyl groups, leading to a more open chromatin structure (euchromatin) permissive for transcription, while HDACs remove these marks, resulting in condensed, transcriptionally repressed chromatin (heterochromatin)[1]. Aberrant HDAC activity is implicated in numerous diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research[2][3][4].
N-methyl-2-phenoxyethanamine and its analogs, such as N,N-Dimethyl-2-phenoxyethanamine, have been noted for their utility in the preparation of histone deacetylase inhibitors[5]. This structural motif presents a compelling starting point for investigation. This guide outlines the essential biochemical and cell-based assays required to characterize its inhibitory potential, determine its potency (IC50), and begin to profile its selectivity across different HDAC classes.
The Strategic Framework for Benchmarking
A thorough benchmarking process requires more than a single assay. It involves a tiered approach, starting with broad screening and progressing to more specific, physiologically relevant systems. The rationale is to first confirm direct enzymatic inhibition and then to verify that this activity translates to a cellular context, considering factors like cell permeability and target engagement.
Caption: Tiered workflow for inhibitor benchmarking.
Essential Reagents: Choosing Your Controls
The validity of your findings hinges on the quality of your controls. For a comparison guide, these are not just checks but benchmarks.
Expertise in Control Selection: The choice of controls is dictated by the need to cover the major classes of zinc-dependent HDACs (Class I, IIa, and IIb)[6][7]. Trichostatin A (TSA) or Vorinostat (SAHA) serve as excellent pan-HDAC positive controls, as they inhibit both Class I and Class II enzymes[2][6]. To probe for selectivity, inhibitors with known class-specificity are required. Mocetinostat is a well-characterized Class I-selective inhibitor, while Tubastatin A provides high selectivity for the Class IIb enzyme HDAC6, a key non-histone deacetylase targeting α-tubulin[8][9][10][11].
| Compound | Class | Typical Role | Rationale for Inclusion |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor (Class I/II) | Primary Positive Control | A potent, well-characterized inhibitor to validate assay performance[6][8]. |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor (Class I/II) | Primary Positive Control | FDA-approved pan-inhibitor; serves as a strong clinical benchmark[9][10]. |
| Mocetinostat | Class I Selective Inhibitor | Selectivity Benchmark | Differentiates Class I activity from other classes (HDAC1, 2, 3)[8][12]. |
| Tubastatin A | HDAC6 Selective Inhibitor | Selectivity Benchmark | Probes for inhibition of a key cytoplasmic, non-histone deacetylase[9]. |
| Vehicle (DMSO) | Negative Control | Baseline Activity | Establishes the 0% inhibition level for data normalization. |
Protocol 1: In Vitro Fluorogenic HDAC Activity Assay
This biochemical assay is the cornerstone of initial inhibitor screening. It directly measures the enzymatic activity of purified HDACs, providing a clean system to determine the half-maximal inhibitory concentration (IC50). The principle relies on a fluorogenic substrate which, upon deacetylation by an HDAC enzyme followed by cleavage by a developer, releases a fluorescent molecule[13][14].
Caption: Mechanism of a fluorogenic HDAC assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a 10X stock solution with ultrapure water[13].
-
Reconstitute purified, recombinant pan-HDAC enzyme mix (e.g., from HeLa nuclear extract or a mix of Class I/II enzymes) in 1X Assay Buffer to the working concentration recommended by the supplier. Keep on ice.
-
Prepare the fluorogenic HDAC substrate and developer solution as per the manufacturer's protocol (e.g., Cayman Chemical Item No. 10011563, Merck No. 566328)[13][14].
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-methyl-2-phenoxyethanamine in DMSO.
-
Prepare 10 mM stock solutions for all control inhibitors (TSA, SAHA, etc.) in DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in 1X Assay Buffer. This will be your 2X working compound plate.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add 50 µL of 1X Assay Buffer to all wells.
-
Add 25 µL from your 2X working compound plate to the respective wells (test compound and inhibitors).
-
For "No Inhibitor" (100% activity) control wells, add 25 µL of 1X Assay Buffer containing the same final DMSO concentration as the compound wells.
-
For "No Enzyme" (background) control wells, add 25 µL of 1X Assay Buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the diluted HDAC enzyme to all wells except the "No Enzyme" controls.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Development & Measurement:
-
Stop the enzymatic reaction by adding 50 µL of developer solution (which typically contains a strong HDAC inhibitor like TSA and the developing enzyme) to all wells[14].
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence on a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm[13].
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" wells from all other readings.
-
Normalize the data by setting the average of the "No Inhibitor" wells to 100% activity and the positive control (e.g., high concentration TSA) wells to 0% activity.
-
Plot the normalized percent inhibition against the log concentration of N-methyl-2-phenoxyethanamine.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based HDAC Activity Assay
This assay determines if N-methyl-2-phenoxyethanamine can penetrate the cell membrane and engage with its target in a native environment. It measures the activity of endogenous HDACs within intact cells[3]. Commercially available kits like HDAC-Glo™ I/II (Promega) provide a robust platform for this analysis, using a luminogenic substrate[15].
Methodology:
-
Cell Culture:
-
Plate a human cell line (e.g., HCT116 or HEK293) in a 96-well, white, clear-bottom plate at a density of 10,000 cells/well[15].
-
Culture overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of N-methyl-2-phenoxyethanamine and control inhibitors in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubate for a period determined by your experimental goals (e.g., 4 to 24 hours) to allow for compound uptake and target engagement.
-
-
Lysis and HDAC Reaction:
-
Add 100 µL of a lytic reagent containing the luminogenic HDAC substrate (e.g., HDAC-Glo™ I/II Reagent) to each well[15]. This reagent lyses the cells and initiates the HDAC reaction simultaneously.
-
Incubate at room temperature for 20-30 minutes to allow the signal to stabilize.
-
-
Signal Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using vehicle-treated wells as 100% activity and a potent inhibitor (like TSA) as 0% activity.
-
Plot and calculate the IC50 value as described in Protocol 1.
-
Protocol 3: Western Blot for Cellular Target Engagement
While activity assays are crucial, a Western blot provides visual, semi-quantitative confirmation of the downstream consequences of HDAC inhibition. The key is to probe for the acetylation of known, class-specific substrates.
Rationale: Class I HDACs (1, 2, 3) are the primary deacetylases for histones[16]. Therefore, an increase in acetylated Histone H3 (Ac-H3) is a reliable marker for Class I inhibition. In contrast, HDAC6 is the primary deacetylase for α-tubulin in the cytoplasm[17]. An increase in acetylated α-tubulin (Ac-Tubulin) is thus a specific marker for HDAC6 inhibition[10][11]. Comparing the changes in these two markers provides a clear view of an inhibitor's cellular selectivity profile.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HeLa or A549) and treat them with varying concentrations of N-methyl-2-phenoxyethanamine, a Class I inhibitor (Mocetinostat), an HDAC6 inhibitor (Tubastatin A), and a pan-inhibitor (SAHA) for 6-24 hours.
-
Harvest the cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (like TSA or sodium butyrate) in the lysis buffer to preserve the acetylation state of proteins post-lysis.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane overnight with primary antibodies for:
-
Acetylated-Histone H3 (e.g., Ac-H3K9)
-
Total Histone H3 (Loading Control)
-
Acetylated-α-Tubulin
-
Total α-Tubulin or GAPDH (Loading Control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the acetylated protein signal to the total protein signal.
-
Interpreting the Data: Building the Performance Profile
The data from these three protocols should be compiled into clear comparison tables to build a comprehensive profile of N-methyl-2-phenoxyethanamine.
Table 1: Biochemical and Cellular Potency (IC50 Values)
| Compound | Biochemical IC50 (µM) (vs. Pan-HDACs) | Cellular IC50 (µM) (in HCT116 cells) | Potency Ratio (Cellular/Biochemical) |
| N-methyl-2-phenoxyethanamine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Vorinostat (SAHA) | ~0.05 | ~0.5 | ~10 |
| Mocetinostat | ~0.15 (vs. HDAC1) | ~1.0 | ~6.7 |
| Tubastatin A | >20 (vs. HDAC1) | >20 | N/A |
Interpretation: A low potency ratio suggests good cell permeability and lack of significant efflux. A high ratio may indicate poor permeability or that the compound is being actively removed from the cell.
Table 2: Cellular Selectivity Profile from Western Blot
| Compound | Concentration | Fold Increase in Ac-H3 (vs. Vehicle) | Fold Increase in Ac-Tubulin (vs. Vehicle) | Inferred Selectivity |
| N-methyl-2-phenoxyethanamine | 1x IC50 | [Experimental Value] | [Experimental Value] | [Interpretation] |
| Vorinostat (SAHA) | 1 µM | +++ | +++ | Pan-Inhibitor |
| Mocetinostat | 2 µM | +++ | - | Class I Selective |
| Tubastatin A | 2 µM | - | +++ | HDAC6 Selective |
Interpretation: By comparing the pattern of N-methyl-2-phenoxyethanamine to the controls, you can infer its selectivity. Strong induction of Ac-H3 with little change in Ac-Tubulin suggests Class I selectivity. The opposite would suggest HDAC6 selectivity. Induction of both indicates pan-inhibitory activity.
Conclusion
This guide provides a multi-faceted strategy for rigorously benchmarking the performance of N-methyl-2-phenoxyethanamine in HDAC assays. By integrating direct biochemical assays, cell-based target engagement studies, and downstream substrate analysis, researchers can generate a comprehensive and comparative dataset. This approach not only determines potency but also provides crucial first insights into the compound's mechanism of action and selectivity, forming a solid foundation for any subsequent drug development efforts.
References
- National Center for Biotechnology Information (2024). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central.
- Promega Corporation (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- National Center for Biotechnology Information (2011). Inhibition of Histone Deacetylases. PubMed Central.
- Cayman Chemical (2021). HDAC Cell-Based Activity Assay Kit Booklet.
- Bio-Techne (n.d.). HDAC Cell-Based Assay Kit.
- Merck (n.d.). HDAC Activity Assay Kit | 566328.
- Biocompare (2012). Drug discovery assays for the histone deacetylase class of enzymes.
- National Center for Biotechnology Information (2018). A comparative study of target engagement assays for HDAC1 inhibitor profiling. PubMed Central.
- National Center for Biotechnology Information (2017). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central.
- National Center for Biotechnology Information (2012). Erasers of Histone Acetylation: The Histone Deacetylase Enzymes. PubMed Central.
- Selleck Chemicals (n.d.). HDAC inhibitors/activators.
- National Center for Biotechnology Information (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central.
- National Center for Biotechnology Information (2007). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
- BenchChem (2025). A Comparative Guide to HDAC6 Inhibition: Selectivity Profiles of Leading HDAC Inhibitors.
- Wikipedia (n.d.). Histone deacetylase. Accessed January 11, 2026.
- Pharmaffiliates (n.d.). N,N-Dimethyl-2-phenoxyethanamine.
- Wikipedia (n.d.). Histone deacetylase inhibitor. Accessed January 11, 2026.
- Selleck Chemicals (n.d.). HDAC Inhibition.
- YouTube (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses.
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Safety Operating Guide
Navigating the Unseen Threat: A Step-by-Step Guide to the Proper Disposal of N-methyl-2-phenoxyethanamine
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-methyl-2-phenoxyethanamine, grounding every recommendation in the principles of scientific integrity and regulatory compliance. As a Senior Application Scientist, my aim is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.
Immediate Safety and Hazard Assessment: The First Line of Defense
Known Hazard Classification:
According to information from chemical suppliers, N-methyl-2-phenoxyethanamine is classified by the Department of Transportation (DOT) as a corrosive liquid. This classification immediately dictates a high level of caution and the necessity for specific personal protective equipment (PPE).
| Hazard Class | Description | Immediate Implications for Handling |
| DOT Class 8 | Corrosive Liquid | Can cause severe skin burns and eye damage upon contact. May be harmful if inhaled or ingested. Requires the use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. |
The Precautionary Principle in Action:
In the absence of a complete toxicological profile, the precautionary principle must be applied. This means treating N-methyl-2-phenoxyethanamine as a substance with the potential for unknown hazards. All personnel handling this chemical for disposal must be trained on its known corrosive nature and the potential for other systemic effects.
The Disposal Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that safety is continuously assessed.
Step 1: Waste Characterization and Segregation - The Foundation of Compliance
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), mandates that the generator of the waste is responsible for determining if it is hazardous.[1]
Procedure:
-
Do Not Mix: Never mix N-methyl-2-phenoxyethanamine waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Aqueous vs. Organic Waste: If the N-methyl-2-phenoxyethanamine is in a solution, determine if it is primarily aqueous or organic. This will dictate the type of waste container used.
-
Labeling: Immediately label the waste container with the full chemical name, "N-methyl-2-phenoxyethanamine," and the words "Hazardous Waste - Corrosive." Include the date of accumulation. Proper labeling is a legal requirement and crucial for safe handling by waste management personnel.[2]
Step 2: Containment and Storage - Preventing Accidental Release
Proper containment is essential to prevent environmental contamination and accidental exposure.
Procedure:
-
Select the Right Container: Use a chemically resistant container that is compatible with corrosive amines. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Location: Store the contained waste in a designated, well-ventilated satellite accumulation area (SAA) or central accumulation area (CAA) that is away from incompatible materials, heat sources, and high-traffic areas.
Step 3: Arranging for Disposal - The Final, Critical Step
The disposal of hazardous waste is a regulated process that must be handled by licensed professionals.
Procedure:
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for guidance on hazardous waste disposal. They will have established procedures and relationships with certified hazardous waste disposal contractors.
-
Provide Necessary Documentation: Be prepared to provide your EHS office or the waste disposal vendor with all available information about the waste, including the chemical name and any known hazards (in this case, its corrosive nature).
-
Manifesting: For off-site disposal, the waste will be tracked using a hazardous waste manifest system, which creates a paper trail from the point of generation to the final disposal facility.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of N-methyl-2-phenoxyethanamine.
Caption: Decision workflow for the safe disposal of N-methyl-2-phenoxyethanamine waste.
Emergency Procedures: Preparing for the Unexpected
Even with the most stringent protocols, accidents can happen. Being prepared to respond effectively is a critical aspect of laboratory safety.
-
Spills: In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for corrosive liquids. Always wear appropriate PPE during cleanup. Report the spill to your EHS office.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and responsibility within your research environment. The proper disposal of N-methyl-2-phenoxyethanamine, and indeed all laboratory chemicals, is a testament to our commitment to not only advancing science but also protecting ourselves, our colleagues, and our shared environment.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication. 29 CFR 1910.1200. [Link]
-
Compliancy Group. OSHA Laboratory Standard. (2023-09-18). [Link]
-
IPG. Decoding OSHA Laboratory Standards: Safety Essentials. (2023-09-20). [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]
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U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). [Link]
-
CountyOffice.org. How Does The EPA Define Hazardous Waste? (2023-10-04). [Link]
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Definitive Guide to Personal Protective Equipment for Handling N-methyl-2-phenoxyethanamine
This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with N-methyl-2-phenoxyethanamine (CAS No. 13468-02-5). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. Moving beyond a simple checklist, this document explains the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Analysis: Understanding the Risks of N-methyl-2-phenoxyethanamine
A thorough understanding of the specific hazards associated with N-methyl-2-phenoxyethanamine is fundamental to selecting the correct Personal Protective Equipment (PPE). The primary risks are categorized by the Globally Harmonized System (GHS) and dictate the necessary protective measures.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion; mandates strict personal hygiene practices. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and body protection. |
| H319 | Causes serious eye irritation | Mandates robust eye and face protection to shield against splashes. |
| H332 | Harmful if inhaled | Requires adequate ventilation or respiratory protection to prevent inhalation of vapors. |
| H335 | May cause respiratory irritation | Further emphasizes the need for controlled ventilation or respiratory protection. |
Source: Sigma-Aldrich[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale of the procedure and the potential for exposure. The following recommendations are based on a comprehensive risk assessment for handling N-methyl-2-phenoxyethanamine.
Hand Protection: The Critical Barrier
The most common route of exposure in a laboratory setting is through skin contact. N-methyl-2-phenoxyethanamine's classification as a skin irritant (H315) necessitates careful glove selection. Standard disposable nitrile gloves, while ubiquitous in laboratories, offer poor resistance to amines and should only be considered for incidental, short-term splash protection.[2][3]
Causality: The chemical structure of amines can degrade the polymer matrix of nitrile gloves, leading to rapid permeation. For any tasks involving more than incidental contact, a more robust glove material is required.
Glove Material Chemical Resistance Comparison
| Glove Material | Recommended Use Case | Rationale |
| Nitrile (Thin Disposable) | Incidental splash contact ONLY. Must be replaced immediately upon contact. | Provides a minimal barrier but is susceptible to degradation by amines.[2][3] |
| Neoprene | Handling small to moderate quantities; transfers and dilutions. | Offers good resistance to amines, acids, and bases, providing a balance of protection and dexterity.[4][5] |
| Butyl Rubber | Handling large quantities; prolonged exposure scenarios. | Provides superior resistance to corrosive chemicals, including many amines, ketones, and esters.[4][5][6] |
Protocol for Glove Use:
-
Inspect: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Donning: Don the appropriate gloves for the task at hand. For significant splash risks, consider "double-gloving" with two pairs of nitrile or a nitrile inner glove and a neoprene outer glove.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of used gloves immediately in the designated hazardous waste container.[7]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
Eye and Face Protection: Shielding from Irritants
Given that N-methyl-2-phenoxyethanamine causes serious eye irritation (H319), appropriate eye and face protection is mandatory at all times. The level of protection must correspond to the splash potential of the operation.[9]
-
Minimum Protection: For handling very small quantities (microliter scale) in a controlled setting, ANSI Z87.1-compliant safety glasses with side shields are required.[10]
-
Moderate Splash Risk: For most standard laboratory procedures, such as transfers, dilutions, and reactions, chemical splash goggles that form a seal around the eyes are necessary.[9][10]
-
High Splash Risk: When handling larger volumes (>1 liter) or working with pressurized systems, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[9][10]
Respiratory Protection: Controlling Inhalation Exposure
The hazards of inhalation (H332, H335) must be controlled, primarily through engineering controls.[11]
Primary Control: All work with N-methyl-2-phenoxyethanamine must be performed in a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[8]
Secondary Control: In situations where a fume hood is not available, or if exposure monitoring indicates concentrations may exceed occupational exposure limits (e.g., during a spill cleanup), respiratory protection is required.[12][13]
Respirator Cartridge Selection
| Color Code | Cartridge Type | Protection Against | NIOSH Approved |
| Green | Ammonia/Methylamine | Ammonia and methylamine. | Yes[14][15] |
| Black | Organic Vapor | Certain organic vapors. | Yes[14][15][16] |
Recommendation: A NIOSH-approved air-purifying respirator fitted with green-coded Ammonia/Methylamine cartridges is the most appropriate choice for N-methyl-2-phenoxyethanamine.[15] All personnel requiring respirator use must be part of a formal respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA standard 1910.134.[12]
Skin and Body Protection
To protect against accidental spills and splashes, appropriate body protection is essential.
-
Standard Use: A flame-resistant laboratory coat should be worn and kept fully buttoned.[9]
-
Increased Risk: For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[9]
-
Footwear: Closed-toe shoes are mandatory in all laboratory areas. Perforated shoes or sandals are not permitted.[9]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Pre-Handling Check: Verify that all necessary PPE is available and in good condition. Confirm that the appropriate waste containers are properly labeled and accessible.
-
Don PPE: Don the required PPE in the correct order: lab coat, respiratory protection (if needed), eye/face protection, and finally, gloves.
-
Handling: Perform all manipulations with the chemical over a tray or plastic-backed absorbent paper to contain any potential spills.[8] Use caution to avoid creating aerosols.
-
Post-Handling: Securely cap the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Dispose of single-use items in the hazardous waste stream.
-
Hygiene: Wash hands thoroughly.
Disposal Plan: Step-by-Step Waste Management
All N-methyl-2-phenoxyethanamine waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[7][17]
-
Waste Collection: Collect all liquid waste in a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure screw-top cap and be in good condition.[1][7]
-
Segregation: Do not mix N-methyl-2-phenoxyethanamine waste with incompatible materials, such as strong acids or oxidizers.[1]
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "N-methyl-2-phenoxyethanamine," and a list of all components by percentage.[1][7][18]
-
Storage: Store the sealed waste container in a designated and properly signed "Satellite Accumulation Area" (SAA) within the laboratory.[1]
-
Full Containers: Once a waste container is full, date the label. It must be removed from the SAA within three days for transfer to the institution's central hazardous waste facility.[1]
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the full waste container.[17]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of N-methyl-2-phenoxyethanamine and associated contaminated materials.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
